3,3,5-Trimethylindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3,5-trimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-4-5-9-8(6-7)11(2,3)10(13)12-9/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISWZQCEBFLMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3,3,5-Trimethylindolin-2-one: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The indolin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] Its rigid, bicyclic framework provides a versatile template for the development of therapeutic agents targeting a wide array of biological targets. This guide focuses on a specific derivative, 3,3,5-trimethylindolin-2-one, providing a comprehensive overview of its properties, synthesis, and the broader context of its potential applications in drug development for researchers, scientists, and drug development professionals. While a specific CAS number for this compound is not readily found in major chemical databases, this guide will leverage data from closely related and commercially available analogs to provide a robust technical profile.
For reference, the CAS numbers for structurally similar compounds are:
Physicochemical and Spectroscopic Properties
The properties of this compound can be inferred from its constituent parts. The following table summarizes the known properties of 5-methylindolin-2-one and 3,3-dimethylindolin-2-one to provide a baseline for the target molecule.
| Property | 5-Methylindolin-2-one | 3,3-Dimethylindolin-2-one | Expected for this compound |
| Molecular Formula | C₉H₉NO[4] | C₁₀H₁₁NO[6] | C₁₁H₁₃NO |
| Molecular Weight | 147.17 g/mol [4] | 161.20 g/mol | 175.23 g/mol |
| Melting Point | 52-55 °C[4] | Not specified | Likely a low-melting solid |
| Boiling Point | 176-178 °C at 17 mmHg[4] | Not specified | Higher than analogs |
| Appearance | Brown to reddish-brown solid[4] | Solid | Likely a solid |
| Purity | 95%[5] | 97% | Dependent on synthesis |
Spectroscopic Profile
The structural elucidation of this compound would rely on standard spectroscopic techniques.[2][7]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups at the C3 position, a singlet for the methyl group on the aromatic ring, and distinct aromatic protons with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon (around 170-180 ppm), the quaternary C3 carbon, and distinct signals for the three methyl carbons and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C=O stretch of the lactam (around 1700-1720 cm⁻¹) and N-H stretching vibrations (around 3200-3300 cm⁻¹).[8][9]
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Reactivity
The synthesis of this compound can be approached through established methods for the preparation of 3,3-disubstituted indolin-2-ones. A common and effective strategy involves the alkylation of a 5-methylindolin-2-one precursor.
General Synthesis of 3,3-Disubstituted Indolin-2-ones
A prevalent method for the synthesis of 3,3-dialkylated indolin-2-ones involves the direct alkylation of the corresponding indolin-2-one. This reaction typically proceeds via the formation of an enolate at the C3 position, which then acts as a nucleophile.
Caption: General synthetic route to this compound.
Step-by-Step Experimental Protocol
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Deprotonation: To a solution of 5-methylindolin-2-one in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at 0 °C.
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Enolate Formation: Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the enolate.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Development
The indolin-2-one scaffold is a key component in a number of approved drugs and clinical candidates, particularly in the area of oncology.[9][10][11] These compounds often function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.
A prominent example is Sunitinib, an inhibitor of multiple receptor tyrosine kinases (RTKs), including the vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[11] While not this compound, Sunitinib features a substituted indolin-2-one core, highlighting the therapeutic potential of this chemical class. The 3,3-disubstituted indolin-2-one framework is also being explored for the development of inhibitors of other important cellular targets.[12][13]
Targeting Angiogenesis with Indolin-2-one Derivatives
Many indolin-2-one-based drugs target the process of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14] They achieve this by inhibiting key kinases in the VEGFR signaling pathway.
Caption: Inhibition of VEGFR signaling by indolin-2-one derivatives.
Safety and Handling
Derivatives of indolin-2-one should be handled with appropriate safety precautions in a laboratory setting.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.[5]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool environment.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
References
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PubChem. (n.d.). 5-Methylindolin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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- Sun, L., et al. (2003). Discovery of potent, orally active, and selective 3,3-disubstituted oxindole inhibitors of the voltage-gated sodium channel Nav1. 8. Journal of Medicinal Chemistry, 46(18), 3843-3845.
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PubChem. (n.d.). 3,3-Dimethyl-1,3-dihydro-indol-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical and pharmacokinetic properties of the studied compound 3. Retrieved from [Link]
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A Comprehensive Technical Guide to 3,3,5-Trimethylindolin-2-one: Structure, Synthesis, and Applications in Drug Discovery
Abstract
The indolin-2-one core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique combination of a planar aromatic ring fused to a lactam system provides a rigid framework ideal for targeted interactions with various biological macromolecules. This technical guide provides an in-depth analysis of a specific derivative, 3,3,5-trimethylindolin-2-one, focusing on its fundamental chemical properties, logical synthetic strategies, and the broader context of its potential within medicinal chemistry and drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound and its structural class.
Core Molecular Profile
A precise understanding of a compound's identity and physicochemical properties is the foundation of all subsequent research and development efforts.
IUPAC Nomenclature and Identification
The unambiguous identification of a chemical entity is critical for regulatory compliance, literature searching, and scientific communication.
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Systematic IUPAC Name: 3,3,5-trimethyl-1,3-dihydro-2H-indol-2-one
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Common Name: this compound
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CAS Number: 192928-48-6[3]
Chemical Structure and Physicochemical Properties
The arrangement of atoms and the resulting physical properties dictate the compound's behavior in both chemical reactions and biological systems. The structure features a benzene ring fused to a five-membered pyrrolidinone ring. Key substitutions include a methyl group at the C5 position of the aromatic ring and two geminal methyl groups at the C3 position of the lactam ring. This gem-dimethyl substitution sterically hinders the C3 position, which can be a site of metabolic activity in other indolinones, potentially enhancing the metabolic stability of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | |
| Molecular Weight | 175.23 g/mol | |
| Physical Form | Solid | |
| InChI Key | YISWZQCEBFLMEK-UHFFFAOYSA-N |
Structural Diagram
Caption: 2D representation of this compound.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: The Friedel-Crafts Approach
A highly effective and convergent approach involves the intramolecular Friedel-Crafts cyclization of an N-aryl-α-chloroamide. This method is advantageous as it builds the core heterocyclic system in a single, high-yielding step from a readily accessible linear precursor. The precursor itself is synthesized from a commercially available substituted aniline.
The causality for this choice rests on the reliability of both amide formation and the subsequent intramolecular electrophilic aromatic substitution (the Friedel-Crafts reaction), which is directed by the activating amine group and driven by the formation of the stable fused ring system.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis of the intermediate and final product can be confirmed at each stage using techniques like Thin Layer Chromatography (TLC) and subsequent spectroscopic analysis.
Step 1: Synthesis of N-(4-methylphenyl)-2-chloro-2-methylpropanamide (Intermediate)
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Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-methylaniline (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., Dichloromethane, DCM). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a mild base, such as pyridine or triethylamine (1.1 eq), to the solution to act as an acid scavenger.
-
Acylation: Add 2-chloro-2-methylpropanoyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes. The causality here is to control the exothermic reaction and prevent side-product formation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Reactor Setup: In a separate dry flask under a nitrogen atmosphere, suspend a Lewis acid, such as aluminum chloride (AlCl₃) (1.5-2.0 eq), in an anhydrous solvent like DCM or 1,2-dichloroethane.
-
Precursor Addition: Add the crude N-(4-methylphenyl)-2-chloro-2-methylpropanamide from Step 1, dissolved in the same solvent, dropwise to the Lewis acid suspension at 0 °C.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux (typically 40-80 °C, solvent-dependent) for 2-4 hours. The elevated temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by cold water. This hydrolyzes the aluminum complexes. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude solid can be purified by silica gel column chromatography or recrystallization to yield the pure this compound.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides empirical validation of the molecular structure. The expected data presented below is based on the known chemical shifts and absorption frequencies of the functional groups present in the target molecule.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Aromatic protons (3H, multiplet/singlets), N-H proton (1H, broad singlet), C5-Methyl (3H, singlet), C3-gem-Dimethyl (6H, singlet). | Provides information on the number and electronic environment of protons. The gem-dimethyl groups are equivalent and thus appear as a single 6H peak. |
| ¹³C NMR | Carbonyl carbon (~180 ppm), Quaternary C3 carbon, Aromatic carbons (6 signals), C5-Methyl carbon, C3-gem-Dimethyl carbons (1 signal). | Confirms the carbon skeleton, including the characteristic downfield shift of the C=O group and the presence of the quaternary C3 carbon. |
| IR Spectroscopy | Strong C=O stretch (~1710-1680 cm⁻¹), N-H stretch (~3300-3100 cm⁻¹), C-H stretches (aromatic and aliphatic). | Identifies key functional groups, with the lactam carbonyl absorption being a highly diagnostic peak. |
| Mass Spec. (MS) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (175.23). | Confirms the molecular weight and elemental composition of the synthesized compound. |
The Role of the Indolin-2-one Scaffold in Drug Development
The indolin-2-one framework is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies.[1][] Its rigid structure and hydrogen bonding capabilities (donor N-H and acceptor C=O) make it an excellent platform for designing molecules that fit into the active sites of enzymes, such as protein kinases.
Mechanism of Action: A Scaffold for Kinase Inhibition
Many indolin-2-one derivatives function as ATP-competitive inhibitors of protein kinases.[5] The indolin-2-one core typically anchors the molecule into the adenine-binding region of the ATP pocket via hydrogen bonds. Substituents at various positions (e.g., C3, C5, N1) are then used to extend into other regions of the active site, conferring potency and selectivity for a specific kinase target. The 3,3,5-trimethyl substitution pattern of the title compound provides a unique starting point for further derivatization to explore these interactions.
Logical Flow of Scaffold Application in Drug Discovery
Caption: Role of the indolin-2-one scaffold in a drug discovery cascade.
Known Biological Activities of Related Analogs
The versatility of the indolin-2-one scaffold is demonstrated by the wide range of biological activities exhibited by its derivatives.
| Activity | Example Class | Reference |
| Anticancer | Kinase Inhibitors (e.g., c-Src) | [5] |
| Antiviral | Various viral targets | [1] |
| Antimicrobial | Bacterial and fungal inhibition | [1] |
| α-Glucosidase Inhibition | Antidiabetic potential | [6] |
Conclusion and Future Outlook
This compound represents a structurally interesting and synthetically accessible member of the indolin-2-one family. While its specific biological profile is not extensively documented, its core scaffold is of immense importance to the field of drug discovery. The synthetic protocol and analytical framework detailed in this guide provide a solid foundation for researchers to produce and characterize this compound. Future work should focus on synthesizing a library of derivatives based on this specific trimethylated core and screening them against various therapeutic targets, particularly protein kinases, to unlock its potential as a novel lead structure for next-generation therapeutics.
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Synthesis of 3,3,5-Trimethylindolin-2-one from substituted anilines
An In-Depth Technical Guide to the Synthesis of 3,3,5-Trimethylindolin-2-one from Substituted Anilines
Abstract
The 3,3-disubstituted indolin-2-one (oxindole) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for constructing a specific, highly valuable analogue: this compound. Authored for researchers, medicinal chemists, and drug development professionals, this document details a strategic approach beginning with a readily available substituted aniline. The core methodology involves a two-step sequence: the N-acylation of 4-methylaniline to form a key α-halo amide intermediate, followed by an intramolecular Friedel-Crafts cyclization. This guide offers detailed experimental protocols, mechanistic insights, and optimization strategies, grounded in established chemical principles to ensure reproducibility and high fidelity.
Introduction: The Significance of the Oxindole Scaffold
The oxindole nucleus is a prominent heterocyclic motif frequently identified in natural products and synthetic molecules with a wide spectrum of pharmacological activities. Its rigid structure, featuring a fused bicyclic system with a stereogenic center at the C3 position, makes it an ideal template for designing targeted therapeutic agents. Specifically, the 3,3-disubstituted oxindole subclass has garnered significant attention due to the presence of a quaternary carbon center, a structural feature found in many potent enzyme inhibitors and bioactive compounds.[3][4]
The synthesis of these complex scaffolds has been the subject of extensive research, leading to the development of numerous innovative methodologies. Common strategies for constructing the oxindole core from acyclic precursors, such as substituted anilines, include transition-metal-catalyzed cyclizations, radical cascade reactions, and intramolecular α-arylations.[5][6] This guide focuses on a classical yet highly effective approach—the intramolecular Friedel-Crafts alkylation—which offers reliability, scalability, and access to the target molecule, this compound, from simple, commercially available starting materials.
Retrosynthetic Analysis and Proposed Synthetic Pathway
The design of an efficient synthesis begins with a logical retrosynthetic analysis. For this compound, the most logical disconnection is at the Ar-C bond formed during the cyclization, revealing an N-acylated aniline precursor. This precursor, in turn, can be disconnected at the amide bond, leading back to a substituted aniline and an appropriate acylating agent.
This analysis suggests a straightforward two-step forward synthesis:
-
N-Acylation: Reaction of 4-methylaniline (p-toluidine) with an acyl halide bearing the gem-dimethyl group and a suitable leaving group for the subsequent cyclization. α-Bromoisobutyryl bromide is an ideal reagent for this purpose.
-
Intramolecular Cyclization: A Lewis acid-promoted intramolecular Friedel-Crafts alkylation of the resulting N-(4-methylphenyl)-2-bromo-2-methylpropanamide intermediate to construct the five-membered ring and yield the final product.
The overall workflow is depicted below.
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The Definitive Spectroscopic Guide to 3,3,5-Trimethylindolin-2-one: A Technical Whitepaper
This technical guide provides a comprehensive analysis of the spectroscopic signature of 3,3,5-trimethylindolin-2-one, a substituted oxindole of interest to researchers in medicinal chemistry and materials science. As a molecule with a rigid scaffold and distinct electronic features, its unambiguous characterization is paramount for its application in drug development and organic electronics. This document offers an in-depth examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in fundamental principles and supported by analogous compound data.
Introduction
This compound, with the chemical identifier CAS 192928-48-6 and a molecular weight of 175.23 g/mol , belongs to the indolin-2-one (or oxindole) class of heterocyclic compounds. The oxindole core is a privileged scaffold in numerous biologically active molecules and functional materials. The specific substitution pattern of this compound—featuring gem-dimethyl groups at the C3 position and a methyl group on the aromatic ring—imparts unique steric and electronic properties that influence its chemical reactivity and biological interactions. Accurate spectroscopic data is the cornerstone of its structural verification and is indispensable for quality control in synthesis and for interpreting its behavior in various applications.
Molecular Structure and Spectroscopic Rationale
The structural features of this compound dictate its spectroscopic output. The molecule comprises a bicyclic system with a benzene ring fused to a five-membered lactam ring. Key features for spectroscopic analysis include the aromatic protons, the amide proton, and the three methyl groups in distinct chemical environments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the NH proton of the lactam, and the three methyl groups.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | br s | 1H | N-H |
| ~ 7.1 | d | 1H | Ar-H |
| ~ 7.0 | s | 1H | Ar-H |
| ~ 6.8 | d | 1H | Ar-H |
| ~ 2.3 | s | 3H | Ar-CH₃ |
| ~ 1.3 | s | 6H | C(CH₃)₂ |
Interpretation and Rationale:
-
Aromatic Protons (δ 6.8-7.1 ppm): The protons on the benzene ring will appear in the aromatic region. The methyl group at the C5 position will influence the chemical shifts and coupling patterns of the adjacent aromatic protons. The proton at C4 would likely appear as a doublet, the proton at C6 as a singlet (or a narrow doublet with a small meta-coupling), and the proton at C7 as a doublet.
-
Amide Proton (δ 8.0-8.5 ppm): The N-H proton of the lactam is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be sensitive to solvent and concentration.
-
Aromatic Methyl Protons (δ ~2.3 ppm): The methyl group attached to the aromatic ring is expected to be a singlet in the typical range for aryl methyl groups.
-
Gem-Dimethyl Protons (δ ~1.3 ppm): The two methyl groups at the C3 position are chemically equivalent and will therefore appear as a single sharp singlet, integrating to six protons.
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
Spectral width: 16 ppm
-
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the resulting spectrum.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 180 | C=O |
| ~ 140 | Ar-C |
| ~ 138 | Ar-C |
| ~ 130 | Ar-CH |
| ~ 125 | Ar-CH |
| ~ 124 | Ar-C |
| ~ 109 | Ar-CH |
| ~ 45 | C(CH₃)₂ |
| ~ 25 | C(CH₃)₂ |
| ~ 21 | Ar-CH₃ |
Interpretation and Rationale:
-
Carbonyl Carbon (δ ~180 ppm): The lactam carbonyl carbon is expected to resonate at a downfield chemical shift, characteristic of amide carbonyls.
-
Aromatic Carbons (δ 109-140 ppm): The six carbons of the benzene ring will appear in this region. The carbons attached to the nitrogen and the C3 quaternary carbon, as well as the carbon bearing the methyl group, will be downfield compared to the CH carbons.
-
Quaternary Carbon (δ ~45 ppm): The C3 carbon bearing the gem-dimethyl groups is a quaternary carbon and is expected in this region.
-
Methyl Carbons (δ 21-25 ppm): The carbons of the three methyl groups will appear in the upfield aliphatic region. The aromatic methyl carbon will likely be at a slightly different chemical shift than the gem-dimethyl carbons.
Caption: Workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3200 | Medium, sharp | N-H stretch (lactam) |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2980-2850 | Strong | Aliphatic C-H stretch |
| ~ 1710 | Strong, sharp | C=O stretch (lactam) |
| ~ 1610, 1480 | Medium | Aromatic C=C stretch |
| ~ 820 | Strong | Aromatic C-H bend (out-of-plane) |
Interpretation and Rationale:
-
N-H Stretch: The stretching vibration of the N-H bond in the lactam ring is expected to appear as a sharp peak around 3200 cm⁻¹.
-
C=O Stretch: The carbonyl group of the five-membered lactam will give a strong, characteristic absorption band around 1710 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a pair of bands in the 1610-1480 cm⁻¹ region.
-
Aromatic C-H Bend: The out-of-plane bending of the aromatic C-H bonds gives rise to strong bands in the fingerprint region, and their exact position can be indicative of the substitution pattern.
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Processing: Perform a background scan and then the sample scan. The data is typically presented as a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 175 | High | [M]⁺ (Molecular Ion) |
| 160 | High | [M - CH₃]⁺ |
| 132 | Medium | [M - CH₃ - CO]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound, which is 175.
-
Fragmentation Pattern: Upon electron ionization, the molecule is expected to undergo fragmentation. A common fragmentation pathway for compounds with a tertiary carbon bearing methyl groups is the loss of a methyl radical (•CH₃), leading to a stable cation. This would result in a prominent peak at m/z 160 ([M - 15]⁺). Subsequent loss of a neutral carbon monoxide (CO) molecule from the lactam ring could lead to a fragment at m/z 132.
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Parameters:
-
Injector temperature: 250 °C
-
Oven program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
Carrier gas: Helium
-
-
MS Parameters:
-
Ionization energy: 70 eV
-
Mass range: 40-400 amu
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data are based on established spectroscopic principles and comparison with structurally related molecules. This information serves as a robust reference for researchers and scientists involved in the synthesis, purification, and application of this and similar oxindole derivatives, ensuring structural integrity and facilitating further scientific exploration.
References
For the purpose of this guide, which is based on predicted data due to the absence of publicly available experimental spectra for this compound, specific literature references for this exact compound are not available. The interpretations are based on well-established principles of organic spectroscopy, for which the following general resources are authoritative:
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]
-
Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,3,5-Trimethylindolin-2-one
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,3,5-Trimethylindolin-2-one, a substituted oxindole of interest in medicinal chemistry and drug development. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes data from structurally analogous compounds and fundamental principles of NMR spectroscopy to offer a detailed and reasoned spectral prediction. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this and related heterocyclic compounds.
Introduction: The Significance of this compound
This compound belongs to the oxindole class of heterocyclic compounds, a scaffold that is a cornerstone in the development of various therapeutic agents. The oxindole core is present in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including kinase inhibition.[1][2] The specific substitution pattern of this compound, featuring a gem-dimethyl group at the C3 position and a methyl group on the aromatic ring, presents a unique electronic and steric environment that influences its chemical properties and potential biological interactions. Accurate structural characterization is paramount in drug discovery, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.
This guide will delve into a predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By examining the chemical shifts, multiplicities, and integration of the predicted signals, we can gain a deep understanding of the molecule's structural features.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of this compound is expected to exhibit five distinct signals. The analysis is based on the additive effects of substituents on the chemical shifts of aromatic protons and the influence of the lactam carbonyl on adjacent groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Reasoning |
| NH | ~8.0-8.5 | Singlet | 1H | The amide proton in a lactam system is typically deshielded and appears as a broad singlet. Its chemical shift can be concentration-dependent. |
| H-6 | ~7.0-7.2 | Doublet | 1H | This proton is ortho to the C-5 methyl group and meta to the lactam ring fusion. The methyl group will have a slight shielding effect, while the overall aromaticity and proximity to the electron-withdrawing amide will place it in this region. It will be split by H-4. |
| H-4 | ~6.8-7.0 | Doublet | 1H | This proton is meta to the C-5 methyl group and ortho to the lactam ring fusion. It will be split by H-6. |
| C5-CH₃ | ~2.3-2.4 | Singlet | 3H | Aromatic methyl groups typically resonate in this region. |
| C3-(CH₃)₂ | ~1.3-1.4 | Singlet | 6H | The gem-dimethyl protons at the C3 position are equivalent and adjacent to a quaternary carbon, hence they will appear as a singlet. The proximity to the deshielding carbonyl group shifts them downfield compared to typical aliphatic methyl groups. |
Diagram of this compound with Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
Predicted ¹³C NMR Spectral Analysis
The predicted proton-decoupled ¹³C NMR spectrum of this compound will show eleven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shift predictions are based on data from structurally similar compounds, namely 3,3-dimethylindolin-2-one and 5-methylindolin-2-one.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Reasoning |
| C=O (C2) | ~180-182 | The lactam carbonyl carbon is highly deshielded. |
| C7a | ~140-142 | Aromatic quaternary carbon adjacent to the nitrogen. |
| C5 | ~132-134 | Aromatic carbon bearing the methyl group. |
| C3a | ~130-132 | Aromatic quaternary carbon adjacent to C3. |
| C6 | ~128-130 | Aromatic methine carbon. |
| C4 | ~124-126 | Aromatic methine carbon. |
| C7 | ~108-110 | Aromatic methine carbon ortho to the nitrogen. |
| C3 | ~45-47 | Quaternary aliphatic carbon, deshielded by the adjacent carbonyl group. |
| C3-(CH₃)₂ | ~24-26 | Equivalent methyl carbons at the C3 position. |
| C5-CH₃ | ~20-22 | Aromatic methyl carbon. |
Diagram of this compound with Carbon Numbering:
Caption: Molecular structure of this compound with carbon numbering.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:
4.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which will also allow for the clear observation of the NH proton.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.
-
¹H NMR Acquisition:
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
Employ a standard pulse program with proton decoupling (e.g., zgpg30).
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly between the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
Workflow for NMR Analysis:
Caption: A conceptual workflow for the NMR analysis of this compound.
Conclusion
This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have established a detailed set of expected chemical shifts, multiplicities, and integration values. The provided experimental protocol offers a clear path for the acquisition of high-quality spectral data for this and related compounds. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, aiding in the crucial process of structural elucidation and characterization of novel chemical entities.
References
-
American Elements. (n.d.). 3,3-Dimethylindolin-2-one. Retrieved from [Link]
- Cui, J. et al. (2023). Highly Efficient Synthesis of 3,3-Disubstituted Oxindoles through Direct Oxidative Alkylarylation of N-Arylacrylamides with Simple Alkanes. Synlett, 34(09), 1081-1086.
-
PubChem. (n.d.). 3,3-Dimethyl-1,3-dihydro-indol-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylindolin-2-one. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Electronic Supplementary Information for Energy & Environmental Science. Retrieved from [Link]
- Toure, H., Babadjamian, A., Balansard, G., Faure, R., & Houghton, P. J. (1992). Complete 1H and 13C NMR Chemical Shift Assignments for Some Pentacyclic Oxindole Alkaloids. Spectroscopy Letters, 25(2), 293–300.
-
Zhang, Z., et al. (2010). Synthesis of 3,3-disubstituted oxindoles through Pd-catalyzed intramolecular cyanoamidation. Kyoto University Research Information Repository. Retrieved from [Link]
Sources
Mechanism of formation for 3,3,5-Trimethylindolin-2-one
An In-Depth Technical Guide to the Formation Mechanism of 3,3,5-Trimethylindolin-2-one
Abstract
This compound, a substituted oxindole, represents a core structural motif in various pharmacologically active compounds. Understanding its formation is critical for researchers in medicinal chemistry and drug development. This guide provides an in-depth analysis of the primary mechanistic pathways for its synthesis, focusing on the underlying chemical principles that govern the transformation. We will explore both classical and modern synthetic strategies, detailing the reaction steps, key intermediates, and the rationale behind experimental choices. This document is intended for researchers, scientists, and professionals who require a deep technical understanding of heterocyclic chemistry for application in drug discovery and process development.
Introduction: The Significance of the Oxindole Scaffold
The indolin-2-one, or oxindole, skeleton is a privileged heterocyclic scaffold found in numerous natural products and synthetic molecules with a broad spectrum of biological activities. The presence of a quaternary carbon center at the C3 position, as seen in this compound, often enhances metabolic stability and provides a three-dimensional architecture crucial for potent and selective interaction with biological targets. The 5-methyl substituent further modulates the electronic and lipophilic properties of the molecule. A thorough grasp of its synthetic origins is paramount for the rational design of novel therapeutics and the development of efficient, scalable manufacturing processes.
The formation of the this compound core is primarily achieved through the intramolecular cyclization of a key precursor: N-(4-methylphenyl)-2-chloro-2-methylpropanamide . This guide will dissect the two most prominent and mechanistically distinct strategies for effecting this cyclization: the classical Stollé synthesis and the modern palladium-catalyzed intramolecular α-arylation.
Classical Pathway: The Stollé Synthesis
The Stollé synthesis, first reported by Robert Stollé in the early 20th century, is a robust, two-step procedure for producing oxindoles.[1][2] It involves an initial acylation of an aniline followed by a Lewis acid-mediated intramolecular Friedel-Crafts reaction.[1][3]
Step 1: Precursor Synthesis (Amide Formation)
The synthesis begins with the acylation of 4-methylaniline (p-toluidine) with an α-haloacyl chloride. To achieve the desired 3,3-dimethyl substitution, 2-chloro-2-methylpropanoyl chloride is the required reagent. This is a standard nucleophilic acyl substitution where the nitrogen of the aniline attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride leaving group.
Step 2: Intramolecular Friedel-Crafts Cyclization
This is the key ring-forming step. The amide precursor is treated with a strong Lewis acid, typically aluminum trichloride (AlCl₃). The mechanism proceeds as follows:
-
Activation: The Lewis acid coordinates to the chlorine atom of the α-chloroamide, facilitating its departure and the formation of a highly reactive α-acylium ion intermediate. This carbocation is stabilized by the adjacent carbonyl group.
-
Electrophilic Aromatic Substitution (EAS): The electron-rich aromatic ring of the aniline moiety, activated by the nitrogen atom, acts as a nucleophile. It attacks the electrophilic α-acylium ion at the ortho position. Steric hindrance from the N-alkyl group and the directing effect of the para-methyl group favor this regioselectivity.
-
Rearomatization: A proton is eliminated from the site of attack, restoring the aromaticity of the benzene ring and yielding the final this compound product.
While effective, the Stollé synthesis often requires harsh conditions, including stoichiometric amounts of strong Lewis acids and high temperatures, which can limit its compatibility with sensitive functional groups.[4]
Caption: The Stollé Synthesis pathway for this compound.
Modern Pathway: Palladium-Catalyzed Intramolecular α-Arylation
A significant advancement in oxindole synthesis is the use of palladium catalysis for the intramolecular C-H functionalization of α-chloroacetanilides, a methodology pioneered by Buchwald and Hartwig.[4][5][6] This approach offers milder reaction conditions and greater functional group tolerance compared to the classical Stollé synthesis.
The reaction uses the same amide precursor, N-(4-methylphenyl)-2-chloro-2-methylpropanamide, but employs a catalytic system typically consisting of a palladium(II) precatalyst (e.g., Pd(OAc)₂), a sterically hindered phosphine ligand, and a base.
The Catalytic Cycle
The mechanism is a well-defined catalytic cycle:
-
Pd(0) Active Species Generation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The Pd(0) complex undergoes oxidative addition into the carbon-chlorine bond of the amide precursor. This is often the rate-determining step and forms a Pd(II) intermediate.
-
Enolate Formation: A base (e.g., triethylamine) deprotonates the α-carbon, leading to the formation of a palladium enolate.
-
Reductive Elimination: This is the crucial C-C bond-forming step. The ortho C-H bond of the aromatic ring adds across the palladium center, followed by reductive elimination to form the five-membered ring of the oxindole product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands, such as 2-(di-tert-butylphosphino)biphenyl, are effective because they promote the oxidative addition and reductive elimination steps while preventing catalyst decomposition.[4][6]
Caption: Catalytic cycle for Palladium-catalyzed oxindole synthesis.
Comparative Analysis of Synthetic Pathways
| Feature | Stollé Synthesis | Palladium-Catalyzed α-Arylation |
| Reagents | Stoichiometric Lewis Acid (e.g., AlCl₃) | Catalytic Pd(0)/Ligand, Stoichiometric Base |
| Conditions | Harsh (High Temp., Strong Acid) | Mild (Lower Temp., Weaker Base) |
| Functional Group Tolerance | Low; sensitive groups may be degraded. | High; tolerates a wide range of functional groups.[6] |
| Regioselectivity | Generally good, governed by EAS rules. | Highly regioselective, directed by C-H activation.[4] |
| Waste Generation | High (Lewis acid quenching) | Low (Catalytic method) |
| Typical Yields | Moderate to Good | Good to Excellent[5][6] |
Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions must be taken.
Protocol 5.1: Synthesis of Precursor, N-(4-methylphenyl)-2-chloro-2-methylpropanamide
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-methylaniline (1.0 eq) and a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a mild base, such as pyridine or triethylamine (1.1 eq), to the solution.
-
Slowly add 2-chloro-2-methylpropanoyl chloride (1.05 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with dichloromethane, wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amide by recrystallization or column chromatography to obtain the pure precursor.
Protocol 5.2: Stollé Cyclization to form this compound
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous aluminum trichloride (AlCl₃) (2.5 - 3.0 eq).
-
Cool the flask to 0 °C and add a high-boiling inert solvent (e.g., dichlorobenzene).
-
Slowly add the precursor, N-(4-methylphenyl)-2-chloro-2-methylpropanamide (1.0 eq), portion-wise, ensuring the internal temperature does not rise excessively.
-
After the addition, slowly heat the reaction mixture to 120-140 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice and concentrated HCl to quench the AlCl₃.
-
Perform an aqueous workup, extracting the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography or recrystallization to yield this compound.
Conclusion
The formation of this compound is a testament to the evolution of synthetic organic chemistry. The classical Stollé synthesis provides a powerful and direct, albeit harsh, method for constructing the oxindole core via an intramolecular Friedel-Crafts reaction. In contrast, the modern palladium-catalyzed α-arylation, born from the work of Buchwald and Hartwig, offers a milder, more versatile, and highly efficient catalytic alternative.[4][5] A comprehensive understanding of both the classical electrophilic substitution mechanism and the modern organometallic catalytic cycle provides researchers with the necessary knowledge to select the optimal synthetic strategy, troubleshoot reactions, and design novel analogs for the advancement of drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]
-
Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. Available from: [Link]
-
Wikipedia. (2023). Stollé synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Stollé Synthesis. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Stollé synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Gassman indole synthesis. Retrieved from [Link]
-
Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084-12085. Available from: [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Stollé_synthesis [chemeurope.com]
- 3. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxindole synthesis [organic-chemistry.org]
- 6. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
A Technical Guide to Investigating the Potential Biological Activity of 3,3,5-Trimethylindolin-2-one
Preamble: The Indolin-2-one Scaffold - A Privileged Structure in Medicinal Chemistry
The indolin-2-one core is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its rigid, bicyclic structure provides a versatile template for the design of potent and selective modulators of various biological targets. This is evidenced by the clinical success of several drugs incorporating this moiety, such as Sunitinib, Nintedanib, and Toceranib, which are primarily recognized for their role as potent kinase inhibitors in the treatment of cancers and fibrotic diseases.[1][2] The mechanism of action for many of these compounds involves the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases, thereby disrupting crucial downstream signaling pathways implicated in cell proliferation, survival, and angiogenesis.[1]
Derivatives of indolin-2-one have demonstrated a remarkable breadth of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, making them a fertile ground for the development of novel therapeutic agents.[3][4] This guide focuses on a specific, lesser-studied derivative, 3,3,5-Trimethylindolin-2-one , and outlines a comprehensive, multi-pronged research strategy to systematically investigate its potential biological activities. Given the paucity of existing data on this particular compound, this document will serve as a technical roadmap for researchers, providing the rationale and detailed methodologies for a tiered screening approach.
Section 1: Foundational Analysis - Cytotoxicity Profiling
Prior to investigating specific biological activities, it is imperative to establish the cytotoxic profile of this compound. This foundational step determines the concentration range at which the compound can be safely studied without inducing non-specific cell death, and it provides the first indication of potential anticancer activity. The MTT and XTT assays are robust, colorimetric methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6]
Principle of Tetrazolium-Based Viability Assays
These assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple, insoluble formazan.[5] This necessitates a solubilization step to quantify the product.[6][7]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, XTT is reduced to a formazan product. However, the XTT formazan is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.[5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., MRC-5) in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[6][7]
-
Data Acquisition: Measure the absorbance of the colored solution at a wavelength between 500 and 600 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity Profile
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | This compound | 48 | |
| A549 | This compound | 48 | |
| HCT-116 | This compound | 48 | |
| MRC-5 | This compound | 48 |
Section 2: Investigation of Anticancer Activity - Kinase Inhibition
The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibitors.[1][2] Many of these compounds function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.[1] A logical next step is to screen this compound against a panel of cancer-relevant kinases.
Rationale for Kinase Screening
Given the structural similarity to known kinase inhibitors, it is plausible that this compound may exhibit inhibitory activity against RTKs such as VEGFR, PDGFR, and EGFR, or non-receptor tyrosine kinases like c-Src.[8][9] A broad kinase panel screening is a high-throughput method to identify potential targets and assess the selectivity of the compound.[]
Experimental Workflow: Kinase Inhibition Screening
Caption: Workflow for kinase inhibitor screening and validation.
Methodologies for Kinase Inhibition Assays
A variety of assay formats are available, each with its own advantages. For initial high-throughput screening, fluorescence-based and luminescence-based assays are popular choices due to their reliability and efficiency.[11]
-
Radiometric Assays: Considered the "gold standard," these assays measure the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
-
Luminescence-Based Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction. The remaining ATP is used by luciferase to generate a luminescent signal, which is inversely proportional to kinase activity.[12]
-
Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer assays are commonly used. For instance, a europium-labeled antibody can bind to a tagged kinase, and a fluorescently labeled tracer binds to the ATP pocket. Inhibition by a compound displaces the tracer, leading to a decrease in the TR-FRET signal.[12]
Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., a line known to be dependent on a "hit" kinase) and starve overnight to reduce basal signaling. Treat with a growth factor to stimulate the kinase pathway in the presence of varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target kinase. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands on an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein of the target kinase to ensure equal loading.
Section 3: Evaluation of Anti-inflammatory Potential
Certain substituted indolin-2-ones have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.[3] Therefore, it is prudent to investigate whether this compound possesses similar properties.
Rationale for Anti-inflammatory Screening
Inflammation is a complex biological process involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce pro-inflammatory mediators from arachidonic acid.[13][14] Screening for the inhibition of these enzymes is a standard approach to identify potential anti-inflammatory agents.[15]
Experimental Protocol: In Vitro COX/LOX Inhibition Assays
Commercially available screening kits are a convenient method for assessing the inhibitory activity of compounds against COX-1, COX-2, and 5-LOX.[14][16]
-
Assay Preparation: Reconstitute enzymes and reagents according to the manufacturer's protocol.
-
Compound Incubation: In a 96-well plate, add the appropriate buffer, the test compound (this compound at various concentrations), and the enzyme (e.g., human recombinant COX-2). A known inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) should be used as a positive control.[13][14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Detection: The production of prostaglandins (by COX) or leukotrienes (by LOX) is measured, often through a colorimetric or fluorometric readout. For example, a fluorimetric COX inhibitor screening kit may measure the fluorescence generated by the peroxidase activity of COX.[16]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Data Presentation: Anti-inflammatory Enzyme Inhibition
| Enzyme | Positive Control | IC50 (µM) - Control | Test Compound | IC50 (µM) - Test |
| COX-1 | Indomethacin | This compound | ||
| COX-2 | Celecoxib | This compound | ||
| 5-LOX | Zileuton | This compound |
Section 4: Assessment of Antimicrobial Activity
The indolin-2-one scaffold has also been associated with antimicrobial properties.[4] A primary screening to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi is a crucial step in evaluating this potential.
The Principle of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18] It is a fundamental measure of a compound's antimicrobial efficacy.[18][19]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol should be performed in accordance with established guidelines, such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][19]
-
Microorganism Preparation: Culture a panel of microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature (e.g., 37°C) for 16-24 hours.[17]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.
Logical Flow for Antimicrobial Screening
Caption: Sequential steps for antimicrobial activity assessment.
Conclusion and Future Directions
This guide provides a structured, hypothesis-driven framework for the initial biological evaluation of this compound. By systematically progressing through cytotoxicity profiling, kinase inhibition screening, anti-inflammatory assays, and antimicrobial testing, researchers can efficiently identify and validate potential therapeutic activities. Positive results in any of these primary screens will warrant further, more in-depth investigations, including mechanism of action studies, lead optimization through medicinal chemistry, and eventual evaluation in in vivo models. The versatility of the indolin-2-one scaffold suggests that this compound is a promising candidate for discovery efforts, and this guide provides the essential tools to begin that journey.
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Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NPJ Antimicrobial Resistance. [Link]
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An, N., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. [Link]
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Kaderabkova, N., et al. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature. [Link]
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Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
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Lee, J., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. [Link]
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Khan, W., et al. (2023). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PubMed Central. [Link]
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Wiegand, I., et al. (2020). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PubMed Central. [Link]
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Masimirembwa, C. M., et al. (2001). In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. Bentham Science Publishers. [Link]
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Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. ACS Publications. [Link]
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Glavaš, M., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. PubMed Central. [Link]
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Glamočlija, U., et al. (2023). Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction. National Institutes of Health. [Link]
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Zaccuri, M., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. National Institutes of Health. [Link]
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Lv, P., et al. (2015). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. PubMed Central. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,3,5-Trimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for 3,3,5-Trimethylindolin-2-one. As a Senior Application Scientist, the following content is synthesized from established safety data for structurally related compounds and foundational principles of laboratory safety. This document is intended to empower researchers with the knowledge to mitigate risks and ensure a safe working environment.
Understanding the Compound: An Overview
This compound belongs to the indolinone class of heterocyclic compounds. The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific toxicological and physical properties of this compound are not extensively documented in publicly available literature. Therefore, a cautious approach, guided by data from analogous structures, is paramount.
Hazard Identification and Risk Assessment
Based on the analysis of safety data for structurally similar compounds, including various trimethyl-substituted indoles and indolinones, a potential hazard profile for this compound can be extrapolated. The following GHS classifications should be considered as a conservative starting point for risk assessment.
Anticipated GHS Classification:
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Respiratory Sensitization | Category 1 |
| Skin Sensitization | Category 1 |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 |
Signal Word: Danger
Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[2]
-
H317: May cause an allergic skin reaction.[1]
-
H318: Causes serious eye damage.[2]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P310: Immediately call a POISON CENTER or doctor/physician.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial when handling this compound.
Engineering Controls
-
Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and solid particulates causing serious eye damage. |
| Skin Protection | Nitrile gloves (double-gloving recommended) and a flame-retardant lab coat. | To prevent skin irritation and potential sensitization. Nitrile offers good resistance to a broad range of chemicals. |
| Respiratory Protection | An approved respirator (e.g., N95 or higher) should be used if there is a risk of generating dust or aerosols outside of a fume hood. | To prevent respiratory irritation and sensitization. |
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is fundamental to preventing accidental exposure and ensuring the stability of the compound.
Handling
-
Weighing and Transfer: Weighing of the solid compound should be performed in a fume hood. Use anti-static weigh paper or a weighing boat. All transfers should be conducted with care to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and vented if an exothermic reaction is possible.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Segregation: Store separately from flammable materials and strong acids or bases.
Emergency Procedures: A Step-by-Step Guide
Rapid and correct response to an emergency situation can significantly mitigate potential harm.
Spill Response
The following diagram outlines the general workflow for responding to a spill of this compound.
Caption: Emergency Spill Response Workflow for this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
-
Ingestion: If swallowed, do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include carbon oxides and nitrogen oxides.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
-
Waste Containers: Collect waste in clearly labeled, sealed containers.
-
Disposal Method: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not allow the chemical to enter drains or waterways.[5]
Physical and Chemical Properties
The following table summarizes the known and predicted physical and chemical properties of this compound and a related compound.
| Property | This compound | 1,3,3-Trimethyl-2-methyleneindoline (for comparison) |
| CAS Number | 26331-33-3 | 118-12-7[4] |
| Molecular Formula | C₁₁H₁₃NO | C₁₂H₁₅N[6] |
| Molecular Weight | 175.23 g/mol | 173.25 g/mol [6] |
| Appearance | Solid (Predicted) | Liquid[6] |
| Boiling Point | Data not available | 248 °C (lit.)[6] |
| Melting Point | Data not available | Data not available |
| Density | Data not available | 0.979 g/mL at 25 °C (lit.)[6] |
| Solubility | Data not available | Data not available |
Conclusion
While specific safety data for this compound is limited, a robust safety protocol can be established by leveraging information from structurally analogous compounds and adhering to fundamental principles of chemical safety. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can confidently and safely work with this compound in their pursuit of scientific discovery and drug development.
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- Material Safety Data Sheet. (2021-11-25).
- SAFETY DATA SHEET for a similar compound. (2025-09-14). 3H-Indole, 2,3,3-trimethyl-.
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The Solubility Profile of 3,3,5-Trimethylindolin-2-one: A Technical Guide for Researchers
This guide provides a comprehensive technical overview of the solubility of 3,3,5-Trimethylindolin-2-one in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers qualitative predictions, and provides detailed experimental protocols for precise quantitative determination. In the absence of extensive published solubility data for this specific compound, this guide emphasizes a foundational, predictive approach coupled with robust, validated methodologies for empirical measurement.
Understanding the Molecule: Physicochemical Drivers of Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. For this compound, the key structural features are its lactam ring, the aromatic system, and the alkyl substituents.
Molecular Structure and Functional Groups:
The structure of this compound consists of a bicyclic system featuring a benzene ring fused to a five-membered lactam (a cyclic amide) ring. The lactam contains a polar carbonyl group (C=O) and a secondary amine (N-H) group. The molecule is further substituted with three methyl groups.
Caption: Structure of this compound with key functional groups.
Intermolecular Interaction Potential:
-
Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Lactams are well-known to form hydrogen bonds.[1] This capability is a primary determinant of its solubility in protic solvents.
-
Dipole-Dipole Interactions: The polar lactam group creates a significant dipole moment, enabling dipole-dipole interactions with polar solvent molecules.
-
Van der Waals Forces: The aromatic ring and the three methyl groups provide a nonpolar surface area, leading to London dispersion forces. These forces will be the primary mode of interaction with nonpolar solvents.
Predicted Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in a range of solvents with varying polarities and hydrogen bonding capabilities.[2]
| Solvent Class | Example Solvents | Polarity Index (P') | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Hexane, Toluene | 0.1, 2.4 | Low to Moderate | The nonpolar hydrocarbon backbone of these solvents will have weak interactions with the polar lactam group. The aromatic ring of toluene may offer some favorable π-π stacking interactions with the indolinone's benzene ring, potentially leading to slightly better solubility than in hexane. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 5.1, 4.4, 3.1, 4.0, 5.8, 6.4, 7.2 | Moderate to High | These solvents possess a significant dipole moment that can interact favorably with the polar lactam moiety of this compound. Solvents like DMF and DMSO are highly polar and are excellent hydrogen bond acceptors, which should lead to strong interactions with the N-H group of the solute, resulting in high solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol | 5.1, 4.3, 3.9 | High | These solvents can act as both hydrogen bond donors and acceptors. This dual capability allows for strong interactions with both the N-H (donor) and C=O (acceptor) groups of the lactam, leading to a high degree of solvation and therefore, high solubility. |
Experimental Determination of Thermodynamic Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3][4][5][6][7]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the procedure for determining the equilibrium solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (UV-Vis spectrophotometer or HPLC system)
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the chosen organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at a constant, reported value (e.g., 25 °C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-calibrated UV-Vis spectrophotometer or HPLC system to determine the concentration of the dissolved solute.
Caption: Experimental workflow for the shake-flask solubility determination method.
Analytical Quantification Methods
The concentration of the dissolved this compound in the saturated solution is determined using a calibrated analytical method.
A. UV-Vis Spectroscopy:
UV-Vis spectroscopy is a rapid and straightforward method for quantification, provided the compound has a chromophore that absorbs in the UV-visible range.[8][9][10][11]
Protocol for UV-Vis Quantification:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to identify the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Create a series of standard solutions of known concentrations.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The resulting curve should be linear, following the Beer-Lambert law.[8]
-
Measure Sample Absorbance: Measure the absorbance of the diluted, filtered saturated solution at λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution.
B. High-Performance Liquid Chromatography (HPLC):
HPLC is a more selective and often more sensitive method, particularly useful if the sample contains impurities or if the UV-Vis absorbance is weak.[12][13][14][15][16]
Protocol for HPLC Quantification:
-
Method Development: Develop an appropriate HPLC method (e.g., reversed-phase) with a suitable mobile phase and column to achieve good separation and peak shape for this compound.
-
Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations.
-
Generate Calibration Curve: Inject each standard and create a calibration curve by plotting peak area versus concentration.
-
Analyze Sample: Inject the diluted, filtered saturated solution.
-
Calculate Concentration: Determine the concentration of the diluted sample from the calibration curve and account for the dilution to find the solubility.
Conclusion
While specific, publicly available solubility data for this compound is limited, a thorough understanding of its molecular structure allows for reliable qualitative predictions. The presence of a polar lactam group with both hydrogen bond donor and acceptor capabilities suggests high solubility in polar protic and aprotic solvents, and lower solubility in nonpolar solvents. For precise, quantitative data essential for applications in drug development and chemical research, the detailed experimental protocols provided in this guide offer a robust framework for empirical determination.
References
- Adler, M., Laughlin, B., & Lieb, S. (1999). E†ects of lactam ring size on the thermodynamics of hydrogen bonding in solutions: experimental and ab initio studies CCl 4. Physical Chemistry Chemical Physics, 1(22), 5333-5338.
- Adler, M., Laughlin, B., & Lieb, S. (1999). Effects of Lactam Ring Size on the Thermodynamics of Hydrogen Bonding in CCl4 solutions: Experimental and ab initio Studies. Digital Commons @ Butler University.
- Hughes, D. L. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 66(11), e17001.
- Rojas-Montoya, A., Ñañez-Rodríguez, A., Notario, R., & Juaristi, E. (2020). Looking Inside the Intramolecular C−H∙∙∙O Hydrogen Bond in Lactams Derived from α-Methylbenzylamine. Molecules, 25(15), 3352.
- Mitchell, J. B. O. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
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Mettler-Toledo. (n.d.). UV/Vis Spectroscopy Guide. Retrieved from [Link]
- Hughes, D. L. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
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University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
- Gangarapu, S., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 2(6), 1735-1746.
-
Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
- Tooke, C. L., Hinchliffe, P., Bragg, R. A., Spencer, J., & Schofield, C. J. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 7, 68.
- Unknown. (n.d.). Polarity of Solvents.
- Bach, T. (2019). Lactam Hydrogen Bonds as Control Elements in Enantioselective Transition-Metal-Catalyzed and Photochemical Reactions. Accounts of Chemical Research, 52(7), 2024-2035.
-
PROAnalytics. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS). Retrieved from [Link]
- Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.
-
PharmaGuru. (2023, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]
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Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]
-
JoVE. (2015, August 24). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Retrieved from [Link]
-
KNAUER. (2021, March 1). Good HPLC Practice Guide. Retrieved from [Link]
- Dressman, J., et al. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 25(3), 6-13.
- Burdick & Jackson. (n.d.). Polarity Index.
- Unknown. (n.d.). Solvent Physical Properties.
- Thomas, L., & Sessions, L. B. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Science Department.
- USP. (n.d.). <1236> SOLUBILITY MEASUREMENTS.
- Al-Aani, H. M., & Al-Rekabi, F. M. (2010). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Iraqi Journal of Pharmaceutical Sciences, 19(2), 58-64.
- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.
- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- Glomme, A., & Dressman, J. B. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. European Journal of Pharmaceutics and Biopharmaceutics, 157, 1-7.
- Tsuji, A., Nakashima, E., Hamano, S., & Yamana, T. (1978). Physicochemical properties of amphoteric beta-lactam antibiotics. II: Solubility and dissolution behavior of aminocephalosporins as a function of pH. Journal of Pharmaceutical Sciences, 67(8), 1059-1066.
- Garcı́a-Garcı́a, P., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry, 88(20), 14431-14440.
- Yamana, T., & Tsuji, A. (1976). Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Journal of Pharmaceutical Sciences, 65(11), 1563-1574.
- Unknown. (n.d.). Dielectric Constant of Common solvents.
- Sigma-Aldrich. (n.d.). Physical Properties of Solvents.
-
PubChem. (n.d.). 3,3,5-Trimethylindoline. Retrieved from [Link]
- Garcı́a-Garcı́a, P., et al. (2023).
- Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369321.
-
PubChemLite. (n.d.). 3,3,5-trimethylindoline. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3,3,5-Trimethylindolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indolin-2-one Scaffold
The indolin-2-one, or oxindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic framework provides a versatile template for the spatial presentation of functional groups, enabling interaction with a wide array of biological targets. Derivatives of this core have demonstrated a broad spectrum of therapeutic activities, including but not limited to, inhibitors of tyrosine kinases, which are crucial in cancer therapy (e.g., Sunitinib), and modulators of other key cellular pathways.[1][2] The 3,3,5-trimethylindolin-2-one core, in particular, offers a unique substitution pattern that can be exploited to fine-tune the pharmacological properties of drug candidates, making the development of robust synthetic protocols for its preparation and derivatization a high-priority endeavor in drug discovery.
This application note provides a detailed, two-part protocol for the synthesis of the this compound core, followed by procedures for its derivatization at the N1 position through alkylation and acylation. The methodologies are presented with an emphasis on the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of the this compound Core
The synthesis of the this compound core is efficiently achieved through a two-step sequence: a Fischer indole synthesis to construct the indolenine ring system, followed by an oxidation to the desired indolin-2-one.
Step 1: Fischer Indole Synthesis of 2,3,3,5-Tetramethyl-3H-indole
The Fischer indole synthesis is a classic and versatile method for constructing indole rings from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1] In this protocol, p-tolylhydrazine hydrochloride is reacted with methyl isopropyl ketone in the presence of glacial acetic acid, which serves as both the solvent and the acid catalyst, to yield the indolenine intermediate, 2,3,3,5-tetramethyl-3H-indole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Tolylhydrazine hydrochloride | 158.64 | 10.0 g | 0.063 |
| Methyl isopropyl ketone | 86.13 | 6.5 g (8.1 mL) | 0.075 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Sodium Bicarbonate (sat. aq. solution) | - | As needed | - |
| Dichloromethane | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add p-tolylhydrazine hydrochloride (10.0 g, 0.063 mol) and glacial acetic acid (100 mL).
-
Stir the mixture at room temperature until the solid is partially dissolved.
-
Add methyl isopropyl ketone (6.5 g, 8.1 mL, 0.075 mol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing 300 mL of ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3,3,5-tetramethyl-3H-indole as an oil. This crude product can be used in the next step without further purification.
Step 2: Oxidation of 2,3,3,5-Tetramethyl-3H-indole to this compound
The indolenine intermediate is then oxidized to the corresponding indolin-2-one. A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via an initial epoxidation of the C=N double bond, followed by rearrangement to the oxindole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude 2,3,3,5-Tetramethyl-3H-indole | 173.26 | ~10.9 g | ~0.063 |
| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 14.1 g | ~0.063 |
| Dichloromethane | - | 200 mL | - |
| Sodium Sulfite (10% aq. solution) | - | As needed | - |
| Sodium Bicarbonate (sat. aq. solution) | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Hexane/Ethyl Acetate mixture | - | As needed | - |
Experimental Protocol:
-
Dissolve the crude 2,3,3,5-tetramethyl-3H-indole (~10.9 g, ~0.063 mol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (14.1 g, ~0.063 mol) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the excess m-CPBA by adding a 10% aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Mechanism and Scientific Rationale
The two-step synthesis of this compound is a robust and efficient process rooted in fundamental principles of organic chemistry.
Sources
Application Notes and Protocols for Utilizing 3,3,5-Trimethylindolin-2-one as a Scaffold for Kinase Inhibitors
Introduction: The Strategic Advantage of the 3,3,5-Trimethylindolin-2-one Scaffold in Kinase Inhibitor Design
The indolin-2-one core is a well-established and privileged scaffold in medicinal chemistry, forming the foundation of several clinically approved kinase inhibitors.[1][2] Its rigid heterocyclic structure provides a robust platform for the precise spatial orientation of pharmacophoric groups, enabling effective and often selective interactions within the ATP-binding pocket of various kinases.[1][3] This guide focuses on a specific, strategically substituted derivative: This compound . The deliberate inclusion of methyl groups at the C3 and C5 positions offers distinct advantages for the development of novel kinase inhibitors.
The gem-dimethyl group at the C3 position serves a dual purpose. Firstly, it provides a steric anchor, potentially restricting the conformational flexibility of substituents introduced at the adjacent C3 position. This pre-organization can lead to a lower entropic penalty upon binding to the target kinase, thereby enhancing binding affinity.[4] Secondly, this feature can block metabolic pathways that might otherwise lead to rapid degradation of the compound in vivo, thus improving its pharmacokinetic profile.[4]
The methyl group at the C5 position, while seemingly a minor addition, can significantly influence the electronic properties of the aromatic ring and provide a valuable handle for establishing specific interactions within the kinase active site.[5] Depending on the topology of the target kinase's active site, this methyl group can engage in favorable van der Waals interactions with hydrophobic residues, contributing to both potency and selectivity.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold for the discovery and development of novel kinase inhibitors. We will detail synthetic strategies, provide step-by-step protocols for biochemical and cellular characterization, and discuss the rationale behind these experimental choices.
I. Synthetic Strategies and Lead Generation
The primary strategy for derivatizing the this compound scaffold involves a Knoevenagel condensation at the C3-methylene position. This reaction is a reliable method for introducing a diverse range of aromatic and heteroaromatic aldehydes, thereby generating a library of 3-substituted derivatives for screening.
Protocol 1: Synthesis of this compound (Scaffold)
-
Rationale: This protocol outlines a plausible synthesis of the starting scaffold, this compound, based on established methods for similar indolinone structures. The procedure involves the cyclization of an appropriately substituted aniline derivative.
-
Step-by-Step Protocol:
-
Starting Material: 4-Methylaniline.
-
Reaction: To a solution of 4-methylaniline in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent), add 3-chloro-3-methyl-2-butanone.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 60-120°C) for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
-
Protocol 2: Knoevenagel Condensation for Library Synthesis
-
Rationale: The Knoevenagel condensation is a robust carbon-carbon bond-forming reaction that is ideal for introducing diversity at the C3 position of the indolinone core. The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine.[6]
-
Step-by-Step Protocol:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add the desired aromatic or heteroaromatic aldehyde (1.1 equivalents).
-
Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents).
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Experimental Workflow for Synthesis and Derivatization
Caption: Workflow for the synthesis of a kinase inhibitor library.
II. Biochemical Evaluation of Kinase Inhibitory Activity
Once a library of compounds has been synthesized, the next critical step is to assess their ability to inhibit the activity of target kinases. High-throughput in vitro biochemical assays are essential for this initial screening phase.
Protocol 3: In Vitro Kinase Inhibition Screening using the ADP-Glo™ Kinase Assay
-
Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[7][8] A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase. This assay is highly sensitive and compatible with high-throughput screening.[9]
-
Step-by-Step Protocol (384-well plate format):
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the desired final concentration (typically at the Km for the specific kinase).
-
Kinase-Substrate Solution: Prepare a solution containing the target kinase and its specific substrate in kinase buffer at twice the desired final concentrations.
-
Test Compounds: Prepare serial dilutions of the synthesized compounds in a suitable solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the kinase-substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate at room temperature for 30-60 minutes.[10]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 4: Determining Inhibitor-Kinase Binding Affinity with the LanthaScreen™ Eu Kinase Binding Assay
-
Rationale: The LanthaScreen™ Eu Kinase Binding Assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the binding of a fluorescently labeled tracer to a kinase.[11][12] Test compounds that bind to the ATP pocket of the kinase will displace the tracer, resulting in a decrease in the FRET signal. This assay directly measures binding affinity and is less susceptible to artifacts that can affect activity-based assays.[5][13]
-
Step-by-Step Protocol (384-well plate format):
-
Prepare Reagents:
-
Assay Buffer: Prepare the appropriate LanthaScreen™ kinase buffer.
-
Kinase-Antibody Mixture: Prepare a solution containing the tagged kinase and a europium-labeled anti-tag antibody in the assay buffer at three times the final concentration.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer at three times the final concentration.
-
Test Compounds: Prepare serial dilutions of the test compounds.
-
-
Assay Assembly:
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the kinase-antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the emission ratio and determine the IC₅₀ values from the dose-response curves.
-
Data Presentation: Kinase Inhibition Profile
| Compound ID | Target Kinase | IC₅₀ (nM) - ADP-Glo™ | IC₅₀ (nM) - LanthaScreen™ |
| Lead-001 | VEGFR2 | 15 | 25 |
| FGFR1 | 50 | 75 | |
| Src | >1000 | >1000 | |
| Lead-002 | VEGFR2 | 250 | 300 |
| FGFR1 | 30 | 45 | |
| Src | >1000 | >1000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
III. Cellular and In Vivo Evaluation
Promising candidates from biochemical assays must be further validated in cellular and in vivo models to assess their efficacy in a more biologically relevant context.
Protocol 5: Western Blot Analysis of Downstream Signaling
-
Rationale: To confirm that the observed kinase inhibition translates to a functional effect within cells, Western blotting can be used to measure the phosphorylation status of downstream substrates of the target kinase. A reduction in the phosphorylation of a key downstream protein provides evidence of on-target activity.
-
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., one that is known to be dependent on the target kinase) to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway Visualization
The following diagrams illustrate key signaling pathways often targeted by indolinone-based kinase inhibitors.
Caption: Simplified VEGFR2 Signaling Pathway.
Caption: Simplified FGFR Signaling Pathway.
Caption: Simplified Src Kinase Signaling Pathways.
Protocol 6: In Vivo Efficacy Evaluation in Xenograft Models
-
Rationale: To assess the anti-tumor efficacy of a lead compound in a living organism, xenograft models are commonly employed. These models involve the implantation of human cancer cells into immunocompromised mice.
-
Step-by-Step Protocol:
-
Cell Line Selection: Choose a cancer cell line that is sensitive to the kinase inhibitor based on in vitro data.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.
-
Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dose.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
-
IV. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this scaffold, coupled with the strategic placement of methyl groups that can enhance potency and metabolic stability, makes it an attractive platform for medicinal chemists. The protocols outlined in this guide provide a comprehensive framework for the synthesis, biochemical screening, and cellular and in vivo evaluation of compounds derived from this scaffold. Future efforts should focus on expanding the diversity of the chemical library through the exploration of a wider range of aldehydes in the Knoevenagel condensation and further functionalization of the indolinone core. Structure-based drug design, aided by co-crystallography of lead compounds with their target kinases, will be invaluable in guiding the optimization of potency and selectivity.
V. References
-
Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Indolinones as promising scaffold as kinase inhibitors: a review. (n.d.). PubMed. Retrieved from [Link]
-
The FGFR signaling pathway. (a) Schematic of the structure of FGF... (n.d.). ResearchGate. Retrieved from [Link]
-
Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2018, March 22). PubMed. Retrieved from [Link]
-
Schematic diagram of Src intracellular signaling pathway and various... (n.d.). ResearchGate. Retrieved from [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of 2-indolinone derivatives. (n.d.). Google Patents. Retrieved from
-
Nintedanib. (2024, August 17). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Exposure–Response Relationships for Toceranib in Dogs with Solid Tumors: A Pilot Study. (2025, April 2). MDPI. Retrieved from [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016, September 12). PubMed Central. Retrieved from [Link]
-
Src protein–tyrosine kinase structure and regulation. (2004, October 7). LSU Health New Orleans School of Medicine. Retrieved from [Link]
-
The Fibroblast Growth Factor signaling pathway. (n.d.). PubMed Central. Retrieved from [Link]
-
Toceranib Phosphate (Palladia). (2009, October 2). Veterinary Partner - VIN. Retrieved from [Link]
-
Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. (n.d.). NIH. Retrieved from [Link]
-
Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: Sunitinib | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Process for the preparation of 1,3,3-trimethyl-2-methylene indolines. (n.d.). Google Patents. Retrieved from
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Novel Methyl indolinone-6-carboxylates Containing an Indole Moiety as Angiokinase Inhibitors. (2017, October 20). PubMed. Retrieved from [Link]
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Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms. (n.d.). PLOS Computational Biology - Research journals. Retrieved from [Link]
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Mechanism of Action | OFEV® (nintedanib) capsules. (n.d.). Boehringer Ingelheim Portal for HealthCare Professionals. Retrieved from [Link]
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Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. (n.d.). PubMed. Retrieved from [Link]
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Development of an in vitro model of acquired resistance to toceranib phosphate (Palladia®) in canine mast cell tumor. (n.d.). PubMed Central. Retrieved from [Link]
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Methyl effects on protein-ligand binding. (2012, May 10). PubMed - NIH. Retrieved from [Link]
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Schematic representation of VEGFR-2 structure and diagrams of mutant... (n.d.). ResearchGate. Retrieved from [Link]
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Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]
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A Practical Two-Step Synthesis of 3Alkyl2,3-dihydro-1H-isoindolin-1-ones. (2025, August 7). ResearchGate. Retrieved from [Link]
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Toceranib. (n.d.). Wikipedia. Retrieved from [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (2025, August 10). ResearchGate. Retrieved from [Link]
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Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. (n.d.). RSC Publishing. Retrieved from [Link]
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Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]
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A Network Map of FGF-1/FGFR Signaling System. (n.d.). PubMed Central - NIH. Retrieved from [Link]
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(PDF) Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. (2015, March 5). ResearchGate. Retrieved from [Link]
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SUNItinib. (n.d.). Cancer Care Ontario. Retrieved from [Link]
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Experimental Protocol for the N-Alkylation of 3,3,5-Trimethylindolin-2-one
Application Note: A-087-2
For research use only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive, step-by-step protocol for the N-alkylation of 3,3,5-trimethylindolin-2-one, a substituted oxindole. The oxindole scaffold is a privileged heterocyclic structure found in numerous bioactive compounds and pharmaceutical agents.[1] N-functionalization of the lactam nitrogen is a critical synthetic step in modifying the pharmacological properties of these molecules. This guide details a robust procedure using sodium hydride as the base and iodoethane as the alkylating agent in an anhydrous polar aprotic solvent. It covers the reaction mechanism, experimental setup, reagent handling, reaction monitoring, product work-up, purification, and characterization, along with critical safety considerations and troubleshooting advice.
Introduction
The indolin-2-one (oxindole) core is a fundamental structural motif in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] The ability to selectively introduce substituents at the N-1 position is crucial for the development of new drug candidates. N-alkylation of the lactam nitrogen atom alters the molecule's steric and electronic properties, which can significantly impact its biological activity.
This protocol describes a standard and effective method for the N-alkylation of this compound via deprotonation with a strong base followed by nucleophilic substitution with an alkyl halide. This method is widely applicable to various lactams and alkylating agents, though optimization may be required for different substrates.[2]
Reaction Principle and Mechanism
The N-alkylation of a lactam, such as this compound, proceeds via a two-step mechanism.
-
Deprotonation: The lactam N-H proton is weakly acidic. A strong, non-nucleophilic base, such as sodium hydride (NaH), is required to abstract this proton, forming a resonance-stabilized lactam enolate anion and generating hydrogen gas.[2] The use of an anhydrous, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is crucial as it solvates the resulting sodium cation without interfering with the strong base.
-
Nucleophilic Substitution (SN2): The resulting nucleophilic anion attacks the electrophilic carbon of an alkyl halide (in this case, iodoethane) in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the new N-C bond, yielding the N-alkylated product. Iodide is an excellent leaving group, making iodoethane a highly effective ethylating agent.[3]
The overall reaction is illustrated below:
Caption: General mechanism for the N-alkylation of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| This compound | ≥97% | Sigma-Aldrich | 88751-43-9 | Starting material. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 | Highly reactive with water! Handle with extreme care.[4][5] |
| Iodoethane (Ethyl Iodide) | 99%, stabilized | Acros Organics | 75-03-6 | Light-sensitive, store in a dark bottle.[6] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | Use anhydrous grade to prevent quenching the base. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | For chromatography. |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | 12125-02-9 | For quenching the reaction. |
| Brine (Saturated aq. NaCl) | N/A | Lab Prepared | 7647-14-5 | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Fisher Scientific | 7487-88-9 | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | N/A | For reaction monitoring. |
Experimental Workflow
The overall experimental procedure from setup to final product characterization is outlined below.
Caption: Overall workflow for the N-alkylation experiment.
Detailed Protocol
Reaction Setup
Causality: The use of sodium hydride necessitates strictly anhydrous and inert conditions. NaH reacts violently with water to produce flammable hydrogen gas and sodium hydroxide.[7] An inert atmosphere (nitrogen or argon) prevents reaction with atmospheric oxygen and moisture.
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.
-
While hot, assemble the flask with a rubber septum on one neck and a condenser fitted with a gas inlet adapter on the other.
-
Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
Caption: Diagram of the experimental reaction setup.
Reagent Addition and Reaction
-
To the reaction flask, add this compound (1.0 eq, e.g., 1.75 g, 10 mmol).
-
Through the septum, add anhydrous DMF (approx. 0.2 M, e.g., 50 mL) via a dry syringe. Stir the mixture until the solid is fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
CAUTION: Weigh the sodium hydride (60% dispersion, 1.2 eq, e.g., 0.48 g, 12 mmol) quickly in a fume hood and add it to the reaction flask in one portion. The mineral oil can be rinsed with dry hexanes if desired, but is often left in.[5]
-
Stir the suspension at 0 °C for 30 minutes. Vigorous bubbling (H₂ evolution) should be observed.
-
Slowly add iodoethane (1.1 eq, e.g., 0.88 mL, 11 mmol) dropwise via syringe over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours, or until completion is indicated by TLC.
Reaction Monitoring by Thin Layer Chromatography (TLC)
Principle: TLC is used to monitor the consumption of the starting material and the formation of the product.[8][9][10] The N-alkylated product is typically less polar than the starting material (due to the loss of the N-H group) and will therefore have a higher Rf value.
-
Prepare a TLC chamber with a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes).
-
On a TLC plate, spot three lanes: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RXN).[8]
-
To sample the reaction, dip a capillary tube into the mixture and spot it on the plate.
-
Run the TLC and visualize under a UV lamp (254 nm). The reaction is complete when the starting material spot is no longer visible in the RXN lane.
Work-up and Purification
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
CAREFULLY quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (approx. 20 mL) to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a yellow-orange oil or solid. Purify the crude material by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl acetate in hexanes).
-
Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield the final product, 1-ethyl-3,3,5-trimethylindolin-2-one.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No reaction / Incomplete reaction | Inactive base (NaH exposed to moisture). | Use a fresh bottle of NaH. Ensure all glassware is perfectly dry and the reaction is under a positive pressure of inert gas. |
| Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature or gently heat to 40-50 °C. Caution: NaH/DMF can decompose exothermically at elevated temperatures.[11][12] | |
| Low yield | Incomplete deprotonation. | Ensure 1.1-1.2 equivalents of NaH are used. |
| Product loss during work-up/purification. | Ensure complete extraction from the aqueous phase. Use care during chromatography. | |
| Multiple products observed by TLC | C-alkylation or dialkylation. | While less common for N-alkylation under these conditions, C-alkylation can sometimes occur.[13] Ensure slow addition of the alkylating agent at a low temperature. |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water, releasing flammable hydrogen gas. Corrosive upon contact with skin or eyes.[14][15] Always handle in a fume hood under an inert atmosphere. Wear a flame-retardant lab coat, safety goggles, and appropriate gloves.[4][5] A Class D fire extinguisher (for combustible metals) should be available.[5]
-
Iodoethane: Flammable liquid and harmful if swallowed. It is a suspected carcinogen and alkylating agent. Handle in a fume hood.
-
N,N-Dimethylformamide (DMF): A combustible liquid and a known reproductive toxin. Avoid inhalation and skin contact.
-
Hazardous Byproducts: The reaction produces flammable hydrogen gas during the deprotonation step. Ensure the reaction is well-ventilated and away from ignition sources.[4][7]
References
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Wikipedia. Ethyl iodide. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Iodoethane (Ethyl Iodide) CAS 75-03-6: A Cornerstone of Modern Chemical Manufacturing. Available at: [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Hydride. Available at: [Link]
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Otto Chemie Pvt. Ltd. Ethyl iodide, 99% 75-03-6. Available at: [Link]
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ResearchGate. A Novel Strategy for the Synthesis of N-Alkylated Oxindoles | Request PDF. Available at: [Link]
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ACS Publications. Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. Available at: [Link]
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ACS Publications. Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Available at: [Link]
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ResearchGate. (PDF) Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Available at: [Link]
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Chemical Safety Library. CSL00191 - Sodium Hydride and N,N-dimethylformamide. Available at: [Link]
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MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Available at: [Link]
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PubMed. Iron-Catalyzed Direct Oxidative Alkylation and Hydroxylation of Indolin-2-ones with Alkyl-Substituted N-Heteroarenes. Available at: [Link]
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University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available at: [Link]
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MDPI. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Available at: [Link]
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MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: [Link]
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Washington State University. Monitoring Reactions by TLC. Available at: [Link]
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NIH. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Available at: [Link]
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ResearchGate. Optimization of the iron-catalyzed N-alkylation of indoline with benzyl alcohol. Available at: [Link]
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NIH. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Available at: [Link]
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Royal Society of Chemistry. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available at: [Link]
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ResearchGate. Reaction mechanism for the N-alkylation reaction. Available at: [Link]
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NIH. 3,3,5-Trimethylindoline - PubChem. Available at: [Link]
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YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction. Available at: [Link]
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NIH. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][6]naphthyrin-5(6H)-one. Available at: [Link]
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Application Note & Protocols: Leveraging 3,3,5-Trimethylindolin-2-one in Knoevenagel Condensation for Advanced Drug Discovery Scaffolds
Introduction: The Strategic Value of the Indolinone Core
The Knoevenagel condensation, a cornerstone of C-C bond formation, involves the reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base.[1] While a classic reaction, its application in modern drug discovery remains highly relevant, particularly for the synthesis of complex heterocyclic scaffolds. Isatin (1H-indole-2,3-dione) and its derivatives, such as 3,3,5-trimethylindolin-2-one, are exceptionally valuable substrates in this context. The C3-keto group of the indolinone ring is electrophilic and readily participates in condensation reactions, leading to the formation of a diverse array of functionalized ylidenes.[2]
These products, particularly the 3-ylideneoxindole scaffold, are privileged structures in medicinal chemistry. They form the core of numerous compounds investigated for their potent biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] The strategic placement of substituents on the indolinone core, such as the gem-dimethyl group at the C3 position and the methyl group at the C5 position in this compound, allows for fine-tuning of steric and electronic properties, influencing both reaction outcomes and subsequent biological activity.
This guide provides a detailed exploration of the Knoevenagel condensation using this compound, covering the underlying mechanism, a comparative analysis of catalytic systems, a detailed experimental protocol, and a discussion of the applications of the resulting adducts.
Reaction Mechanism: A Stepwise Perspective
The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[1] The mechanism, when applied to this compound, proceeds through several distinct steps, which are crucial to understand for reaction optimization.
Mechanism Breakdown:
-
Enolate Formation: A basic catalyst (e.g., piperidine, triethylamine) abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion or enolate. This is the rate-determining step in many cases. The use of a weak base is critical to ensure the deprotonation of the highly acidic methylene compound without inducing self-condensation of the ketone.[1][5]
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic C3-carbonyl carbon of the this compound. This addition forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (or a proton source in the medium), yielding a β-hydroxy adduct, analogous to an aldol addition product.
-
Dehydration: This β-hydroxy intermediate readily undergoes elimination of a water molecule, often spontaneously or with gentle heating, to form the final, stable α,β-unsaturated product. This dehydration step is driven by the formation of a highly conjugated system.
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The Strategic Application of 3,3,5-Trimethylindolin-2-one in Modern Medicinal Chemistry
The indolin-2-one scaffold is a cornerstone in contemporary drug discovery, serving as a privileged structure for the development of a multitude of therapeutic agents. Its inherent planarity, hydrogen bonding capabilities, and synthetic tractability have made it a focal point for medicinal chemists. Within this esteemed class of compounds, 3,3,5-trimethylindolin-2-one emerges as a particularly valuable building block. The strategic incorporation of methyl groups at the C3 and C5 positions offers a unique combination of steric and electronic properties that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent kinase inhibitors, complete with detailed protocols and mechanistic insights.
Core Applications: A Scaffold for Potent Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The indolin-2-one core has proven to be an exceptional framework for the design of kinase inhibitors, with the FDA-approved drug Sunitinib standing as a testament to its clinical success.[2][3][4] Derivatives of this compound are being actively investigated as inhibitors of several key kinases implicated in tumorigenesis and angiogenesis.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[2] VEGFRs are key regulators of this process, making them a prime target for anti-cancer therapies.[2] The indolin-2-one scaffold is essential for the inhibition of VEGFRs, and substitutions on this core structure are crucial for modulating potency and selectivity.[2] The this compound moiety can be elaborated to create potent VEGFR inhibitors that function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.
Synthetic Protocols: From Building Block to Bioactive Molecule
The synthesis of bioactive molecules from this compound typically involves a Knoevenagel condensation at the C3 position with a suitable aldehyde. This reaction is a robust and versatile method for introducing a variety of substituents that can interact with the target kinase.
Protocol 1: Synthesis of a 3-Substituted-3,3,5-trimethylindolin-2-one Kinase Inhibitor Analog
This protocol details the synthesis of a representative kinase inhibitor analog via the condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
4-Formyl-N-(2-(diethylamino)ethyl)benzamide
-
Piperidine
-
Ethanol
-
Petroleum Ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq) and 4-formyl-N-(2-(diethylamino)ethyl)benzamide (1.0 eq).
-
Add ethanol (50 mL) to the flask to dissolve the reactants.
-
Add piperidine (0.1 eq) as a catalyst to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold petroleum ether (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the desired 3-((4-((2-(diethylamino)ethyl)carbamoyl)phenyl)methylene)-3,5-dimethylindolin-2-one.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Structure-Activity Relationship (SAR) Insights
The biological activity of indolin-2-one derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes key SAR findings for this class of compounds.[2][5][6][7][8]
| Position | Substituent | Impact on Activity |
| C3 | Heteroaryl methylidenyl groups | High specificity against VEGFR (Flk-1) RTK activity.[6] |
| Substituted benzylidenyl groups with bulky substituents | High selectivity toward EGF and Her-2 RTKs.[6] | |
| Extended side chains | High potency and selectivity against PDGF and VEGF (Flk-1) RTKs.[6] | |
| C5 | Methyl group | Can enhance binding affinity and modulate pharmacokinetic properties. |
| Halogens (e.g., Fluoro) | Often improves potency and metabolic stability. | |
| N1 | Hydrogen | Essential for hydrogen bonding interactions with the kinase hinge region. |
| Alkyl or Aryl groups | Can be used to explore additional binding pockets and improve properties. |
Visualizing the Pathway to Inhibition
The following diagrams illustrate the general synthetic approach to indolin-2-one-based kinase inhibitors and a simplified representation of the VEGFR signaling pathway that they inhibit.
Caption: Simplified VEGFR signaling pathway and the point of inhibition.
Conclusion
This compound is a versatile and valuable scaffold in medicinal chemistry, particularly for the development of potent kinase inhibitors. Its unique substitution pattern provides a solid foundation for generating diverse libraries of compounds with tailored pharmacological profiles. The synthetic accessibility and the well-understood structure-activity relationships of the indolin-2-one core make it an attractive starting point for drug discovery programs targeting a range of diseases driven by aberrant kinase activity. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this important chemical entity in their quest for novel therapeutics.
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Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors. European Journal of Medicinal Chemistry. [Link]
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Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie. [Link]
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Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry. [Link]
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Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity. Molecules. [Link]
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SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. [Link]
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Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. ResearchGate. [Link]
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Functionalized 3-benzylidene-indolin-2-ones and alkenes in bioactive compounds and the accessible methods. ResearchGate. [Link]
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Synthesis, Biological, and Computational Evaluation of Novel 1,3,5-Substituted Indolin-2-one Derivatives as Inhibitors of Src Tyrosine Kinase. Archiv der Pharmazie. [Link]
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Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules. [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. [Link]
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Synthesis and Sar of 3-(quinolin-2-yl)indolin-2-ones as kinase inhibitors: Crystallographic evidence for an unique binding conformation. ResearchGate. [Link]
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The reaction of 3-hydrazonoindolin-2-one (2) with aldehydes 3a–d. ResearchGate. [Link]
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Kinases are a large family of enzymes that catalyse the transfer of a phosphate group from ATP to a substrate, most commonly a protein or lipid. Domainex. [Link]
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Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. [Link]
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Examples of bioactive 3-arylmethylene-2,3-dihydro-1H-isoindolin-1-ones. ResearchGate. [Link]
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Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Advances. [Link]
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1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry. [Link]
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ChemInform Abstract: Synthesis of New Heterocyclic Compounds Using 2-(3,3-Dimethyl-1H-pyrroloisoquinolin-2(3H)-ylidene)malonaldehydes. ResearchGate. [Link]
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Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of Chemical Research. [Link]
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Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC Advances. [Link]
-
Condensation of aldehyde I with various acyclic active methylene compounds. ResearchGate. [Link]
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Condensation of 2-aminomethylaniline with aldehydes and ketones for the fast one-pot synthesis of a library of 1,2,3,4-tetrahydroquinazolines under flow conditions. ResearchGate. [Link]
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ChemInform Abstract: 1,3-Dihydro-2H-indol-2-ones Derivatives: Design, Synthesis, in vitro Antibacterial, Antifungal and Antitubercular Study. ResearchGate. [Link]
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Application Note: 3,3,5-Trimethylindolin-2-one as a Versatile Precursor for Spirooxindole Synthesis
Abstract: The spirooxindole scaffold is a privileged heterocyclic motif frequently found in natural alkaloids and medicinally significant compounds, exhibiting a wide array of biological activities including anti-cancer, anti-viral, and anti-microbial properties. The construction of this complex, three-dimensional framework presents a compelling challenge in synthetic organic chemistry. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3,3,5-trimethylindolin-2-one as a key precursor for the synthesis of diverse spirooxindole derivatives. We will explore the mechanistic underpinnings of its reactivity and provide a robust, step-by-step protocol for a multicomponent [3+2] cycloaddition reaction, complete with characterization data and troubleshooting insights.
Section 1: Mechanistic Insights and Strategic Advantages
The utility of an indolin-2-one scaffold in spirooxindole synthesis stems from the reactivity of its C3 position. In the case of this compound, the presence of gem-dimethyl groups at the C3 position precludes enolization at that site, thereby channeling its reactivity towards other pathways. This precursor is typically derived from the corresponding isatin (5-methylisatin), which serves as the direct starting material in many foundational spirooxindole syntheses.
The primary strategy involves the in situ generation of a reactive intermediate from the isatin carbonyl group. A highly effective and widely used method is the formation of an azomethine ylide through the condensation of an isatin derivative with an α-amino acid.[1][2] This 1,3-dipole is then poised to react with a dipolarophile in a [3+2] cycloaddition reaction, efficiently constructing a five-membered pyrrolidine ring spiro-fused at the C3 position of the oxindole core.[3][4] This multicomponent approach is highly convergent and atom-economical, allowing for the rapid generation of molecular complexity from simple starting materials.[5]
The trimethyl substitution on the aromatic ring can influence the electronic properties and solubility of the final compounds, making this compound (and its parent isatin) a valuable building block for creating libraries of analogues for structure-activity relationship (SAR) studies.
Caption: General workflow for a [3+2] cycloaddition to form a spirooxindole.
Section 2: Application Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative
This protocol details a one-pot, three-component reaction for the synthesis of a novel spirooxindole derivative using 5-methylisatin, L-proline, and (E)-Chalcone as the dipolarophile.
Bill of Materials
| Reagent / Equipment | Grade / Type | Supplier | Notes |
| 5-Methylisatin | Reagent Grade, ≥98% | Sigma-Aldrich | |
| L-Proline | Reagent Grade, ≥99% | Acros Organics | |
| (E)-Chalcone | Reagent Grade, ≥97% | TCI Chemicals | |
| Methanol (MeOH) | Anhydrous, 99.8% | Fisher Scientific | |
| Round-bottom flask | 50 mL, 24/40 joint | Kimble | Ensure oven-dried before use |
| Magnetic stir bar | Teflon-coated | VWR | |
| Reflux condenser | 24/40 joint | Ace Glass | |
| Heating mantle & Stir plate | IKA | ||
| Thin Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring |
| Rotary Evaporator | Heidolph | ||
| Silica Gel for Column | 230-400 mesh | Sorbent Technologies | For purification |
Experimental Workflow
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Application Notes and Protocols for the Cellular Evaluation of 3,3,5-Trimethylindolin-2-one Derivatives
Authored by: A Senior Application Scientist
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a robust cell-based assay cascade for the initial characterization of novel 3,3,5-Trimethylindolin-2-one derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating system from primary cytotoxicity screening to secondary mechanistic elucidation. Detailed, field-proven protocols for assessing cell viability (MTT assay), apoptosis (Caspase-Glo® 3/7 activity, Western blotting for PARP cleavage), and cell cycle progression (propidium iodide staining via flow cytometry) are provided, grounded in authoritative scientific principles.
Introduction: The Rationale for Screening Indole Derivatives
The indole ring system is a cornerstone of pharmacologically active compounds, valued for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets. Derivatives of the indole core have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The this compound scaffold represents a promising, yet underexplored, chemical space. A systematic evaluation of its derivatives is critical to uncover potential therapeutic leads.
Cell-based assays are indispensable in the early stages of drug discovery.[3][4] They provide a biologically relevant context that biochemical assays lack, offering crucial insights into a compound's effect on cellular health, proliferation, and function.[5][6] This guide outlines a strategic workflow to efficiently screen this compound derivatives, progressing from broad cytotoxicity assessment to focused mechanistic studies.
Figure 1: A strategic workflow for the evaluation of novel chemical derivatives, from initial library screening to lead identification.
Primary Screening: Quantifying Cytotoxicity with the MTT Assay
The initial goal is to determine whether the synthesized derivatives exhibit cytotoxic or cytostatic effects and to quantify their potency.[7] The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[8]
Principle of the MTT Assay: The assay's core principle is the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[8][9] This reaction is catalyzed by mitochondrial dehydrogenases in metabolically active, i.e., viable, cells.[9] The quantity of the insoluble formazan, which is subsequently solubilized for measurement, is directly proportional to the number of living cells.[10]
Caption: The core mechanism of the MTT cell viability assay.
Protocol 1: Determination of IC₅₀ Values using the MTT Assay
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit a biological process by 50%.[11] It is a standard measure of a compound's potency.[12]
Materials:
-
Selected cancer cell line (e.g., MCF-7, A549, HeLa) in logarithmic growth phase
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound derivative stock solutions (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13][14]
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Perform a cell density optimization experiment to ensure cells are in the exponential growth phase throughout the assay.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at an optimized density (e.g., 5,000–10,000 cells/well).[13]
-
Include wells for "vehicle control" (cells + medium + DMSO) and "blank" (medium only).
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. A common range is a 7-point, 3-fold serial dilution starting from 100 µM.
-
Causality Check: It is critical to ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤0.5%).[11] High concentrations of solvent can induce cytotoxicity, confounding the results.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Add medium with the corresponding DMSO concentration to the vehicle control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours). The choice of incubation time can significantly impact the IC₅₀ value and should be based on the cell line's doubling time and the compound's expected mechanism.[15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[10][14]
-
Data Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability) after subtracting the average absorbance of the blank wells.
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
IC₅₀ Calculation: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.[12] Software such as GraphPad Prism is ideal for this analysis.
-
Data Presentation: Example IC₅₀ Values
Summarize the results in a clear, tabular format.
| Derivative ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| TMI-001 | MCF-7 (Breast) | 48 | 12.5 ± 1.8 |
| TMI-002 | MCF-7 (Breast) | 48 | 78.2 ± 6.3 |
| TMI-001 | A549 (Lung) | 48 | 25.1 ± 3.5 |
| TMI-002 | A549 (Lung) | 48 | > 100 |
| Doxorubicin (Control) | MCF-7 (Breast) | 48 | 0.8 ± 0.1 |
Secondary Screening: Elucidating the Mechanism of Action
Derivatives that demonstrate potent cytotoxicity (i.e., low µM IC₅₀ values) are prioritized for mechanistic studies. The primary questions are: How are these compounds killing the cells? Do they induce programmed cell death (apoptosis) or do they interfere with cell division (cell cycle arrest)?
Assessment of Apoptosis
Apoptosis is a highly regulated process of programmed cell death, characterized by a cascade of enzymatic events.[16] A key feature is the activation of a family of proteases called caspases, which cleave specific cellular substrates, leading to the dismantling of the cell.[17]
Caption: A simplified diagram of the caspase cascade in apoptosis.
Protocol 2: Caspase-Glo® 3/7 Luminescent Assay
This assay provides a sensitive and straightforward method to measure the combined activity of caspases-3 and -7, the primary executioner caspases.[18][19] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal.[20]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled, clear-bottom 96-well plates (for luminescence)
-
Multimode plate reader with luminescence detection capability
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the hit compounds at their IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[20] This single addition results in cell lysis and initiation of the luminescent reaction.
-
-
Incubation and Measurement:
-
Mix the contents by gently shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Express the data as fold change in caspase activity relative to the vehicle-treated control cells. A significant increase in luminescence indicates the induction of apoptosis.
-
Protocol 3: Western Blot for PARP Cleavage
Western blotting provides confirmatory, semi-quantitative data on apoptosis by detecting specific protein markers.[16] The cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear protein, into an 89 kDa fragment by caspase-3 is a hallmark of apoptosis.[21]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-PARP, Rabbit anti-cleaved PARP, and a loading control (e.g., Mouse anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
Culture and treat cells with the test compounds in 6-well plates.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Trustworthiness Check: Equal protein loading is essential for accurate comparison. Normalize the concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-PARP) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
The appearance of the 89 kDa cleaved PARP fragment in treated samples confirms caspase-3 activity and apoptosis.[22] The full-length 116 kDa band should decrease concurrently. Re-probe the blot for a loading control (β-actin) to confirm equal loading.
-
Assessment of Cell Cycle Arrest
Some compounds exert their anticancer effects by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cell division and proliferation.[23] Flow cytometry with propidium iodide (PI) staining is the gold-standard method for analyzing DNA content and cell cycle distribution.[24]
Principle of PI Staining: Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[23] This allows for the differentiation of cells in the major phases of the cell cycle:
-
G0/G1 phase: Normal (2n) DNA content.
-
S phase: Intermediate DNA content (between 2n and 4n).
-
G2/M phase: Doubled (4n) DNA content.
Caption: The phases of the eukaryotic cell cycle and corresponding DNA content.
Protocol 4: Cell Cycle Analysis by PI Staining and Flow Cytometry
Materials:
-
Cells treated with test compounds
-
PBS
-
Ice-cold 70% ethanol
-
Flow cytometry staining buffer: PI solution (50 µg/mL) with RNase A (100 µg/mL) in PBS.[25]
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10⁶ cells per sample.
-
Wash the cells once with cold PBS.
-
Critical Step: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[25] This slow addition minimizes cell clumping and ensures proper fixation.
-
Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[26]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells twice with PBS to rehydrate them.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Causality Check: RNase A is included to digest any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[24]
-
Incubate in the dark at room temperature for 30 minutes.[25]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (e.g., PE or PerCP).
-
Collect at least 10,000 events per sample.
-
Use software (e.g., FlowJo, ModFit LT) to gate on single cells and model the cell cycle populations based on the DNA content histogram.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition.
-
Compare the cell cycle distribution of treated cells to the vehicle control. A significant accumulation of cells in a particular phase (e.g., an increase in the G2/M peak) indicates cell cycle arrest at that checkpoint.
-
Conclusion and Future Directions
This guide provides a foundational, multi-parametric strategy for the initial characterization of novel this compound derivatives. By systematically assessing cytotoxicity, apoptosis, and cell cycle effects, researchers can efficiently identify promising lead compounds and gain crucial insights into their mechanisms of action.
Positive "hits" from this screening cascade can be advanced to more sophisticated assays, including:
-
Annexin V/PI Staining: A flow cytometry-based assay to differentiate between early apoptotic, late apoptotic, and necrotic cells.[18][27]
-
Western Blotting for Pathway Analysis: Probing for key proteins in specific signaling pathways (e.g., MAPK, PI3K/Akt) to identify the compound's molecular target.
-
3D Cell Culture Models: Testing compounds in spheroids or organoids, which more accurately mimic the in vivo tumor microenvironment.[19][28]
By integrating these robust and validated cell-based assays, drug discovery programs can make informed, data-driven decisions to accelerate the development of the next generation of indole-based therapeutics.
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PubMed. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. [Link]
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Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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Biocompare. RealTime-Glo Annexin V Apoptosis and Necrosis Assay from Promega. [Link]
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ResearchGate. How do I find the IC50 and best drug treatment time for anticancer drug?. [Link]
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In vitro kinase inhibition assay protocol for 3,3,5-trimethylindolin-2-one analogs
Topic: In Vitro Kinase Inhibition Assay Protocol for 3,3,5-Trimethylindolin-2-one Analogs Audience: Researchers, scientists, and drug development professionals.
Abstract
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors, including the FDA-approved drug Sunitinib.[1][2][3] This application note provides a comprehensive, field-proven protocol for determining the inhibitory activity of novel this compound analogs using a non-radioactive, luminescence-based in vitro kinase assay. We delve into the mechanistic rationale behind assay design, offer a step-by-step methodology for execution, and detail the necessary data analysis to derive robust half-maximal inhibitory concentration (IC50) values. The protocol is designed to be a self-validating system, incorporating critical quality control metrics such as the Z'-factor to ensure data integrity and reproducibility.
Introduction: The Significance of Kinase Inhibition and the Indolin-2-one Scaffold
Protein kinases constitute one of the largest enzyme families, playing a central role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins.[3][4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3][4]
The indolin-2-one core structure has been extensively explored for its ability to target the ATP-binding pocket of various protein kinases.[5][6] Landmark drugs such as Sunitinib (Sutent®) and SU6668 (Orantinib) are prominent examples of this scaffold's success.[7][8][9][10][11] These molecules typically function as ATP-competitive inhibitors, blocking the kinase's ability to transfer a phosphate group to its substrate, thereby halting the downstream signaling cascade.[12][13] The this compound analogs represent a specific chemical space within this class, and quantifying their inhibitory potency against a panel of kinases is a critical step in the drug discovery process.
This guide details a robust method to assess this potency using a luminescence-based assay that measures the amount of ADP produced during the kinase reaction—a direct indicator of enzymatic activity.[14][15]
Assay Principle and Design Considerations
The fundamental principle of the assay is to measure the enzymatic activity of a kinase in the presence of varying concentrations of an inhibitor. The reaction can be summarized as:
Kinase + Substrate + ATP → [Kinase-Inhibitor] + Phosphorylated Substrate + ADP
In an uninhibited reaction, the kinase consumes ATP and produces ADP. In the presence of an effective inhibitor, this reaction is suppressed. Our protocol leverages the ADP-Glo™ Kinase Assay (Promega), a widely adopted platform that quantifies kinase activity by measuring ADP production. The assay is performed in two steps:
-
Termination of Kinase Reaction & ATP Depletion: An ADP-Glo™ Reagent is added to stop the kinase reaction and eliminate any remaining ATP.
-
ADP to ATP Conversion & Signal Generation: A Kinase Detection Reagent is added, which converts the ADP produced into ATP. This newly synthesized ATP is then used by a luciferase enzyme to generate a light signal that is directly proportional to the initial kinase activity.[15][16]
A potent inhibitor will result in low ADP production and, consequently, a low luminescence signal.
Causality Behind Experimental Choices
-
Choice of Assay Platform: Non-radioactive, homogeneous ("add-and-read") assays like ADP-Glo are preferred for their safety, simplicity, and amenability to high-throughput screening (HTS).[17][18][19][20][21]
-
ATP Concentration: Since indolin-2-one analogs are typically ATP-competitive, the inhibitor's apparent potency (IC50) is highly dependent on the ATP concentration used in the assay.[22][23] For robust and comparable data, it is crucial to run the assay at an ATP concentration that is at or near the Michaelis constant (Km) of the specific kinase for ATP. This ensures a sensitive environment for detecting competitive inhibition.[22][23]
-
Enzyme Concentration: The kinase concentration must be carefully titrated to fall within the linear range of the assay. This means ensuring that the substrate and ATP are not depleted by more than 10-20% during the reaction, a condition required for accurate initial velocity measurements.[22]
-
Controls for a Self-Validating System: The inclusion of appropriate controls is non-negotiable for a trustworthy protocol.
-
Positive Control Inhibitor: A known, potent inhibitor (e.g., Staurosporine) is used to confirm that the assay system can detect inhibition.
-
Negative Control (Vehicle): Typically 100% DMSO, this control defines the maximum signal (100% kinase activity) and ensures the solvent used to dissolve the test compounds does not interfere with the assay.
-
Assay Validation: The Z'-Factor
Before screening novel analogs, the robustness of the assay must be validated. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[24][25] It measures the separation between the signals of the positive and negative controls in relation to their variability.
The Z'-factor is calculated using the formula:
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., Staurosporine).
-
μ_neg and σ_neg are the mean and standard deviation of the negative control (DMSO).
Interpretation of Z'-Factor Values: [25][26]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay that may require optimization.
-
Z' < 0: An unreliable assay where control signals overlap.
An assay with a Z'-factor of ≥ 0.5 is considered validated and ready for compound screening.[24]
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format. For 96-well plates, all volumes should be multiplied by four.
Materials and Reagents
-
Kinase: Recombinant kinase of interest (e.g., VEGFR2, PDGFRβ, c-KIT).
-
Substrate: Appropriate peptide or protein substrate for the chosen kinase.
-
Analogs: this compound analogs dissolved in 100% DMSO to create 10 mM stock solutions.
-
Positive Control: Staurosporine (1 mM stock in DMSO).
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate (10 mM stock in ultrapure water).
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).
-
Plates: White, solid-bottom, 384-well assay plates (low-volume).
-
Equipment: Multichannel pipette, plate shaker, and a plate reader capable of measuring luminescence.
Workflow Diagram
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Application Note: A Framework for High-Throughput Screening of 3,3,5-Trimethylindolin-2-one Libraries
Abstract
The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] This application note provides a comprehensive, field-proven framework for the high-throughput screening (HTS) of compound libraries based on the 3,3,5-Trimethylindolin-2-one scaffold. We present a detailed, end-to-end workflow, from initial assay development to hit validation and preliminary structure-activity relationship (SAR) analysis. The protocols herein are designed to be robust and self-validating, incorporating essential quality control metrics and orthogonal confirmation steps to ensure the identification of high-quality, tractable hit compounds suitable for progression into hit-to-lead programs.[3][4]
Introduction: The this compound Scaffold
The indolin-2-one moiety is a cornerstone of modern drug discovery, most notably recognized in a class of potent receptor tyrosine kinase (RTK) inhibitors.[1] Compounds like Sunitinib, a multi-targeted RTK inhibitor, validate the utility of this scaffold in targeting the ATP-binding pocket of kinases.[1] The 3,3,5-trimethyl substituted variant provides a rigid, chemically tractable starting point for the generation of diverse libraries. The gem-dimethyl group at the C3 position offers steric bulk that can be exploited to achieve specific vector orientations for substituents, while the methyl group at the C5 position can influence electronic properties and metabolic stability.
This guide uses the discovery of novel kinase inhibitors as a representative application, outlining a systematic approach to unlock the therapeutic potential of a this compound library.
The High-Throughput Screening Workflow: An Overview
A successful HTS campaign is a multi-stage process designed to systematically reduce a large collection of compounds to a small set of validated, promising hits.[5][6] The process emphasizes automation, miniaturization, and rigorous data analysis to ensure efficiency and reproducibility.[7]
Caption: High-level overview of the HTS campaign workflow.
Phase 1: Assay Development and Miniaturization
The foundation of any successful screen is a robust, reliable, and scalable assay.[8][9] For kinase targets, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are an industry standard due to their sensitivity, low background, and homogeneous format (no-wash steps), making them highly amenable to automation.[10]
Causality Behind Experimental Choices:
-
Assay Choice (TR-FRET): Selected for its high signal-to-background ratio, reduced interference from compound autofluorescence compared to standard FRET, and homogeneous format which simplifies automation and reduces variability.
-
Miniaturization (384-well): Moving from 96- to 384-well plates significantly reduces the consumption of expensive reagents (enzyme, substrate, library compounds) and increases throughput, allowing for the screening of large libraries in a cost-effective and timely manner.[6]
-
Z'-Factor: This statistical parameter is non-negotiable for HTS. It provides a quantitative measure of assay quality by comparing the dynamic range of the signal to the variability of the data.[11] An assay with a Z' > 0.5 is considered robust and suitable for a full-scale screen.[12]
Protocol 1: Development of a TR-FRET Kinase Assay
This protocol outlines the steps to optimize and validate a generic kinase TR-FRET assay in a 384-well format.
-
Reagent Titration:
-
Objective: Determine the optimal concentrations of kinase and substrate.
-
Method: Perform criss-cross titrations. Prepare serial dilutions of the kinase against serial dilutions of the biotinylated peptide substrate.
-
Rationale: The goal is to find the enzyme concentration that yields a robust signal at approximately the Km for the substrate, ensuring the assay is sensitive to competitive inhibitors.
-
-
Enzyme Kinetics:
-
Objective: Determine the optimal reaction time.
-
Method: Using the optimal enzyme and substrate concentrations from Step 1, initiate the reaction and measure the TR-FRET signal at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Rationale: The reaction should be stopped in the linear phase of product formation to ensure that inhibition, not substrate depletion, is being measured.
-
-
DMSO Tolerance:
-
Objective: Ensure the assay is not adversely affected by the compound solvent.
-
Method: Run the assay with a concentration gradient of DMSO (e.g., 0% to 5%).
-
Rationale: Small molecule libraries are typically stored in 100% DMSO. The final concentration in the assay must not inhibit the enzyme or disrupt assay components. A final concentration of ≤1% is standard.[6]
-
-
Assay Validation (Z'-Factor Calculation):
-
Objective: Confirm the assay is robust enough for HTS.
-
Method: Prepare a 384-well plate with half the wells dedicated to the positive control (no inhibition, 1% DMSO) and the other half to the negative control (full inhibition, using a known potent inhibitor or no enzyme).
-
Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Acceptance Criterion: A Z'-factor consistently greater than 0.5 indicates an excellent assay suitable for HTS.[11]
-
| Parameter | Condition Tested | Optimal Condition | Rationale |
| Plate Format | 96-well vs. 384-well | 384-well | Reduces reagent cost and increases throughput. |
| Assay Volume | 50 µL -> 20 µL -> 10 µL | 15 µL | Balances cost savings with liquid handling accuracy. |
| Kinase Conc. | 0.1 - 10 nM | 1 nM | Lowest concentration giving a robust signal window. |
| Substrate Conc. | 10 - 1000 nM | 100 nM (~Km) | Ensures sensitivity to competitive inhibitors. |
| Reaction Time | 15 - 120 min | 60 min | Within the linear range of product formation. |
| Final DMSO Conc. | 0.1% - 5% | ≤ 1% | Minimizes solvent interference with the assay. |
| Z'-Factor | N/A | > 0.5 | Ensures a statistically robust screening window. |
| Table 1: Example Assay Development and Validation Parameters. |
Phase 2: Primary Screen and Hit Identification
With a validated assay, the primary screen can commence. This phase involves testing every compound in the this compound library at a single, fixed concentration to identify "primary hits."
Protocol 2: Automated Primary HTS
This protocol assumes the use of an integrated robotic platform with liquid handlers and plate readers.[7]
-
Compound Plating: Using an acoustic liquid handler (e.g., ECHO), transfer a precise volume (e.g., 150 nL) of each library compound from the source plates to the 384-well assay plates to achieve a final concentration of 10 µM.
-
Reagent Addition:
-
Add 7.5 µL of 2x Kinase solution to all wells.
-
Add 7.5 µL of 2x Substrate/ATP solution to all wells to initiate the reaction.
-
-
Incubation: Incubate the plates for the predetermined time (e.g., 60 minutes) at room temperature.
-
Detection: Add detection reagents (e.g., Eu-antibody and SA-XL665 for TR-FRET) and incubate as required (e.g., 60 minutes).
-
Data Acquisition: Read plates on a compatible HTS plate reader.
Data Analysis and Hit Identification
-
Quality Control: For each plate, calculate the Z'-factor and Signal-to-Background (S/B) ratio using the intra-plate controls. Plates not meeting the quality threshold (Z' > 0.5) must be re-screened.[7]
-
Normalization: Raw data from each well is normalized to the plate controls. A common method is to calculate the percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)).
-
Hit Selection: A hit is defined as any compound exhibiting activity greater than a predefined threshold. A common starting point is a percent inhibition exceeding 3 standard deviations from the mean of the sample population or a simple cutoff (e.g., >50% inhibition).
-
PAINS Filtering: Hits should be cross-referenced against known Pan-Assay Interference Compounds (PAINS) databases.[3] PAINS are notorious for showing activity in numerous assays through non-specific mechanisms (e.g., aggregation, redox activity) and should be flagged or removed early to avoid wasted effort.
| Metric | Formula | Acceptance Criteria |
| Z'-Factor | 1 - (3*(SDpos+SDneg)) / |Meanpos-Meanneg| | > 0.5 |
| Signal/Background | Meanpos / Meanneg | > 5 |
| CV (%) of Controls | (SD / Mean) * 100 | < 10% |
| Table 2: Daily HTS Quality Control Metrics. |
Phase 3: The Hit Validation Cascade
A primary hit is not a validated lead. A rigorous validation cascade is essential to confirm activity, rule out artifacts, and build confidence in the chemical matter before committing significant resources.[3][4]
Caption: A typical workflow for validating primary HTS hits.
Protocol 3: Hit Confirmation and Potency (IC₅₀) Determination
-
Objective: To confirm the activity of the primary hits and determine their potency.
-
Methodology:
-
Source fresh, powdered samples of the hit compounds to rule out degradation or contamination in the original library plates.
-
Prepare a 10-point, 3-fold serial dilution series for each confirmed hit, starting at a high concentration (e.g., 50 µM).
-
Test these dilutions in the primary assay in triplicate.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Rationale: A single-point screen can be misleading. A full dose-response curve confirms the inhibitory activity is real and provides a quantitative measure of potency (IC₅₀), which is critical for ranking compounds and establishing an initial SAR.
Protocol 4: Orthogonal Assay
-
Objective: To confirm that the compound's activity is not an artifact of the primary assay technology (e.g., interference with the TR-FRET signal).
-
Methodology: Re-test the confirmed, potent hits in an assay that relies on a different detection principle. For a kinase, an excellent orthogonal method is a label-free mass spectrometry-based assay that directly measures the conversion of the substrate to the phosphorylated product.[13]
-
Rationale: If a compound is a true inhibitor of the enzyme, it should show activity regardless of the detection method. Concordance between the primary and orthogonal assays provides very high confidence in the hit.
Protocol 5: Cell-Based Target Engagement
-
Objective: To determine if the compound can enter a cell and interact with its intended target in a more physiologically relevant environment.
-
Methodology: A cellular thermal shift assay (CETSA) or a NanoBRET™ assay can be used. These assays measure the binding of the compound to the target kinase inside intact cells.
-
Rationale: Many compounds that are active in biochemical assays fail in cellular contexts due to poor permeability, efflux, or rapid metabolism. This step is a critical filter to select for compounds with more drug-like properties.
| Compound ID | Primary Screen (% Inh @ 10µM) | Confirmatory IC₅₀ (µM) | Orthogonal Assay IC₅₀ (µM) | Cellular Assay EC₅₀ (µM) | Notes |
| TMI-001 | 85.2 | 0.25 | 0.31 | 1.5 | Validated Hit |
| TMI-002 | 65.7 | 1.1 | 0.95 | > 50 | Biochemical hit, poor cell activity |
| TMI-003 | 92.1 | 0.08 | > 50 | N/A | Assay artifact (TR-FRET specific) |
| TMI-004 | 55.3 | > 50 | N/A | N/A | False positive from primary screen |
| Table 3: Example Data from a Hit Validation Cascade. |
Conclusion and Next Steps
This application note details a robust, multi-stage methodology for the high-throughput screening of a this compound library. By integrating rigorous assay validation, automated primary screening, and a comprehensive hit validation cascade, researchers can confidently identify high-quality, validated hits. These compounds, characterized by confirmed biochemical and cellular activity, form a strong foundation for subsequent hit-to-lead medicinal chemistry efforts, where the initial SAR can be expanded to optimize potency, selectivity, and drug-like properties.
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Taipale, M. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]
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Sykes, D. A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Available at: [Link]
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Pina-Vaz, T., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. Available at: [Link]
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Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Available at: [Link]
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Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]
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Evotec. (2024). How To Optimize Your Hit Identification Strategy. Available at: [Link]
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Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]
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Roy, A. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Therapeutics. Available at: [Link]
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Thomas, C. J., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. Available at: [Link]
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NIH. (2012). High-Throughput RT-PCR for small-molecule screening assays. Current Protocols in Chemical Biology. Available at: [Link]
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Li, Y., et al. (2015). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules. Available at: [Link]
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Sanna, F., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Clare, R. H., et al. (2018). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. Nature Communications. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2019). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Eurofins Discovery. (n.d.). High-Throughput Screening to Identify Quality Hits Quickly. Available at: [Link]
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Wang, G. C., et al. (2017). Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions. Bioorganic Chemistry. Available at: [Link]
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Li, Y., et al. (2023). High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis. International Journal of Molecular Sciences. Available at: [Link]
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Werz, O., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Available at: [Link]
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Hu, K., et al. (2020). Establishment of High-throughput Screening HTRF Assay for Identification Small Molecule Inhibitors of Skp2-Cks1. ResearchGate. Available at: [Link]
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Kamal, A., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Available at: [Link]
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Stoyanov, S., et al. (2022). Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate. Molbank. Available at: [Link]
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Chen, Y. L., et al. (2008). Synthesis of 1-substituted 3-pyridinylmethylidenylindolin-2-ones and 1-substituted 3-quinolinylmethylidenylindolin-2-ones as the enhancers of ATRA-induced differentiation in HL-60 cells. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 3,3,5-Trimethylindolin-2-one in the Synthesis of Potent Anti-Cancer Agents
Introduction: The Indolin-2-one Scaffold as a Privileged Motif in Oncology
The indolin-2-one core is a well-established pharmacophore in modern medicinal chemistry, renowned for its versatility in targeting a range of biological macromolecules.[1][2] Its rigid, planar structure provides an ideal framework for developing inhibitors that can fit into the ATP-binding pockets of protein kinases.[3] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The indolin-2-one scaffold has proven to be an essential component in the design of potent and selective kinase inhibitors, leading to the development of several FDA-approved drugs.[4]
This document focuses on the synthetic utility of a specific derivative, 3,3,5-trimethylindolin-2-one , as a key starting material for novel anti-cancer agents. While much of the published literature centers on Sunitinib, a landmark drug that utilizes a 5-fluoroindolin-2-one core, the fundamental synthetic principles are directly applicable.[4][5][6] By understanding the reactivity of the indolin-2-one nucleus, researchers can adapt established protocols to generate novel analogs with potentially improved efficacy, selectivity, or pharmacokinetic profiles. We will use the synthesis of a Sunitinib analog as our primary exemplar to illustrate the core chemical transformations and provide a robust, adaptable protocol for drug discovery professionals.
Scientific Foundation: Mechanism of Tyrosine Kinase Inhibition
Receptor Tyrosine Kinases (RTKs) are critical cell surface receptors that control fundamental cellular processes, including growth, proliferation, differentiation, and angiogenesis.[1] In many cancers, these kinases are constitutively active due to mutations or overexpression, leading to uncontrolled cell division and tumor growth.
Indolin-2-one derivatives, such as the blockbuster drug Sunitinib, function as multi-targeted RTK inhibitors.[7][8] They act by competitively binding to the ATP pocket of kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[9][10] This inhibition blocks the downstream signaling cascades—such as the RAS/MAPK and PI3K/AKT pathways—that promote angiogenesis (the formation of new blood vessels that supply the tumor) and cell proliferation.[9] The simultaneous inhibition of these pathways results in reduced tumor vascularization and the induction of cancer cell apoptosis, leading to tumor shrinkage.[7][10]
Core Synthetic Strategy: The Knoevenagel Condensation
The cornerstone of synthesizing 3-substituted indolin-2-one anti-cancer agents is a base-catalyzed Knoevenagel-type condensation. This reaction joins the indolin-2-one core with a suitable heteroaromatic aldehyde. The methylene group at the C3 position of the indolin-2-one is sufficiently acidic to be deprotonated by a mild base (like piperidine or pyrrolidine), forming a nucleophilic enolate that subsequently attacks the aldehyde. A final dehydration step yields the characteristic exocyclic double bond that links the two heterocyclic systems.
This strategy is highly modular, allowing for variation at three key positions to optimize biological activity:
-
The Indolin-2-one Ring: Substituents on this ring (e.g., the 5-methyl group in our starting material) can influence potency and kinase selectivity.
-
The C3-linked Heterocycle: The choice of the aldehyde (e.g., a substituted pyrrole) is critical for defining the inhibitor's interaction with the kinase active site.
-
The Side Chain: A solubilizing side chain, often added in a subsequent step, is crucial for the drug's pharmacokinetic properties.
Experimental Protocol: Synthesis of a Sunitinib Analog
This protocol details the synthesis of an analog of Sunitinib starting from this compound. It is adapted from established literature procedures for Sunitinib.
Causality Note: The choice of a piperidine catalyst is crucial; it is basic enough to deprotonate the C3-position of the indolinone but not so strong as to cause unwanted side reactions. The use of ethanol as a solvent is ideal as it readily dissolves the reactants and allows for easy product precipitation upon cooling or removal under reduced pressure.
Part 1: Synthesis of (Z)-3-((4-(2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrol-2-yl)methylene)-3,5-dimethylindolin-2-one
Step A: Knoevenagel Condensation
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.75 g, 10 mmol) and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2.0 g, 11 mmol).
-
Solvent and Catalyst Addition: Add 40 mL of absolute ethanol to the flask, followed by piperidine (0.5 mL, 5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation. Collect the resulting yellow-orange solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. This yields the carboxylic acid intermediate.
Step B: Amide Coupling for Side Chain Attachment
-
Acid Chloride Formation: Suspend the dried intermediate from Step A (approx. 3.2 g, 9.5 mmol) in 30 mL of thionyl chloride. Heat the mixture to a gentle reflux for 2 hours. The suspension should dissolve as the acid chloride forms.
-
Removal of Excess Reagent: Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used directly in the next step.
-
Amidation: Dissolve the crude acid chloride in 50 mL of anhydrous dichloromethane (DCM) and cool the solution to 0°C in an ice bath. In a separate flask, prepare a solution of N,N-diethylethane-1,2-diamine (1.3 g, 11.4 mmol) and triethylamine (2.0 mL, 14.3 mmol) in 20 mL of anhydrous DCM.
-
Reaction: Add the diamine solution dropwise to the cold acid chloride solution over 20 minutes with constant stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Workup and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane with 0.5% triethylamine) to yield the final Sunitinib analog as a bright orange solid. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Structure-Activity Relationship (SAR)
The biological activity of indolin-2-one derivatives is highly dependent on their substitution patterns. Extensive research has established key SAR principles that guide the design of new analogs.[3][4][11]
-
Indolin-2-one C5 Position: Small, electron-withdrawing groups like fluorine (as in Sunitinib) or electron-donating groups like methyl can be well-tolerated and modulate potency and selectivity.
-
Indolin-2-one N1 Position: This position is generally unsubstituted to preserve a critical hydrogen bond with the kinase hinge region.
-
C3-linked Heterocycle: The pyrrole ring in Sunitinib is crucial. Substituents on this ring directly interact with the enzyme's active site. Modifications here can drastically alter the kinase inhibition profile.[1][2]
-
Solubilizing Side Chain: The N,N-diethylaminoethyl amide side chain is a common feature that enhances aqueous solubility and oral bioavailability, which is essential for a clinical candidate.
The following table presents representative inhibitory data for Sunitinib, illustrating the potency derived from the optimized indolin-2-one scaffold.
| Compound | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) | Reference |
| Sunitinib | VEGFR-2 (KDR) | 9 | A549 (Lung) | 2.93 | [2] |
| PDGFR-β | 2 | NCI-H460 (Lung) | 4.79 | [2] | |
| c-Kit | 1 | KB (Oral) | 2.60 | [2] | |
| Analog 14i ¹ | - | - | A549 (Lung) | 0.32 | [2] |
| Analog 14g ¹ | - | - | KB (Oral) | 0.67 | [2] |
¹Analogs 14i and 14g are indolin-2-one derivatives with modifications on the pyrrole ring, demonstrating significantly improved potency against specific cell lines compared to Sunitinib.[2]
Downstream Signaling and Therapeutic Effect
The inhibition of key RTKs like VEGFR and PDGFR by a Sunitinib-like molecule has profound effects on the tumor microenvironment. The blockade of these signaling pathways is a validated strategy for cancer treatment.[12] Sunitinib is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[7][13]
Conclusion and Future Perspectives
This compound represents a valuable and commercially available starting material for the synthesis of novel anti-cancer agents. The robust and modular Knoevenagel condensation provides a reliable platform for generating diverse libraries of 3-substituted indolin-2-ones. By leveraging the extensive structure-activity relationship data from Sunitinib and related compounds, researchers can rationally design next-generation kinase inhibitors. Future work in this area will likely focus on developing agents with greater selectivity to minimize off-target toxicities, creating compounds that can overcome known resistance mechanisms, and exploring novel combinations with other targeted therapies or immunotherapies to achieve more durable clinical responses.
References
-
Sunitinib - Wikipedia.
-
Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate.
-
Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed.
-
Pharmacology of Sunitinib (Sunitcap, Sutent); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube.
-
New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects.
-
Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PubMed Central.
-
Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed.
-
Sunitinib (oral route) - Side effects & dosage - Mayo Clinic.
-
Sunitinib (Sutent) | Cancer drugs.
-
Design, synthesis, antitumor evaluations and molecular modeling studies of novel 3,5-substituted indolin-2-one derivatives1 - AME Publishing Company.
-
Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC - NIH.
-
Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro.
-
Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib.
-
SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds.
-
Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed.
-
The chemical structures of sunitinib and compounds 1–6 - ResearchGate.
Sources
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib | Semantic Scholar [semanticscholar.org]
- 6. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. Sunitinib - Wikipedia [en.wikipedia.org]
- 8. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sunitinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3,5-Trimethylindolin-2-one
Welcome to the technical support center for the synthesis of 3,3,5-Trimethylindolin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, field-proven insights to help you overcome common challenges and optimize your synthetic protocols.
Overview of Synthetic Strategy
This compound is a substituted oxindole, a privileged scaffold in medicinal chemistry. While various methods exist for oxindole synthesis, a robust and common laboratory-scale approach for preparing 3,3-disubstituted derivatives is the sequential alkylation of a simpler oxindole precursor.
This guide will focus on the synthesis via exhaustive methylation of 5-methylindolin-2-one. This pathway involves two key transformations:
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N-methylation: Deprotonation of the amide nitrogen followed by reaction with a methylating agent.
-
C-methylation: A second deprotonation at the C3 position to form an enolate, followed by the introduction of the second methyl group.
This two-step, one-pot procedure is highly effective but requires careful control of reaction conditions to ensure high yield and purity.
General Experimental Protocol
This protocol provides a baseline for the synthesis. Subsequent sections will address common deviations and troubleshooting.
Reaction: Synthesis of this compound from 5-methylindolin-2-one.
Materials:
-
5-methylindolin-2-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Carefully wash sodium hydride (2.5 eq.) with anhydrous hexane to remove mineral oil and suspend it in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath under an inert atmosphere (Nitrogen or Argon).
-
Slowly add a solution of 5-methylindolin-2-one (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir for 30-60 minutes at 0 °C, allowing for the complete deprotonation of the nitrogen.
-
Add methyl iodide (2.5-3.0 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.
Workflow Diagram:
Caption: General workflow for the one-pot synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q1: My reaction yield is consistently low, and TLC analysis shows a mixture of starting material, a mono-methylated intermediate, and the desired product. What is going wrong?
A1: This is the most common issue and typically points to incomplete methylation, which can be caused by several factors related to the reaction's core components: the base, the electrophile, and the reaction conditions.
-
Cause 1: Insufficient or Ineffective Base
-
Explanation: The synthesis requires two deprotonation events. The first, at the nitrogen (pKa ≈ 18 in DMSO), is relatively easy. The second, at the α-carbon (pKa ≈ 22 in DMSO), is more difficult and requires a sufficiently strong base and complete initial deprotonation. If the base is not strong enough or if an insufficient amount is used, the reaction will stall after the first methylation, yielding primarily 1,5-dimethylindolin-2-one.
-
Solution:
-
Verify Base Activity: Sodium hydride is notoriously sensitive to moisture. Use a fresh bottle or verify the activity of your current stock. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.
-
Increase Stoichiometry: Use at least 2.5 equivalents of NaH to ensure complete deprotonation for both steps.
-
Consider an Alternative Base: If NaH consistently fails, stronger bases like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) can be used. However, these require anhydrous conditions and are typically prepared in situ or purchased as solutions in THF.
-
-
-
Cause 2: Methylating Agent Issues
-
Explanation: Methyl iodide is volatile and can degrade over time, especially if exposed to light. Insufficient electrophile will lead to incomplete reaction.
-
Solution: Use fresh, distilled methyl iodide. Ensure you are using a sufficient excess (2.5-3.0 eq.) to drive the reaction to completion.
-
-
Cause 3: Suboptimal Reaction Temperature
-
Explanation: While the initial deprotonations are often performed at 0 °C to control reactivity, the C-alkylation step may require a higher temperature to proceed at a reasonable rate.
-
Solution: After adding methyl iodide, allow the reaction to warm to room temperature. If the reaction is still sluggish (monitored by TLC), gentle heating to 40-50 °C can increase the rate of the second methylation.
-
| Parameter | Recommendation | Rationale |
| Base | NaH (≥2.5 eq.) or LDA (≥2.2 eq.) | Ensures complete deprotonation for both N- and C-alkylation. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents stabilize the enolate and promote C-alkylation. |
| Temperature | 0 °C to RT (or gentle heating to 40°C) | Balances reaction rate with control over exotherms and side reactions. |
| Methyl Iodide | Fresh, distilled (≥2.5 eq.) | Ensures sufficient electrophile is present to drive the reaction to completion. |
| Table 1. Recommended Reaction Parameters for Exhaustive Methylation. |
Q2: I've isolated my product, but NMR analysis suggests the presence of an O-methylated byproduct. How can this be avoided?
A2: The formation of an O-methylated byproduct, 2-methoxy-3,5-dimethyl-1H-indole, arises from the ambident nature of the enolate intermediate formed after the first methylation. The enolate has two nucleophilic sites: the α-carbon and the oxygen atom.
-
Explanation of Causality: The ratio of C-alkylation to O-alkylation is influenced by several factors, a principle explained by Hard and Soft Acid and Base (HSAB) theory. The carbon end of the enolate is a "soft" nucleophile, while the oxygen is "hard." Methyl iodide is a relatively soft electrophile, which should favor C-alkylation. However, reaction conditions can shift this balance.
-
Solvent: Polar aprotic solvents like DMF and THF are excellent choices because they solvate the cation (e.g., Na⁺) but not the enolate anion itself, leaving the more nucleophilic carbon atom free to react.[1] Protic solvents would favor O-alkylation.
-
Counter-ion: The nature of the cation associated with the enolate matters. Larger, "softer" cations (like K⁺ from t-BuOK) can lead to a more "free" enolate, which can sometimes increase O-alkylation.
-
-
Solution:
-
Strictly Anhydrous, Polar Aprotic Solvent: The most critical factor is the solvent. Ensure your DMF or THF is truly anhydrous. The presence of any protic impurities can facilitate O-alkylation.
-
Use Sodium Hydride: NaH is generally a good choice as the sodium counter-ion effectively directs C-alkylation in DMF or THF.
-
Q3: My reaction appears to work, but purification is extremely difficult. How can I effectively separate the product from the intermediates?
A3: The starting material (5-methylindolin-2-one), the mono-methylated intermediate (1,5-dimethylindolin-2-one or 3,5-dimethylindolin-2-one), and the final product (this compound) have similar polarities, which can make separation by column chromatography challenging.
-
Explanation: The main difference in polarity comes from the presence of the N-H bond in the starting material and the 3-H bond in the mono-C-alkylated intermediate. The final product, lacking these, is the least polar.
-
Solution:
-
Optimize Chromatography: Use a shallow solvent gradient during flash column chromatography. Start with a low polarity eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and slowly increase the polarity. This will help resolve compounds with close Rf values. Using high-quality silica gel is also crucial.[2][3]
-
Drive the Reaction to Completion: The best purification strategy is to avoid the problem in the first place. Use the troubleshooting steps in Q1 to ensure the reaction goes to completion. This minimizes the amount of starting material and intermediates that need to be removed.
-
Consider Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be an effective final purification step. Experiment with different solvent systems, such as ethyl acetate/hexane or isopropanol/water mixtures.
-
Caption: Troubleshooting decision tree for addressing low product yield.
Frequently Asked Questions (FAQs)
-
Q: What is the general mechanism for this reaction?
-
A: The reaction proceeds through a sequential deprotonation-alkylation mechanism. First, the base removes the acidic proton from the nitrogen atom. The resulting amide anion is then alkylated by methyl iodide. A second, slower deprotonation occurs at the α-carbon (C3) to form a resonance-stabilized enolate, which is then alkylated a final time to yield the 3,3-dimethyl product.
-
Caption: Simplified reaction mechanism for exhaustive methylation.
-
Q: What are the critical safety precautions for this synthesis?
-
A: This reaction involves several hazardous materials.
-
Sodium Hydride (NaH): Extremely flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere, and quenching should be done slowly and at low temperatures.
-
Methyl Iodide (CH₃I): A potent alkylating agent and is classified as a carcinogen. It is also toxic and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the best method. Use a solvent system like 7:3 Hexane:Ethyl Acetate. You should prepare three reference spots on your TLC plate: the starting material, the crude reaction mixture, and a co-spot (starting material and reaction mixture together). As the reaction proceeds, you will see the starting material spot disappear and be replaced by intermediate spots, and finally, the spot for the final, less polar product. The reaction is complete when the starting material and intermediate spots are no longer visible.
-
References
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
-
ResearchGate. Synthesis of 3‐methylindoline‐2‐ones and 3‐(hydroxymethyl)‐3‐methyl‐indolin‐2‐ones through classical and reductive aldol reactions. [Link]
-
National Center for Biotechnology Information. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. [Link]
-
National Center for Biotechnology Information. Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells. [Link]
-
Frontiers. Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells [frontiersin.org]
Side reactions and byproduct formation in 3,3,5-Trimethylindolin-2-one synthesis
Welcome to the technical support center for the synthesis of 3,3,5-Trimethylindolin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or developing synthetic routes to this valuable heterocyclic scaffold. Here, we address common challenges, from low yields to persistent impurities, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a low yield and a complex mixture of products. What are the most common causes?
This is a frequent challenge, and the root cause often depends on the chosen synthetic route. The most common method for this class of compounds is a variation of the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone.[1][2][3] The key issues in this multi-step process are typically thermal degradation, incomplete cyclization, and competing side reactions.
Core Issues and Causal Factors:
-
Harsh Reaction Conditions: The classical Fischer synthesis often employs strong Brønsted or Lewis acids (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) at elevated temperatures.[1][3][4] These conditions can lead to charring, sulfonation of the aromatic ring, or acid-catalyzed polymerization of starting materials and intermediates, especially if the reaction is prolonged.[4]
-
Hydrazone Formation & Stability: The initial condensation between 4-methylphenylhydrazine and methyl isopropyl ketone to form the hydrazone is an equilibrium process. If this step is inefficient or the hydrazone is unstable under the reaction conditions, the overall yield will be compromised. Hydrolysis of the hydrazone can occur, leading back to the starting materials.[5]
-
Inefficient[6][6]-Sigmatropic Rearrangement: The key bond-forming step is a[6][6]-sigmatropic rearrangement. This step's efficiency is highly dependent on the catalyst and temperature. Suboptimal conditions can stall the reaction at the ene-hydrazine intermediate, which can then follow alternative decomposition pathways.[1][2]
To systematically troubleshoot low yields, consider the following logic:
Caption: Troubleshooting workflow for low yields.
Q2: I'm observing a persistent, isomeric impurity that is difficult to separate from my target this compound. What could it be?
An isomeric byproduct is a classic sign of a non-regioselective reaction. In the context of the Fischer synthesis for this compound, the most likely isomeric impurity is 3,3,7-trimethylindolin-2-one .
Mechanism of Isomer Formation:
The formation of this isomer stems from the initial tautomerization of the phenylhydrazone intermediate. The hydrazone formed from 4-methylphenylhydrazine and methyl isopropyl ketone has two potential sites for tautomerization to the crucial ene-hydrazine intermediate.
-
Pathway A (Desired): Tautomerization involving the isopropyl group leads to the intermediate that cyclizes at the C6 position (ortho to the methyl group, para to the nitrogen), ultimately yielding the desired This compound .
-
Pathway B (Side Reaction): Tautomerization involving the ketone's methyl group leads to an alternative ene-hydrazine. This intermediate cyclizes at the C2 position (ortho to the nitrogen), which, after rearrangement and ammonia loss, yields the undesired 3,3,7-trimethylindolin-2-one .
Caption: Competing pathways leading to isomeric byproducts.
Mitigation Strategies:
-
Steric Influence: The choice of acid catalyst can influence the regioselectivity. Bulky Lewis acids may preferentially coordinate in a way that favors one tautomer over the other.
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable transition state, which often leads to the desired product.
Q3: My final product is off-color (yellow to brown) even after initial purification. What causes this discoloration and how can I remove it?
Discoloration is typically due to trace amounts of highly conjugated or oxidized byproducts that are difficult to remove.
Potential Causes:
-
Oxidation: Indolin-2-ones can be susceptible to air oxidation, especially under acidic or basic conditions at elevated temperatures. This can lead to the formation of colored, unsaturated species like isatin-type or indirubin-type structures.[7]
-
Incomplete Ammonia Elimination: The final step of the Fischer synthesis is the elimination of ammonia to form the aromatic indole ring system (which then exists as the oxindole tautomer).[4] Incomplete elimination can leave behind cyclic aminal intermediates which may be unstable and decompose into colored impurities upon workup or storage.
-
Residual Acid/Base: Trace amounts of the acid catalyst or base from the workup can promote slow degradation over time.
| Problem | Potential Cause | Recommended Action |
| Yellow/Brown Product | Air Oxidation | - Ensure the reaction and workup are performed under an inert atmosphere (N₂ or Ar).- Degas solvents before use.- Add an antioxidant like BHT during workup if compatible. |
| Persistent Color | Trapped Conjugated Impurities | - Perform a final purification step of charcoal treatment followed by recrystallization.- Use a different solvent system for column chromatography.[8][9] |
| Product Darkens on Standing | Residual Acid/Base from Workup | - Ensure thorough washing during workup to neutralize all acid/base.- Wash the organic layer with brine to remove residual water and dissolved salts.- Dry the product thoroughly under vacuum. |
Experimental Protocols
Protocol 1: Optimized Synthesis to Minimize Side Reactions
This protocol uses a milder acid catalyst and controlled temperature to improve selectivity and reduce degradation.
Step 1: Hydrazone Formation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-methylphenylhydrazine (1.0 eq), methyl isopropyl ketone (1.1 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Reflux the mixture, azeotropically removing water until no more collects in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction to room temperature. The toluene solution of the hydrazone can be used directly in the next step.
Step 2: Cyclization
-
In a separate flask, prepare a mixture of polyphosphoric acid (PPA) (10x the weight of the starting hydrazine). Heat it to 80-90°C with mechanical stirring.
-
Slowly add the toluene solution of the hydrazone from Step 1 to the hot PPA over 30 minutes, ensuring the internal temperature does not exceed 100°C.
-
Stir the reaction mixture at 90°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).[10]
-
Once the reaction is complete, cool the mixture to ~60°C and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: High-Purity Purification
This two-step process is effective for removing both isomeric and colored impurities.
Step 1: Column Chromatography
-
Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system. A gradient elution is often most effective.
-
Load the crude product (adsorbed onto a small amount of silica) onto the column.
-
Begin elution with a non-polar mobile phase (e.g., 10:1 Hexane:Ethyl Acetate) to elute non-polar impurities.[8][9]
-
Gradually increase the polarity (e.g., to 4:1 Hexane:Ethyl Acetate) to elute the desired product. The isomeric byproduct (3,3,7-trimethylindolin-2-one) often elutes very closely to the desired product, so careful fraction collection is critical.
-
Combine the fractions containing the pure product as determined by TLC.
Step 2: Recrystallization
-
Dissolve the product from the column in a minimum amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexane.
-
If the solution is colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then filter through a pad of celite to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
References
-
Reactions of Grignard Reagents with Isatin and N-Alkyl Isatins. ResearchGate. [Link]
-
Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. National Institutes of Health (NIH). [Link]
-
Synthesis of 3‐methylindoline‐2‐ones and 3‐(hydroxymethyl)‐3‐methyl‐indolin‐2‐ones through classical and reductive aldol reactions. ResearchGate. [Link]
-
Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells. Frontiers. [Link]
-
Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells. National Institutes of Health (NIH). [Link]
- Method for producing 2,3,3-trimethylindolenine.
-
Fischer indole synthesis. Wikipedia. [Link]
-
Synthesis of 3-substituted isoindolin-1-ones via a tandem desilylation, cross-coupling, hydroamidation sequence under aqueous phase-transfer conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health (NIH). [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
The Fischer Indole Synthesis. SciSpace. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health (NIH). [Link]
-
Synthesis of ɑ‐Aryl‐oxindoles via Grignard Reaction with Isatin in the Presence of Diphenyl Phosphite. ResearchGate. [Link]
-
3-Hydroxy-3-nitromethylindolin-2-one. National Institutes of Health (NIH). [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells [frontiersin.org]
- 9. Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3,3,5-Trimethylindolin-2-one by Column Chromatography
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying challenging compounds. 3,3,5-Trimethylindolin-2-one, with its polar lactam core and non-polar aromatic system, presents a classic purification scenario that is straightforward with the right approach but can be fraught with issues if fundamentals are overlooked. This guide is structured to address the common practical challenges you may face, moving beyond a simple protocol to explain the underlying principles that govern a successful separation.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to be your first point of reference when an experiment doesn't go as planned. Each problem is followed by a diagnosis of potential causes and a set of actionable solutions grounded in chromatographic theory.
Problem 1: My compound is not eluting from the column.
Diagnosis & Solution
This is a common issue that typically points to one of three root causes:
-
Incorrect Mobile Phase Polarity: The eluent is too non-polar to displace the compound from the highly polar silica gel stationary phase. Your target molecule, this compound, has a polar lactam group that can engage in strong hydrogen bonding with the silanol groups (Si-OH) on the silica surface.
-
Solution: Gradually increase the polarity of your mobile phase. If you started with 95:5 Hexane:Ethyl Acetate, try moving to 90:10, then 80:20, and so on. This is known as a "step gradient," and it systematically increases the eluting power of the mobile phase to displace more polar compounds.[1]
-
-
Compound Decomposition: Silica gel is acidic and can cause decomposition of sensitive compounds.[2][3] While this compound is generally stable, related impurities in your crude mixture may not be.
-
Solution: First, verify stability by spotting your crude mixture on a silica TLC plate, letting it sit for an hour, and then eluting it. If new spots appear or the original spot diminishes, decomposition is likely. To mitigate this, you can use a deactivated stationary phase. A common lab practice is to flush the column with the initial mobile phase containing 1% triethylamine (NEt₃) to neutralize the acidic sites before loading the sample.[4]
-
-
Sample Precipitation at Origin: If the sample was loaded in a solvent in which it is highly soluble, but which is immiscible with or significantly stronger than the mobile phase, it can precipitate at the top of the column when the mobile phase is introduced.[5]
Problem 2: All my spots came out together in the first few fractions.
Diagnosis & Solution
This indicates that the compounds had little to no interaction with the stationary phase, a scenario caused by excessive elution power.
-
Mobile Phase is Too Polar: The solvent is so effective at dissolving the compounds that it carries them down the column without allowing for differential adsorption onto the silica gel.
-
Solution: Reduce the polarity of your mobile phase. If you used a 50:50 Hexane:Ethyl Acetate mixture, your target compound's Rf was likely too high on the initial TLC plate. Develop a new solvent system where the target compound has an Rf value between 0.2 and 0.4 for optimal separation.[8][9] A lower Rf on TLC corresponds to a longer retention time on the column, allowing for better separation from impurities.[10]
-
-
Incorrect Sample Loading Solvent: Dissolving the sample in a highly polar solvent (e.g., methanol or neat ethyl acetate) and loading it onto a column that will be run with a non-polar solvent (e.g., 95:5 Hexane:Ethyl Acetate) is a common mistake. This polar "band" of loading solvent will act as a strong eluent itself, pushing all nearby compounds down the column together.[11]
Problem 3: The separation is poor; fractions are mixed (band broadening).
Diagnosis & Solution
Poor resolution, where compound bands are wide and overlap, compromises purity and yield. This is often a technical or mechanical issue.
-
Improperly Packed Column: Cracks, channels, or air bubbles in the stationary phase create pathways where the mobile phase flows unevenly. This leads to distorted (non-horizontal) bands and significant broadening.[7]
-
Solution: The column must be packed uniformly. The "slurry packing" method (see Protocol 2) is generally superior for achieving a homogenous bed.[7] Ensure the column is perfectly vertical during packing and running. Never let the solvent level drop below the top of the silica bed, as this will cause the bed to dry out and crack.[6]
-
-
Suboptimal Flow Rate: Chromatography relies on an equilibrium of the analyte between the stationary and mobile phases.
-
If the flow rate is too fast, there isn't enough time for this equilibrium to be established, leading to tailing and poor separation.[6]
-
If the flow rate is too slow, diffusion can cause the bands to broaden over time.[6]
-
Solution: For traditional gravity columns, adjust the stopcock to achieve a flow rate of a few milliliters per minute (a steady drip, not a stream). For flash chromatography, the optimal flow rate is higher, but excessive pressure (>7 psi for glass columns) should be avoided.[6]
-
-
Column Overloading: Loading too much sample for a given column size will saturate the stationary phase. The band width will be excessively large from the start, making separation of closely eluting impurities impossible.[5]
-
Solution: A general rule of thumb is to use a silica-to-sample mass ratio of at least 30:1 for difficult separations, and up to 100:1. Refer to the table in the FAQ section for guidance.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right solvent system for this compound?
The selection of the mobile phase is the most critical variable for successful separation.[12][13] This is a systematic process, not guesswork, and it begins with Thin Layer Chromatography (TLC).
-
Stationary Phase: For a molecule like this compound, standard silica gel (SiO₂) is the appropriate stationary phase. It is a highly polar material that will interact effectively with the polar lactam functionality.[1][14]
-
Mobile Phase Screening: The goal is to find a binary solvent system that provides good separation and moves your target compound to an Rf value of approximately 0.2-0.4.[8]
-
Start with a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Run several TLC plates with varying ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
Visualize the plates under a UV lamp (254 nm). The ideal system will show a clear separation between your target spot and major impurities, with the target spot at an Rf of ~0.3.
-
-
The Relationship Between TLC and Column Chromatography: The Rf value from TLC is inversely related to the column volumes (CV) required to elute the compound, described by the equation CV ≈ 1/Rf .[8][10] An Rf of 0.3 means the compound will elute in approximately 3-4 column volumes, which is ideal for good separation without excessively long run times.
Protocol 1: Developing a Solvent System using TLC
-
Dissolve a small amount of your crude material in a suitable solvent like dichloromethane.
-
Using a capillary spotter, carefully spot the solution onto the baseline of several silica gel TLC plates.[6]
-
Prepare developing chambers (e.g., a beaker covered with a watch glass) for each planned solvent ratio. Add a small amount of the premixed solvent and a piece of filter paper to saturate the chamber atmosphere.[9]
-
Place one TLC plate in each chamber, ensuring the solvent level is below the baseline.[9]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under UV light and circle them. Calculate the Rf for your target compound in each system. Select the system that gives an Rf of ~0.3 and the best separation from other spots.
Q2: What size column should I use?
The column size and amount of silica depend on the mass of the crude sample and the difficulty of the separation.
| Sample Mass (g) | Difficulty of Separation (ΔRf) | Recommended Silica Mass (g) | Column Diameter (cm) |
| 0.1 - 0.5 | Easy (>0.2) | 5 - 20 | 1.5 - 2.0 |
| 0.1 - 0.5 | Difficult (<0.1) | 20 - 50 | 2.0 - 3.0 |
| 0.5 - 2.0 | Easy (>0.2) | 20 - 80 | 3.0 - 4.0 |
| 0.5 - 2.0 | Difficult (<0.1) | 80 - 200 | 4.0 - 5.0 |
| 2.0 - 5.0 | Easy (>0.2) | 80 - 200 | 5.0 - 6.0 |
This table provides general guidelines. For very difficult separations, a higher silica-to-sample ratio may be required.
Q3: How do I properly pack and load the column?
Proper packing is essential to prevent the issues described in the troubleshooting section. Wet (slurry) packing is the most reliable method.[7]
Protocol 2: Wet Packing a Silica Gel Column
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a ~1 cm layer of sand.
-
Clamp the column perfectly vertically. Close the stopcock.
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with your initial, least polar mobile phase. It should be a pourable consistency.
-
Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Gently tap the side of the column with a piece of rubber tubing to encourage the silica to settle into a uniform bed.
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed level. This compacts the bed. Do not let it run dry.
-
Add another ~1 cm layer of sand on top of the silica bed. This prevents the surface from being disturbed when you add more solvent or your sample.[6]
-
Continuously add and drain the mobile phase until the bed is stable and no more settling occurs. The solvent above the bed should be clear.
Protocol 3: Dry Loading a Sample
This method is ideal when your compound has low solubility in the mobile phase.[6]
-
Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution.
-
Thoroughly mix and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column (at the sand layer).
-
Gently tap the column to settle the sample layer and carefully add the mobile phase to begin the elution.
Visual Workflow & Logic Diagrams
To better illustrate the process and decision-making, the following diagrams have been generated.
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. chromtech.com [chromtech.com]
- 8. m.youtube.com [m.youtube.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. researchgate.net [researchgate.net]
- 11. halocolumns.com [halocolumns.com]
- 12. youtube.com [youtube.com]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
Technical Support Center: Recrystallization of 3,3,5-Trimethylindolin-2-one
Welcome to the technical support center for the purification of 3,3,5-Trimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt the methodology to your specific needs.
Introduction to Recrystallization of an Oxindole Derivative
This compound is a substituted oxindole. The key to its successful recrystallization lies in the careful selection of a solvent system that exploits the solubility differences between the target compound and any impurities.[1][2] An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[1][3] As the solution slowly cools, the solubility of the this compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the solvent (mother liquor).[2][4]
The molecular structure, featuring a polar lactam group and a less polar substituted benzene ring, suggests that solvents of intermediate polarity or mixed solvent systems will be most effective. Structurally similar compounds, like other indoline derivatives, often exhibit good solubility in non-polar solvents such as toluene or hexane and poor solubility in polar solvents like water.[5]
Part 1: Detailed Recrystallization Protocol
This protocol provides a robust starting point for the purification of this compound. Optimization may be required depending on the nature and quantity of impurities.
Step 1: Solvent System Selection
The choice of solvent is the most critical step.[2] A preliminary small-scale solvent screen is highly recommended.
Recommended Solvents for Screening:
-
Ethanol
-
Isopropanol (IPA)
-
Ethyl Acetate
-
Toluene
-
Heptane or Hexane
-
Mixtures (e.g., Ethanol/Water, Ethyl Acetate/Heptane)
Solvent Selection Procedure:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, swirling after each addition. An ideal solvent will not dissolve the solid at this stage.
-
Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
The best solvent is one that dissolves the compound when hot and yields a high quantity of crystalline precipitate upon cooling.
| Solvent/System | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
| Isopropanol (IPA) | 82.6 | Polar Protic | Often a good single solvent for compounds with moderate polarity. |
| Ethyl Acetate | 77.1 | Polar Aprotic | Good dissolving power for many organics when hot. |
| Toluene | 110.6 | Non-polar | Effective for less polar compounds; high boiling point allows for a wide temperature gradient. |
| Ethyl Acetate / Heptane | Variable | Tunable | A powerful mixed-solvent system. Dissolve in minimal hot ethyl acetate (good solvent), then add heptane (poor solvent) dropwise until turbidity appears. Reheat to clarify and then cool.[6] |
| Ethanol / Water | Variable | Tunable | A common polar system. Dissolve in minimal hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify before cooling.[3] |
Step 2: The Recrystallization Workflow
The following diagram illustrates the complete workflow for a successful recrystallization.
Caption: Workflow for the purification of this compound.
Detailed Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).[7] Add a boiling stick or magnetic stir bar and the chosen solvent. Heat the mixture to a gentle boil on a hot plate, adding just enough hot solvent to completely dissolve the solid.[7]
-
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts) or if you used decolorizing carbon, a hot gravity filtration is required. Use a stemless funnel to prevent premature crystallization in the stem.[7] Keep the receiving flask warm to ensure the product remains in solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8][9] Rushing this step can trap impurities.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[10]
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent. The final product should be a crystalline solid.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of organic compounds.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[11] This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.[12]
-
Cause & Mechanism: The compound comes out of a highly supersaturated solution at a temperature above its melting point, forming an impure liquid phase. Impurities tend to be highly soluble in this oil, leading to a poor purification outcome when it finally solidifies.[11][12]
-
Solutions:
-
Reheat the solution to redissolve the oil.
-
Add a small amount (10-20% more) of the hot solvent to decrease the saturation level.[13]
-
If using a mixed solvent system, add more of the "good" solvent to increase overall solubility.
-
Ensure very slow cooling. You can insulate the flask to slow heat loss.[13]
-
Consider switching to a solvent with a lower boiling point.
-
Q2: No crystals have formed, even after cooling in an ice bath. What went wrong?
A: This is a common problem, usually caused by either using too much solvent or the solution becoming supersaturated without a nucleation point to initiate crystal growth.[10][13]
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[10][14] The microscopic scratches on the glass provide a surface for nucleation.
-
Seeding: If you have a small crystal of pure product, add it to the solution (a "seed crystal") to initiate crystallization.[8][14]
-
Reduce Solvent Volume: If the above methods fail, you likely used too much solvent.[13] Gently heat the solution to boil off some of the solvent (typically 20-30% of the volume) to re-concentrate it, and then attempt the cooling process again.
-
Q3: My final yield is very low. How can I improve it?
A: A low yield can result from several factors during the process.
-
Potential Causes & Solutions:
-
Excess Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will leave a large portion of your product in the mother liquor.[8][10] Always aim for the minimum volume.
-
Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose material. Ensure your filtration apparatus is hot and use a stemless funnel.[12]
-
Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will redissolve some of your product.[10] Always use minimal amounts of ice-cold solvent for washing.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Re-evaluate your solvent screen.[2]
-
Q4: The product is still colored after recrystallization. How do I remove colored impurities?
A: Persistent color indicates the presence of highly conjugated impurities that co-crystallize with your product.
-
Solution: Activated Charcoal Treatment
-
After dissolving your crude product in the hot solvent, cool the solution slightly so it is no longer boiling.
-
Add a very small amount (1-2% of the solute's weight, typically the tip of a spatula) of activated charcoal to the solution.[7] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[7]
-
Reheat the mixture to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal before allowing the clear, colorless filtrate to cool and crystallize.[7]
-
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?[Link]
-
University of York, Department of Chemistry. Solvent Choice. [Link]
-
Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of California, Irvine. Recrystallization. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
AIChE. (2011). Oiling out During Crystallization Processes: Experimental Investigation and Modeling. [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]
- Unknown Source. Recrystallization-1.pdf. Document appears to be from an academic institution's organic chemistry lab course.
-
Professor Dave Explains. (2020). Recrystallization. [Link]
-
Educator.com. (2015). Organic Chemistry - Recrystallization Lab Demonstration. [Link]
-
PubChem. (2S,3S)-2,3,5-trimethylindoline. [Link]
-
Solubility of Things. 1,3,3-trimethyl-2-methyleneindoline. [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. mt.com [mt.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. mt.com [mt.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 3,3,5-Trimethylindolin-2-one Derivatives
Welcome to the technical support center for the synthesis of 3,3,5-trimethylindolin-2-one and its derivatives. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to low reaction yields. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound derivatives in a direct question-and-answer format.
Q1: My reaction is resulting in a very low yield or failing completely. What are the most common initial factors to investigate?
A1: Low or no product yield is a frequent challenge and often points to fundamental issues with the reaction setup or reagents. Here are the primary areas to investigate:
-
Reagent Quality: Ensure the purity and integrity of your starting materials, particularly the substituted phenylhydrazine and the ketone. Impurities can interfere with the reaction or poison the catalyst.
-
Catalyst Choice and Activity: The selection of an appropriate acid catalyst is critical. Common choices include Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃). The catalyst may be inactive or inappropriate for your specific substrates.[1][2]
-
Reaction Conditions: Suboptimal temperature and reaction time are major contributors to low yields. The Fischer indole synthesis, a common route to indolinones, often requires elevated temperatures to proceed efficiently.[2][3]
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction. Polar aprotic solvents like DMSO or acetic acid are often used.[1] Experimenting with different solvents may be necessary.
Q2: I'm observing the formation of multiple side products, which is complicating purification and reducing the yield of my desired this compound derivative. What are the likely side reactions?
A2: The formation of side products is a common issue. Understanding the potential side reactions can help in devising strategies to minimize them.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the hydrazone, without proceeding to the final cyclized indolin-2-one. This can be due to insufficient heating or an inappropriate catalyst.
-
N-N Bond Cleavage: Electron-donating groups on the starting materials can sometimes lead to undesired cleavage of the N-N bond in the hydrazone intermediate, preventing the key[4]-sigmatropic rearrangement required for indole formation.[5]
-
Over-oxidation: Harsh reaction conditions can sometimes lead to the oxidation of the desired product or intermediates, resulting in impurities.[4]
-
Alternative Cyclization Pathways: Depending on the substrate, alternative cyclization pathways may be accessible, leading to isomeric products.
Q3: How do the electronic properties of substituents on my starting materials affect the reaction yield?
A3: The electronic nature of the substituents on both the arylhydrazine and the carbonyl compound plays a significant role in the success of the synthesis.
-
Substituents on the Phenylhydrazine: Electron-donating groups (EDGs) on the phenylhydrazine ring generally facilitate the reaction by increasing the electron density, which can promote the key rearrangement step.[6] Conversely, strong electron-withdrawing groups (EWGs) can make the reaction more difficult and may lead to lower yields.[6]
-
Substituents on the Ketone: The nature of the groups attached to the ketone is also crucial. Bulky substituents can introduce steric hindrance, potentially slowing down the reaction or preventing it altogether.[2]
Q4: I am attempting a one-pot synthesis and facing difficulties. Are there alternative strategies?
A4: While one-pot syntheses are efficient, they can be challenging to optimize. If you are encountering issues, consider a multi-step approach. For instance, in some cases, isolating the intermediate hydrazone before proceeding with the cyclization step can provide better control over the reaction and improve the overall yield.[7] This allows for purification of the intermediate, which can remove impurities that might interfere with the subsequent cyclization.
II. Troubleshooting Workflow
When faced with low yield, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the underlying issues.
Caption: A systematic workflow for troubleshooting low yields.
III. Detailed Experimental Protocols
This section provides a general, step-by-step protocol for the synthesis of a this compound derivative via a Fischer indole-type synthesis. This should be adapted based on the specific substrates and required reaction conditions.
General Protocol for the Synthesis of a this compound Derivative
Materials:
-
4-Methylphenylhydrazine hydrochloride
-
3-Methyl-2-butanone
-
Acid catalyst (e.g., polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂)
-
Solvent (e.g., toluene or acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional Intermediate Isolation):
-
In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride in a suitable solvent.
-
Add a base (e.g., sodium acetate) to neutralize the hydrochloride salt.
-
Add 3-methyl-2-butanone dropwise to the solution while stirring.
-
Heat the mixture to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the hydrazone intermediate. This can often be achieved by precipitation and filtration.
-
-
Cyclization:
-
To a reaction vessel, add the isolated hydrazone (or perform this step in-situ after hydrazone formation).
-
Add the acid catalyst. If using PPA, it can act as both the catalyst and solvent. If using a Lewis acid, add it to a suitable high-boiling solvent like toluene.
-
Heat the reaction mixture to the appropriate temperature (often >100 °C) and stir for several hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding it to ice-water.
-
Neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
IV. Data Presentation: Optimizing Reaction Conditions
The following table provides a hypothetical example of how to systematically optimize reaction conditions to improve the yield of a this compound derivative.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnCl₂ (20) | Toluene | 80 | 12 | 25 |
| 2 | ZnCl₂ (20) | Toluene | 110 | 12 | 45 |
| 3 | ZnCl₂ (20) | Toluene | 110 | 24 | 55 |
| 4 | PPA | Neat | 100 | 6 | 65 |
| 5 | PPA | Neat | 120 | 6 | 78 |
| 6 | BF₃·OEt₂ (20) | Acetic Acid | 90 | 12 | 60 |
This systematic approach allows for the identification of the optimal set of conditions for the specific transformation.
V. Mechanistic Insights
A deeper understanding of the reaction mechanism can provide valuable insights into potential points of failure. The Fischer indole synthesis, a common route for preparing such derivatives, proceeds through several key steps.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of 3,3,5-Trimethylindolin-2-one N-Arylation
Welcome to the technical support center for the N-arylation of 3,3,5-trimethylindolin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on synthesizing N-aryl oxindoles, a scaffold of significant interest in pharmaceutical development. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established palladium-catalyzed cross-coupling methodologies, primarily the Buchwald-Hartwig amination.
Our goal is to move beyond simple procedural lists and explain the underlying chemical principles. This will empower you to diagnose issues, rationally optimize conditions for your specific substrates, and achieve robust and reproducible results.
Core Principles: Understanding the Key Reaction Parameters
The N-arylation of a lactam, such as this compound, is a powerful C-N bond-forming reaction. Success hinges on the careful orchestration of several key components. Understanding the role of each is the first step to effective troubleshooting.
-
The Catalyst System (Palladium Source & Ligand): The heart of the reaction is the palladium catalyst. While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they are technically pre-catalysts that must be reduced in situ to the active Pd(0) species.[1] The ligand is arguably the most critical variable. Its job is to stabilize the Pd(0) center, facilitate oxidative addition of the aryl halide, and promote the final reductive elimination step to form the product.[2] For sterically hindered lactams, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to achieve high yields.[1][3]
-
The Base: The base's primary role is to deprotonate the indolinone's N-H bond, forming the nucleophilic amide anion that participates in the catalytic cycle. The choice of base is critical; it must be strong enough to deprotonate the lactam (pKa ≈ 18-20 in DMSO) but not so harsh that it causes decomposition of the starting materials or product.[4] Strong, non-nucleophilic bases like NaOtBu, LHMDS, and Cs₂CO₃ are frequently used.[1]
-
The Solvent: The solvent must solubilize all reaction components and be stable at the required reaction temperatures (typically 80-110 °C).[4] Aprotic solvents like toluene, dioxane, and THF are common choices.[5] The solvent's polarity can also influence the reaction mechanism and rate.[6]
-
The Aryl Halide: The reactivity of the aryl halide coupling partner generally follows the trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4] While aryl iodides are the most reactive, they can sometimes cause catalyst inhibition.[4] Aryl chlorides are often more challenging and may require specialized, highly active catalyst systems.[7]
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the N-arylation of this compound.
Problem 1: Low or No Conversion of Starting Material
Q: I've run the reaction overnight, but TLC/LC-MS analysis shows predominantly unreacted this compound and aryl halide. What's going wrong?
A: This is the most frequent issue and can stem from several sources related to catalyst activity or reaction conditions.
Possible Causes & Recommended Solutions:
| Probable Cause | Scientific Rationale | Recommended Action |
| Inactive Catalyst | The Pd(II) precatalyst was not effectively reduced to the active Pd(0) state, or the active catalyst has decomposed. This is a common failure point when using sources like Pd(OAc)₂.[7] Oxygen can also irreversibly oxidize the Pd(0) catalyst. | 1. Switch to a Pre-catalyst: Use a modern, air-stable Pd(0) pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) which forms the active LPd(0) species more reliably upon exposure to the base.[4] 2. Ensure Inert Atmosphere: Thoroughly degas your solvent (e.g., via sparging with argon for 30-60 minutes or several freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Insufficiently Strong Base | The base may not be strong enough to deprotonate the indolinone N-H. While K₃PO₄ or K₂CO₃ are good for functional group tolerance, they can be too weak for lactams, leading to low reaction rates.[1] | 1. Increase Base Strength: Switch to a stronger base like NaOtBu or LHMDS.[1] Be mindful that strong bases can be incompatible with sensitive functional groups like esters.[1] 2. Check Base Quality: Ensure your base is fresh and has been stored under inert conditions. Sodium tert-butoxide, for example, can degrade upon exposure to moisture. |
| Inappropriate Ligand | The ligand may be too small or not electron-rich enough to promote the oxidative addition or reductive elimination steps efficiently for your specific substrates. | 1. Screen Ligands: Test a panel of bulky, electron-rich biarylphosphine ligands. Good starting points include XPhos, RuPhos, or BrettPhos, which are known to be effective for challenging couplings.[3] |
| Low Reaction Temperature | The activation energy for the oxidative addition step, particularly with less reactive aryl chlorides or bromides, may not be overcome at the current temperature. | 1. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Most Buchwald-Hartwig reactions run well between 80-110 °C.[4] Ensure your solvent's boiling point is appropriate. Toluene (111 °C) or Dioxane (101 °C) are good choices. |
Problem 2: Reaction Stalls After Partial Conversion
Q: My reaction proceeds to about 40-50% conversion within the first few hours but then stops. Why isn't it going to completion?
A: Reaction stalling often points to catalyst deactivation or inhibition during the reaction.
Possible Causes & Recommended Solutions:
| Probable Cause | Scientific Rationale | Recommended Action |
| Catalyst Inhibition | If using an aryl iodide, the generated iodide anion can sometimes form unreactive palladium iodide dimers, effectively removing the catalyst from the cycle.[1] Certain functional groups on your substrates (e.g., unprotected phenols, some heterocycles) can also bind to the palladium and poison the catalyst. | 1. Change Halide: If possible, switch from an aryl iodide to the corresponding aryl bromide. While less reactive, bromides are less prone to causing iodide-based inhibition.[4] 2. Use a More Robust Ligand: Certain ligands are designed to resist the formation of off-cycle species. Experiment with a different class of ligand (e.g., if using a ferrocene-based ligand, try a biarylphosphine). |
| Catalyst Decomposition | At elevated temperatures over long reaction times, the catalyst complex can degrade, especially if the ligand is not robust enough. | 1. Add a Second Charge of Catalyst: If you suspect decomposition, carefully open the reaction vessel under a positive flow of inert gas and add a second portion (0.5-1 mol%) of the catalyst/ligand. 2. Lower the Temperature: A slightly lower temperature with a longer reaction time may preserve the catalyst's lifespan. |
| Insolubility Issues | As the reaction progresses, the inorganic salts (e.g., NaBr) precipitate. These salts can sometimes coat the reagents or the base, preventing them from reacting further.[4] | 1. Improve Agitation: Ensure vigorous stirring to keep all components well-suspended.[4] 2. Change Solvent: Consider a more polar aprotic solvent like CPME or a mixture of toluene/dioxane to improve solubility. |
Problem 3: Formation of Side Products
Q: I'm seeing significant side products in my crude reaction mixture, mainly the hydrodehalogenated arene (Ar-H). What causes this?
A: The formation of Ar-H is a classic side reaction in Buchwald-Hartwig aminations and points to a competitive pathway in the catalytic cycle.
Possible Causes & Recommended Solutions:
| Probable Cause | Scientific Rationale | Recommended Action |
| β-Hydride Elimination | An unproductive side reaction can occur where the palladium amide intermediate undergoes β-hydride elimination. This is more common when the amide is sterically hindered or when the reductive elimination step is slow.[2] | 1. Use a Bulkier Ligand: Sterically demanding ligands can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination. This is a primary reason for the success of modern Buchwald-Hartwig ligands. |
| Reaction with Water | Trace amounts of water can react with the palladium-aryl intermediate, leading to the hydrodehalogenated product. | 1. Use Dry Reagents and Solvents: Ensure your solvent is anhydrous and that the reagents (especially hygroscopic bases like K₃PO₄) are thoroughly dried before use. |
| Base-Induced Decomposition | The strong base may be degrading your aryl halide or indolinone, especially if they contain sensitive functional groups. | 1. Use a Weaker Base: If hydrodehalogenation is severe, switch to a weaker base like Cs₂CO₃ or K₃PO₄ and compensate with a slightly higher temperature or a more active catalyst system.[1] |
Frequently Asked Questions (FAQs)
Q1: Can I use a copper catalyst (Ullmann coupling) for this transformation? A1: Yes, the Ullmann condensation is a viable alternative to palladium-catalyzed methods for N-arylation of oxindoles.[8] Classic Ullmann conditions often require harsh temperatures (>150 °C) and stoichiometric amounts of copper.[9] However, modern ligand-accelerated protocols (e.g., using ligands like N,N'-dimethylethylenediamine) can promote the reaction under milder conditions (around 110-120 °C) with catalytic copper sources (e.g., CuI).[8][10] This can be a cost-effective alternative, especially for large-scale synthesis.
Q2: What is the general catalytic cycle for this reaction? A2: The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[2][3] First, the active Pd(0) complex undergoes oxidative addition with the aryl halide to form a Pd(II) species. Next, the deprotonated indolinone displaces the halide on the palladium center. The final, crucial step is reductive elimination, which forms the desired C-N bond, releases the N-arylated product, and regenerates the Pd(0) catalyst.[3]
Q3: My aryl halide has other functional groups (ester, nitro, ketone). How should I adjust the conditions? A3: Functional group tolerance is a key consideration.
-
Esters/Ketones: Strong bases like NaOtBu can react with enolizable protons or saponify esters at high temperatures.[1] For these substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are highly recommended.[1]
-
Nitro Groups: These are generally well-tolerated but can be challenging with highly electron-rich catalyst systems.
-
Protic Groups (e.g., -OH, -NH₂): These must be protected before the coupling reaction, as they will be deprotonated by the base and can interfere with the catalyst.
Q4: How critical is the palladium-to-ligand ratio? A4: The Pd:Ligand ratio is very important. For monodentate ligands (like XPhos), a ratio of 1:2 is often optimal to ensure the palladium center is properly coordinated. For bidentate ligands (like BINAP), a 1:1 to 1:1.2 ratio is standard.[2] Using pre-catalysts often simplifies this, as they come with a defined Pd:Ligand stoichiometry.
Visualized Workflows and Mechanisms
General Experimental Workflow
The following diagram outlines the standard laboratory procedure for setting up the N-arylation reaction under an inert atmosphere.
Caption: A typical workflow for palladium-catalyzed N-arylation.
Troubleshooting Decision Tree
Use this diagram to guide your troubleshooting process when encountering a failed or low-yielding reaction.
Caption: A logical guide for diagnosing common reaction failures.
Validated Starting Protocol
This protocol serves as a robust starting point for the N-arylation of this compound with a generic aryl bromide.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to the indolinone)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, sodium tert-butoxide, and the XPhos Pd G3 pre-catalyst.
-
Seal the vial with a septum-lined cap.
-
Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous, degassed toluene.
-
Place the vial in a preheated heating block or oil bath set to 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction's progress by taking small aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylated product.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]
-
Singleton, T. E., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 2020. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Copper-Catalyzed N-Arylation of Oxindoles. (2006). [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. (2018). [Link]
-
ElectronicsAndBooks. An efficient, mild, and selective Ullmann-type N-arylation of indoles catalyzed by copper(I). [Link]
-
MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2022). [Link]
-
The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. mdpi.com [mdpi.com]
How to avoid dimer formation in 3,3,5-Trimethylindolin-2-one reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3,5-Trimethylindolin-2-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenge of dimer formation in reactions involving this compound. Our goal is to equip you with the knowledge to optimize your reaction conditions and minimize unwanted side products.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to dimer formation?
A1: this compound, like other cyclic ketones and lactams, can undergo self-condensation reactions, leading to the formation of dimers. This process is typically catalyzed by either acidic or basic conditions. The key to this reactivity lies in the potential for the molecule to act as both an electrophile (at the carbonyl carbon) and a nucleophile.
While the gem-dimethyl group at the C3 position prevents the formation of an enolate at this carbon, the methyl group at the C5 position on the aromatic ring can be deprotonated under certain basic conditions to form a nucleophilic intermediate. This intermediate can then attack the electrophilic carbonyl carbon of another this compound molecule. This is an example of a self-condensation reaction, a common side reaction in aldol-type condensations where a single reactant can act as both the enolizable and the carbonyl component[1].
Alternatively, under acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack from another molecule of the indolinone.
Below is a proposed mechanism for the base-catalyzed dimerization:
Sources
Technical Support Center: Characterization of Impurities in Crude 3,3,5-Trimethylindolin-2-one
Welcome to the technical support center for the analysis of crude 3,3,5-Trimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into identifying, quantifying, and troubleshooting impurities encountered during synthesis and purification. As the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy, a robust impurity profile is a critical component of any regulatory submission.[1][2] This document offers a structured approach to impurity characterization, combining established analytical methodologies with practical, experience-based troubleshooting.
Section 1: The Impurity Landscape - Predicting Potential Impurities
Understanding the potential impurities begins with a thorough analysis of the synthetic route. While various methods exist for synthesizing substituted 2-oxindoles, a common approach involves chemistry related to the classical Fischer indole synthesis, followed by rearrangement or oxidation.[3][4] A plausible pathway to an indole precursor for this compound involves the acid-catalyzed reaction of 4-methylphenylhydrazine with a suitable ketone, such as methyl isopropyl ketone.
This understanding allows us to anticipate the types of impurities that may be present in the crude product.
Table 1: Potential Impurities in Crude this compound
| Impurity Type | Potential Compound Name | Potential Origin |
|---|---|---|
| Starting Material | 4-Methylphenylhydrazine | Unreacted starting material from synthesis. |
| Starting Material | Methyl Isopropyl Ketone | Unreacted starting material from synthesis. |
| Intermediate | 4-Methylphenylhydrazone of Methyl Isopropyl Ketone | Incomplete reaction or cyclization. |
| By-product | Regioisomeric Indolinone (e.g., 3,3,7-Trimethylindolin-2-one) | Formation from an alternative cyclization pathway during synthesis.[5] |
| By-product | Aldol Condensation Adducts | Self-condensation of the ketone starting material under acidic conditions.[5] |
| Reagent | Residual Acid Catalyst (e.g., H₂SO₄, ZnCl₂) | Carryover from the reaction workup. |
| Solvent | Residual Solvents (e.g., Acetic Acid, Ethanol) | Incomplete removal after synthesis. |
Section 2: A Systematic Approach to Impurity Characterization
A multi-tiered analytical strategy is essential for comprehensive impurity profiling. This approach ensures that all potential impurities—from residual starting materials to complex, unknown by-products—are detected, identified, and quantified.
Caption: Workflow for Impurity Characterization.
Section 3: High-Performance Liquid Chromatography (HPLC) - Troubleshooting & FAQs
HPLC with UV detection is the cornerstone technique for separating and quantifying non-volatile organic impurities in pharmaceutical products.[1] A well-developed method can provide excellent resolution, sensitivity, and reproducibility.
Experimental Protocol: HPLC Method for Impurity Profiling
The following is a robust starting point for method development. Optimization will be necessary based on the specific impurity profile of your crude material.
Table 2: Recommended HPLC Parameters
| Parameter | Condition | Rationale & Expert Insight |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) | C18 columns provide excellent retention and selectivity for a wide range of moderately polar to non-polar compounds, typical of indolinone structures and their likely impurities. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure consistent protonation of acidic/basic analytes, leading to sharp, symmetrical peaks.[6] |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength. |
| Gradient | 20% B to 90% B over 30 minutes | A broad gradient is crucial for screening crude samples to ensure elution of both polar (early-eluting) and non-polar (late-eluting) impurities.[7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[8] |
| Detection | UV at 225 nm | Wavelength selected based on the UV absorbance maxima of the indolinone core, providing good sensitivity for the API and related impurities.[6][9] |
| Injection Vol. | 10 µL | A standard volume; may need adjustment based on sample concentration and detector sensitivity. |
| Diluent | Mobile Phase A / Mobile Phase B (85:15) | Dissolving the sample in a solvent similar to the initial mobile phase composition prevents peak distortion.[6][7] |
HPLC Troubleshooting Guide (Q&A Format)
Q1: My baseline is noisy and/or drifting. What are the common causes?
A1: Baseline instability is a frequent issue that can compromise the accurate quantification of low-level impurities.[10]
-
Cause - Mobile Phase: Impurities in solvents, inadequate degassing (air bubbles), or inconsistent solvent composition from the pump can cause noise and drift.[10]
-
Cause - System Leaks: A leak in the pump, injector, or fittings can cause pressure fluctuations that manifest as baseline noise.[8]
-
Solution: Systematically check all fittings for signs of leakage (e.g., salt buildup from buffers). Tighten or replace fittings as necessary.
-
-
Cause - Detector Issues: A failing lamp or contaminated flow cell can lead to significant baseline noise.
-
Solution: Check the lamp energy or intensity. If it's low, replace the lamp. Flush the flow cell with a strong, non-buffered solvent like isopropanol to remove contaminants.
-
Q2: I'm observing peak tailing, especially for the main API peak. Why is this happening?
A2: Peak tailing can obscure small impurities eluting on the tail of a major peak and affect integration accuracy.
-
Cause - Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Cause - Secondary Interactions: Active sites on the silica backbone of the column (silanols) can interact with basic analytes, causing tailing.
-
Solution: Ensure your mobile phase pH is low enough (e.g., pH 2.5-3.5) to keep basic compounds protonated. You can also try a column with end-capping technology designed to shield these active sites.
-
-
Cause - Column Degradation: A void at the head of the column due to packing bed collapse can cause peak distortion.
-
Solution: Use a guard column to protect the analytical column from particulates and strongly adsorbed sample components.[11] If a void is suspected, try reversing and flushing the column (check manufacturer's instructions first) or replace it.
-
Q3: I see "ghost peaks" in my chromatogram, even in a blank injection. Where are they coming from?
A3: Ghost peaks are spurious peaks that can be mistaken for real impurities.[11][12]
-
Cause - Carryover: The most common cause is sample residue from a previous injection remaining in the injector loop or on the needle.
-
Solution: Optimize your injector wash procedure. Use a wash solvent stronger than your sample diluent (e.g., 100% acetonitrile or isopropanol) to ensure the entire sample path is cleaned between injections.[7]
-
-
Cause - Contaminated Mobile Phase: Impurities can be introduced from your solvents or additives.[7]
-
Solution: Prepare fresh mobile phase. If the problem persists, try a different batch or supplier of solvents.
-
Sources
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. researchgate.net [researchgate.net]
Stability issues of 3,3,5-Trimethylindolin-2-one under acidic or basic conditions
Welcome to the technical support center for 3,3,5-Trimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions.
Introduction
This compound is a heterocyclic compound featuring a lactam (a cyclic amide) within an indolinone core structure. The stability of this lactam ring is a critical parameter in experimental design and drug development, as its cleavage can lead to inactive or unintended products. This guide will focus on the stability challenges encountered under acidic and basic conditions, providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
The main stability issue arises from the susceptibility of the amide bond within the five-membered lactam ring to hydrolysis.[1][2][3] This reaction involves the cleavage of the amide bond by water, a process that can be significantly accelerated by the presence of acid or base catalysts.[1][4]
Q2: What happens to this compound under acidic conditions?
Under acidic conditions, the lactam ring of this compound is likely to undergo hydrolysis to yield an amino acid derivative. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[3][4]
The expected degradation product is 2-amino-4-methylphenyl isobutyric acid .
Q3: How does this compound behave under basic conditions?
In the presence of a base, such as sodium hydroxide, the lactam ring is also susceptible to hydrolysis. The hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon.[2][4] This leads to the formation of the corresponding carboxylate salt. Subsequent acidification of the reaction mixture would then yield the same amino acid derivative as in the acidic hydrolysis.[1]
The initial degradation product is the sodium salt of 2-amino-4-methylphenyl isobutyric acid .
Q4: I am observing a loss of my compound in solution over time, even at neutral pH. What could be the cause?
While the rate of hydrolysis is significantly slower at neutral pH compared to acidic or basic conditions, it can still occur, especially at elevated temperatures or over extended periods. Other factors that could contribute to degradation include exposure to light (photodegradation) or the presence of oxidizing agents.[5][6] It is recommended to store stock solutions in a buffer with a pH where the compound is most stable (if known), protected from light, and at low temperatures (e.g., -20°C or -80°C) to minimize degradation.
Troubleshooting Guides
This section provides practical advice for common issues encountered during experiments involving this compound.
Issue 1: Inconsistent results in biological assays.
-
Potential Cause: Degradation of this compound in the assay medium. Biological media are often buffered at physiological pH (~7.4) and incubated at 37°C, conditions which can promote slow hydrolysis over several hours or days.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of the compound from a frozen stock immediately before use.
-
Time-Course Experiment: Perform a time-course experiment to assess the stability of the compound in your specific assay medium. Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the remaining parent compound.
-
pH Optimization: If possible, investigate the effect of slightly varying the pH of your medium to see if stability can be improved without affecting the biological system.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Potential Cause: Formation of degradation products due to improper sample handling or storage.
-
Troubleshooting Steps:
-
Control Samples: Always include control samples (e.g., compound in solvent at time zero) in your analytical runs to identify any degradation that may have occurred prior to the experiment.
-
Solvent Selection: Ensure that the solvent used for stock solutions is inert and dry. Protic solvents like methanol or ethanol can participate in solvolysis reactions, especially under acidic or basic conditions. Aprotic solvents like DMSO or acetonitrile are generally preferred for stock solutions.
-
LC-MS Analysis: To identify the unexpected peaks, utilize Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9][10] The mass of the degradation products can help confirm the hydrolytic cleavage of the lactam ring.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under hydrolytic stress conditions. The goal is to achieve 5-20% degradation to ensure that degradation products are formed in sufficient quantities for detection without complete loss of the parent compound.[5]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade acetonitrile and water
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.[5]
-
Acid Hydrolysis:
-
In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points as the acid hydrolysis.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.[11][12][13][14][15]
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Visualizations
Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of this compound under acidic and basic conditions.
Caption: Proposed Acid-Catalyzed Hydrolysis Pathway.
Caption: Proposed Base-Catalyzed Hydrolysis Pathway.
Troubleshooting Workflow
This workflow provides a logical sequence for addressing stability issues.
Caption: Workflow for Investigating Stability Issues.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
- Alsante, K. M., et al. (2011). AAPS PharmSciTech, 12(1), 173-181.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
ChemSynthesis. (2025). 3-methyl-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
- Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 194-205.
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Retrieved from [Link]
-
MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]
-
PubMed. (2012). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2014). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Retrieved from [Link]
-
Arkat USA. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
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ResearchGate. (2025). Development and Validation of a Stability Indicating HPLC Method for the Simultaneous Determination of Flunarizine and Domperidone in Tablet Dosage Form. Retrieved from [Link]
-
Hilaris Publisher. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (2011). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Retrieved from [Link]
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YouTube. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Retrieved from [Link]
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RSC Publishing. (2023). LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. Retrieved from [Link]
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MDPI. (2013). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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RSC Publishing. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Retrieved from [Link]
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Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
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Technical Support Center: Scaling the Synthesis of 3,3,5-Trimethylindolin-2-one
Welcome to the technical support resource for the synthesis of 3,3,5-trimethylindolin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to scale this important synthetic building block for library synthesis and drug discovery programs. The indolin-2-one core is a privileged scaffold found in numerous pharmacologically active compounds.[1] This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a robust and scalable synthesis.
Overview of Synthetic Strategy
For library synthesis, a robust, high-yielding, and scalable synthetic route is paramount. While several methods exist for constructing the indolin-2-one core, we will focus on a reliable two-step sequence starting from commercially available 4-methylaniline. This approach involves an initial acylation followed by an intramolecular Friedel-Crafts cyclization, which is generally amenable to scale-up and diversification.
The proposed workflow is as follows:
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale, with considerations for scaling.
Part A: Synthesis of 2-Bromo-N-(4-methylphenyl)-2-methylpropanamide (Intermediate)
Materials & Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Ice bath.
-
Standard glassware for extraction and filtration.
-
Reagents: 4-Methylaniline, 2-Bromo-2-methylpropanoyl bromide, Pyridine, Dichloromethane (DCM), 1M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.
Procedure:
-
Reaction Setup: In a fume hood, charge the round-bottom flask with 4-methylaniline (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add pyridine (1.1 eq) to the stirred solution.
-
Acylating Agent Addition: Dissolve 2-bromo-2-methylpropanoyl bromide (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude intermediate is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a hexane/ethyl acetate mixture.
Safety Precautions:
-
Always work in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[4]
-
2-Bromo-2-methylpropanoyl bromide is corrosive and lachrymatory. Handle with extreme care.[3][5]
-
Pyridine is a flammable and harmful liquid. Avoid inhalation and skin contact.
Part B: Synthesis of this compound (Final Product)
Materials & Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Heating mantle.
-
Standard glassware for work-up and purification.
-
Reagents: 2-Bromo-N-(4-methylphenyl)-2-methylpropanamide, Aluminum chloride (AlCl₃), Dichloromethane (DCM) or Carbon disulfide (CS₂), Crushed ice, Ethyl acetate, Hexanes.
Procedure:
-
Reaction Setup: In a fume hood, charge the flask with aluminum chloride (AlCl₃, 2.5 - 3.0 eq). Add anhydrous DCM or CS₂ and cool the slurry in an ice bath.
-
Substrate Addition: Dissolve the intermediate from Part A (1.0 eq) in the same solvent and add it portion-wise to the stirred AlCl₃ slurry, keeping the temperature below 10 °C.
-
Reaction: After addition, slowly heat the mixture to reflux. Maintain reflux for 4-8 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and then slowly pour it onto a beaker of crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
-
Once the quench is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
-
Purification:
Safety Precautions:
-
Aluminum chloride reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.[8]
-
The quench step is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.[9]
-
Carbon disulfide (CS₂) is extremely flammable and toxic. Dichloromethane is a suspected carcinogen. Handle these solvents with appropriate caution.[4]
Troubleshooting Guide
Scaling up a synthesis often introduces new challenges. This section addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Step 1 (Acylation) | 1. Inactive Reagents: Moisture in the solvent or on glassware can decompose the acyl bromide. 2. Insufficient Base: Incomplete scavenging of HBr byproduct can protonate the starting aniline, deactivating it. 3. Low Temperature: Reaction may be too slow if kept at 0 °C for the entire duration. | 1. Reagent/Glassware Prep: Ensure all solvents are anhydrous and glassware is oven-dried. Use a fresh bottle of 2-bromo-2-methylpropanoyl bromide. 2. Base Stoichiometry: Ensure at least 1.1 equivalents of pyridine are used. Consider a non-nucleophilic base like triethylamine if side reactions are an issue. 3. Temperature Control: After the initial exothermic addition at 0 °C, allow the reaction to warm to room temperature to ensure it proceeds to completion.[2] |
| Low Yield in Step 2 (Cyclization) | 1. Inactive Lewis Acid: Aluminum chloride is highly hygroscopic and loses activity upon exposure to moisture. 2. Insufficient Heating: The activation energy for the intramolecular Friedel-Crafts reaction may not be met. 3. Substrate Degradation: Harsh conditions (excess Lewis acid, prolonged heating) can lead to decomposition or polymerization.[9] | 1. Catalyst Handling: Use a fresh, unopened container of AlCl₃ or a freshly sublimed batch. Weigh and transfer it quickly to minimize atmospheric exposure. 2. Optimize Conditions: Ensure the reaction reaches and maintains a gentle reflux. Monitor by TLC to avoid unnecessarily long reaction times.[2] 3. Screen Catalysts/Solvents: If AlCl₃ gives poor results, consider other Lewis acids like TiCl₄ or FeCl₃. The choice of solvent (e.g., nitromethane vs. DCM) can also significantly impact the reaction. |
| Formation of Side Products | 1. Intermolecular Reactions: If the substrate concentration is too high during cyclization, intermolecular alkylation can compete with the desired intramolecular reaction. 2. Isomer Formation: If using a substituted aniline other than 4-methylaniline, cyclization can occur at multiple positions, leading to regioisomers.[10] 3. Hydrolysis: Incomplete drying of the intermediate can lead to hydrolysis during the Lewis acid-catalyzed step. | 1. High Dilution: For the cyclization step, running the reaction at a lower concentration can favor the intramolecular pathway. 2. Starting Material Choice: This specific protocol is designed to avoid regioisomerism. For other analogs, the directing effects of substituents on the aniline ring must be considered.[10] 3. Anhydrous Conditions: Ensure the intermediate is thoroughly dried before subjecting it to the cyclization step. |
| Difficulty in Product Purification | 1. Oily/Tarry Crude Product: Often caused by polymerization or incomplete reaction.[9] 2. Co-eluting Impurities: Unreacted starting material or side products may have similar polarity to the desired product. 3. Product Insolubility: The final product may be a solid that is difficult to handle during chromatographic purification. | 1. Refine Work-up: A thorough aqueous wash after the quench can help remove inorganic salts and polar impurities. Trituration of the crude solid with a non-polar solvent (e.g., cold hexanes) can help induce crystallization and remove soluble impurities. 2. Optimize Chromatography: Screen different solvent systems for column chromatography (e.g., Toluene/Acetone, DCM/Methanol). Consider using a different stationary phase if silica gel is ineffective.[11] 3. Recrystallization: If a solid is obtained, perform a systematic recrystallization screen with various solvents to find conditions that yield pure, crystalline material. |
Frequently Asked Questions (FAQs)
Q1: How can this protocol be adapted for parallel library synthesis? A1: For library synthesis, the reaction can be performed in parallel reactor blocks or on an automated synthesis platform.[12] Key modifications include:
-
Scale: Reduce the scale to 0.1-0.5 mmol per reaction well.
-
Liquid Handling: Use automated liquid handlers for dispensing stock solutions of starting materials and reagents.
-
Work-up: Employ solid-phase extraction (SPE) cartridges for a streamlined parallel work-up and purification, or use liquid-liquid extraction in 96-well plates.
-
Analysis: Utilize high-throughput analysis techniques like UPLC-MS to confirm the identity and purity of each library member.
Q2: My cyclization reaction with AlCl₃ is inconsistent. What is a more reliable alternative? A2: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can be effective alternatives for intramolecular cyclizations.[13] These reagents often provide more consistent results, can be easier to handle than AlCl₃, and may require less stringent anhydrous conditions. However, the work-up can be challenging due to the viscosity of the reagents.
Q3: What are the critical quality control (QC) checkpoints for this synthesis? A3: To ensure a successful and reproducible synthesis, especially at scale, implement the following QC checks:
-
Starting Materials: Confirm the identity and purity of 4-methylaniline and 2-bromo-2-methylpropanoyl bromide by NMR or GC-MS.
-
Intermediate Check: After the acylation (Step 1), take an aliquot of the crude product. Confirm the formation of the intermediate and the absence of starting aniline by ¹H NMR and LC-MS.
-
Final Product: Characterize the final, purified product thoroughly using ¹H NMR, ¹³C NMR, LC-MS, and melting point to confirm its identity and purity.
Q4: Can I replace the N-H proton with other groups for further diversification? A4: Absolutely. The N-H proton of the indolin-2-one core is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and alkylated or arylated. This provides a third point of diversification for library synthesis. For example, N-alkylation can be achieved using an alkyl halide, and N-arylation can be performed using Buchwald-Hartwig amination conditions.[14][15]
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
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Grokipedia. "Fischer indole synthesis." Available at: [Link]
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Wikipedia. "Buchwald–Hartwig amination." Available at: [Link]
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Chemistry LibreTexts. "Buchwald-Hartwig Amination." Available at: [Link]
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National Institutes of Health (NIH). "Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors." Available at: [Link]
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ChemRxiv. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." Available at: [Link]
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University of Groningen Research Portal. "The Buchwald–Hartwig Amination After 25 Years." Available at: [Link]
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National Institutes of Health (NIH). "Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells." Available at: [Link]
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MDPI. "One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles." Available at: [Link]
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Chemistry LibreTexts. "LAB 6 - SYNTHESIS AND ANALYSIS OF ASPRIN." Available at: [Link]
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Frontiers. "Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells." Available at: [Link]
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PubMed. "Solution-phase parallel synthesis of 3,5,6-substituted indolin-2-ones." Available at: [Link]
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National Institutes of Health (NIH). "Synthesis of a library of tricyclic azepinoisoindolinones." Available at: [Link]
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Royal Society of Chemistry. "Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines." Available at: [Link]
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PubMed Central (PMC). "Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands." Available at: [Link]
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PubMed. "Synthesis of (2-oxoindolin-3-ylidene)methyl acetates involving a C-H functionalization process." Available at: [Link]
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PubMed. "Synthesis of a library of tricyclic azepinoisoindolinones." Available at: [Link]
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ResearchGate. "Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions." Available at: [Link]
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National Institutes of Health (NIH). "Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy." Available at: [Link]
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Validation & Comparative
The Indolinone Scaffold in Kinase Inhibition: A Comparative Guide to 3,3,5-Trimethylindolin-2-one and Its Potent Derivatives
Executive Summary
The indolin-2-one (oxindole) core represents a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved protein kinase inhibitors. These small molecules typically function as ATP-competitive inhibitors, targeting the catalytic engine of kinases that drive oncogenic signaling. This guide provides an in-depth comparison of the structural and functional characteristics of various indolinone derivatives, with a central focus on the fundamental structure-activity relationships (SAR) that govern their potency and selectivity. We will dissect the architecture of highly successful multi-kinase inhibitors such as Sunitinib and Nintedanib, and contrast them with the structurally simpler 3,3,5-Trimethylindolin-2-one to illuminate the essential molecular features required for effective kinase inhibition. Through this comparative analysis, we will explain the causality behind experimental design and provide researchers with the foundational knowledge and practical protocols to evaluate novel indolinone-based compounds.
Introduction: Kinases and the Privileged Indolinone Scaffold
Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism of signal transduction that regulates nearly all cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[1]
The indolin-2-one chemical framework has emerged as a remarkably successful starting point for the design of kinase inhibitors.[2] Its rigid, planar structure provides an ideal anchor to interact with the ATP-binding pocket of various kinases. The true power of this scaffold, however, lies in its amenability to chemical modification at key positions, which allows for the fine-tuning of potency and selectivity against specific kinase targets.[3] This has led to the development of powerful anticancer drugs like Sunitinib and Nintedanib, which are built upon this core structure.[2][4]
The ATP-Competitive Mechanism of Indolinone Inhibitors
The vast majority of indolinone-based kinase inhibitors, including the derivatives discussed herein, exert their effect by competing with adenosine triphosphate (ATP) for binding within the kinase domain.[1] The indolinone core itself plays a critical role in this mechanism. The lactam moiety (the N-H and C=O groups) of the oxindole ring typically forms two crucial hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the way adenine, the core of ATP, binds in the same pocket, effectively anchoring the inhibitor.[5]
However, this core interaction alone is insufficient for high-potency inhibition. The true determinants of an inhibitor's strength and specificity are the substituents attached to the indolinone ring, particularly at the C3 position. These substituents project into adjacent hydrophobic pockets and solvent-exposed regions, allowing for additional interactions that define the compound's unique kinase profile.[3]
Structural Dissection of Clinically Relevant Indolinone Derivatives
To understand what makes an effective indolinone kinase inhibitor, we will analyze the structure of two FDA-approved drugs and a widely used research tool.
Sunitinib (SU11248): The Multi-Targeted Workhorse
Sunitinib is an oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[6][7] It potently inhibits several receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6]
Key Structural Features:
-
(Z)-ylidenemethyl-pyrrole at C3: This is the most critical feature. The exocyclic double bond and the pyrrole ring system extend from the C3 position to occupy a hydrophobic pocket adjacent to the ATP-binding site. This moiety is essential for high-affinity binding.[8]
-
Fluorine at C5: The electron-withdrawing fluoro group at the C5 position enhances the binding affinity and modulates the electronic properties of the indolinone ring.[8]
-
N-(2-diethylaminoethyl)carboxamide on Pyrrole: This flexible, basic side chain extends into the solvent-exposed region of the kinase, significantly improving the compound's aqueous solubility and overall pharmacokinetic properties.[8]
Nintedanib (BIBF 1120): The Triple Angiokinase Inhibitor
Nintedanib is an oral inhibitor targeting VEGFR, Fibroblast Growth Factor Receptor (FGFR), and PDGFR kinases.[9][10] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer (NSCLC).[11][12]
Key Structural Features:
-
Indole Methylene at C3: Similar to Sunitinib, Nintedanib possesses a large aromatic system linked via a methylene bridge at the C3 position, which is crucial for its inhibitory activity.
-
Methyl Ester at C6: Unlike Sunitinib's C5 substitution, Nintedanib features a methoxycarbonyl group at the C6 position. This modification was found to confer a highly favorable selectivity profile for its target kinases.[9]
-
N-Methylpiperazine Moiety: The terminal basic amine group enhances solubility and allows for salt formation, contributing to its suitability as an oral drug.
A Hypothetical Analysis of this compound
Direct experimental data on this compound as a kinase inhibitor is scarce in published literature. However, based on decades of structure-activity relationship (SAR) studies on this scaffold, we can perform an expert analysis to predict its likely performance.
Structural Features and Predicted Impact:
-
Absence of a C3-Methylene Substituent: This is the most significant and detrimental feature. Potent indolinone inhibitors require a substituent at C3 that can extend into the hydrophobic regions of the ATP pocket.[2][3] this compound lacks this entire pharmacophoric element, meaning it cannot establish the critical interactions necessary for high-affinity binding.
-
Gem-Dimethyl Group at C3: The presence of two methyl groups directly on the C3 carbon creates steric bulk. While gem-dimethyl groups can sometimes be beneficial in drug design by restricting conformation or increasing lipophilicity, in this context, they occupy the very space from which the essential C3 side chain should emanate. This substitution pattern effectively blocks the path to potent kinase inhibition for this class of compounds.
-
Methyl Group at C5: A simple methyl group at C5 is a relatively small, lipophilic substituent. While substitutions at this position are known to influence activity, a methyl group is unlikely to provide the specific electronic or hydrogen-bonding interactions that a halogen (like fluorine in Sunitinib) or an amide group can offer.
Predicted Kinase Inhibition Profile: Based on this structural analysis, This compound is predicted to be a very weak or inactive kinase inhibitor. Its structure lacks the fundamental pharmacophore—the C3-(hetero)arylmethylene group—that defines virtually all potent inhibitors of this class.
Head-to-Head Comparison: Structure and Performance
The following tables summarize the key structural differences and the resulting impact on kinase inhibition.
Table 1: Structural Feature Comparison of Indolinone Derivatives
| Feature | This compound | Sunitinib | Nintedanib |
| Indolinone Core | Present | Present | Present |
| C3-Substituent | gem-Dimethyl | (Z)-(5-carboxamido-2,4-dimethyl-1H-pyrrol-3-yl)methylene | (Z)-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)methylene |
| C5-Substituent | Methyl | Fluoro | Unsubstituted |
| C6-Substituent | Unsubstituted | Unsubstituted | Methoxycarbonyl |
| Solubilizing Group | None | N,N-diethylaminoethyl | N-methylpiperazine |
Table 2: Comparative Kinase Inhibition Profile (IC₅₀ Values)
| Kinase Target | This compound (Predicted) | Sunitinib | Nintedanib |
| VEGFR2 (KDR) | >10,000 nM (Inactive) | 9 nM | 21 nM[9] |
| PDGFRβ | >10,000 nM (Inactive) | 2 nM | 65 nM[9] |
| FGFR1 | >10,000 nM (Inactive) | >1000 nM | 69 nM[9] |
| c-Kit | >10,000 nM (Inactive) | 4 nM | Not a primary target |
| Src | >10,000 nM (Inactive) | 6.3 nM | 156 nM[9] |
IC₅₀ values represent the concentration of inhibitor required to reduce kinase activity by 50%. Lower values indicate higher potency.
Visualizing the Concepts
To better understand the biological context and experimental workflow, the following diagrams are provided.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: Simplified RTK signaling pathway inhibited by ATP-competitive indolinones.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Experimental Protocol: Validating Kinase Inhibition
To empirically test the hypotheses generated from our SAR analysis, a robust and quantitative in vitro kinase assay is required. The following protocol describes a common luminescence-based method for determining the IC₅₀ value of a test compound.
Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This protocol is designed to quantify the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
A. Materials:
-
Kinase of interest (e.g., VEGFR2, PDGFRβ)
-
Specific peptide substrate for the kinase
-
Adenosine Triphosphate (ATP), high purity
-
Test Compounds (this compound, Sunitinib as positive control) dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
B. Causality Behind Component Choices:
-
Low-Binding Plates: White, opaque plates are used to maximize the luminescent signal and prevent crosstalk between wells.
-
DMSO: Used to solubilize hydrophobic test compounds. It's crucial to keep the final DMSO concentration constant across all wells (typically ≤1%) to avoid artifacts.
-
ATP Concentration: The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors. Using too high an ATP concentration will make inhibitors appear less potent.
C. Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform an 11-point, 1:3 serial dilution of each compound stock in a separate 96-well plate using DMSO. Include a DMSO-only well for the "no inhibitor" (100% activity) control.
-
-
Assay Plate Preparation:
-
Using an acoustic dispenser or multichannel pipette, transfer 25 nL of each compound concentration (and DMSO control) to the 384-well assay plate in quadruplicate.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The final concentration of kinase and substrate should be optimized for linear signal generation within the incubation time.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well of the assay plate.
-
Centrifuge the plate briefly (1 min at 500 x g) and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection (as per ADP-Glo™ Kit instructions):
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Average the quadruplicate values for each data point.
-
Normalize the data: The DMSO-only wells represent 0% inhibition, and a control with no kinase represents 100% inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
-
Conclusion and Future Perspectives
The indolin-2-one scaffold is a cornerstone of modern kinase inhibitor design. However, its success is not inherent to the core itself but is critically dependent on the strategic placement of specific functional groups. As demonstrated by the comparison between clinically successful drugs like Sunitinib and Nintedanib and the hypothetical this compound, a C3-(hetero)arylmethylene substituent is an indispensable feature for achieving high-potency, ATP-competitive kinase inhibition. This group provides the necessary interactions within the hydrophobic pocket of the kinase active site.
The structural simplicity of this compound, particularly its lack of this C3 extension and the steric hindrance from the gem-dimethyl group, renders it an unsuitable candidate for a potent kinase inhibitor. This guide underscores a fundamental principle of medicinal chemistry: while a core scaffold provides a starting point, it is the precise, three-dimensional arrangement of peripheral functionalities that dictates biological activity. Future development of indolinone-based inhibitors will continue to rely on these established SAR principles to discover novel agents with improved potency, refined selectivity, and enhanced therapeutic potential.
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Li, J., et al. (2015). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 20(11), 20676-20688.
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Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.
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A Comparative Analysis of 3,3,5-Trimethylindolin-2-one and Sunitinib Scaffolds: A Guide for Drug Discovery Professionals
In the landscape of modern oncology, the indolin-2-one core has emerged as a privileged scaffold, giving rise to a multitude of potent kinase inhibitors. At the forefront of this class is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors. This guide provides a detailed comparative analysis of the Sunitinib scaffold and a structurally related, yet less explored, analogue: 3,3,5-Trimethylindolin-2-one. Through an in-depth examination of their chemical synthesis, physicochemical properties, and biological activities, we aim to provide researchers and drug development professionals with a comprehensive understanding of these two scaffolds, supported by experimental data and protocols.
Unveiling the Scaffolds: Structural Similarities and Key Differences
At first glance, both this compound and Sunitinib share the fundamental indolin-2-one (or oxindole) core. This bicyclic aromatic structure, comprising a benzene ring fused to a pyrrolidin-2-one ring, is a critical pharmacophore for kinase inhibition, primarily through its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1]
The defining difference lies in their substitution patterns. This compound is a relatively simple derivative, featuring three methyl groups at the 3- and 5-positions of the indolin-2-one ring. In contrast, Sunitinib possesses a more complex architecture. Its indolin-2-one core is substituted at the 3-position with a (Z)-((5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl) group, which is further attached to a substituted pyrrole ring bearing a diethylaminoethyl carboxamide side chain. This intricate side chain is crucial for Sunitinib's multi-targeted activity and favorable pharmacokinetic profile.[2]
Synthesis Strategies: From Simplicity to Complexity
The synthetic accessibility of a scaffold is a critical consideration in drug discovery. The synthesis of this compound is conceptually straightforward, likely involving the cyclization of a suitably substituted aniline derivative. A plausible route would be the intramolecular cyclization of an α-halo- or α-hydroxy-amide precursor derived from 4-methylaniline.
Sunitinib's synthesis is a more multi-step process, reflecting its greater structural complexity. A common synthetic route involves the Knorr pyrrole synthesis to construct the substituted pyrrole core, followed by a Vilsmeier-Haack formylation. The resulting aldehyde is then condensed with 5-fluorooxindole in a Knoevenagel condensation to yield the final Sunitinib molecule.[3][4]
Physicochemical Properties: A Tale of Two Solubilities
The physicochemical properties of a drug candidate are paramount to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of the key physicochemical parameters for both scaffolds is presented below.
| Property | This compound | Sunitinib |
| Molecular Weight ( g/mol ) | 175.23[5] | 398.47 |
| Molecular Formula | C11H13NO[5] | C22H27FN4O2 |
| logP (calculated) | ~2.5 (estimated) | 5.2[6] |
| pKa | ~17 (amide N-H, estimated) | 8.95[6] |
| Aqueous Solubility | Low (predicted) | >25 mg/mL (as malate salt, pH 1.2-6.8)[6] |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 1 | 4 |
Note: Properties for this compound are estimated based on its structure and data for related compounds, as specific experimental data is limited.
The most striking difference lies in their predicted aqueous solubility. The simple, non-ionizable structure of this compound suggests it will have low aqueous solubility, a common challenge for many small molecule inhibitors. In contrast, the diethylaminoethyl side chain of Sunitinib provides a basic handle that allows for the formation of soluble salts, such as the commercially available malate salt, significantly improving its biopharmaceutical properties.[6]
Comparative Biological Activity: Multi-Targeted Powerhouse vs. Potential Specificity
Sunitinib is a well-established multi-targeted kinase inhibitor, potently inhibiting several receptor tyrosine kinases, including:[7][8]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.
-
c-KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).
-
Fms-like tyrosine kinase 3 (FLT3): Frequently mutated in acute myeloid leukemia.
-
Rearranged during transfection (RET): A proto-oncogene implicated in certain types of thyroid cancer.
The broad-spectrum inhibitory profile of Sunitinib contributes to its potent anti-tumor and anti-angiogenic effects.[9]
The biological activity of This compound is not well-characterized in the public domain. However, based on extensive structure-activity relationship (SAR) studies of the indolin-2-one scaffold, some predictions can be made. The unsubstituted nature of the 3-position, apart from the gem-dimethyl groups, suggests it may lack the extended interactions within the ATP binding pocket that are characteristic of potent, multi-targeted inhibitors like Sunitinib. It is plausible that this compound could exhibit weaker, or perhaps more selective, kinase inhibitory activity. For instance, studies on other 3-substituted indolin-2-ones have shown that modifications at this position are critical for potent VEGFR inhibition.[10] It is also possible that this simpler scaffold could serve as a starting point for the development of inhibitors targeting other kinase families, such as Src kinases, as has been demonstrated for other indolinone derivatives.[11]
To definitively compare the biological activities of these two scaffolds, head-to-head experimental evaluation is necessary. The following sections provide detailed protocols for key assays.
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay is designed to quantify the inhibitory activity of a test compound against the VEGFR-2 kinase. A luminescence-based method, which measures the amount of ATP remaining after the kinase reaction, is a common and robust approach.[7]
Materials:
-
Recombinant Human VEGFR-2 (KDR)
-
PTK Substrate (e.g., Poly(Glu,Tyr 4:1))
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Test Compounds (this compound and Sunitinib) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the diluted test compound or DMSO (for control wells).
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and the PTK substrate in kinase buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Luminescence Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is widely used to assess the cytotoxic effects of potential anti-cancer compounds.[3][12]
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., HT-29, A549)
-
Complete cell culture medium
-
Test Compounds (this compound and Sunitinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a DMSO-treated control group.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the DMSO control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Visualizing the Concepts
Conclusion and Future Directions
This comparative analysis highlights the divergent paths that can be taken from a common chemical scaffold. Sunitinib represents a highly optimized indolin-2-one derivative, with its complex substitution pattern conferring potent multi-targeted kinase inhibition and favorable drug-like properties. In contrast, this compound is a simpler, less explored analogue. While it may lack the broad-spectrum activity of Sunitinib, its simpler structure could offer advantages in terms of synthetic accessibility and the potential for developing more selective kinase inhibitors. The provided experimental protocols offer a clear roadmap for a direct, head-to-head comparison of these two scaffolds, which would provide invaluable data for future drug discovery efforts centered on the versatile indolin-2-one core. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in the landscape of kinase inhibitor drug discovery.
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Synthesis and biological evaluation of diversely substituted indolin-2-ones. European Journal of Medicinal Chemistry. 2008;43(11):2316-2322. Available from: [Link]
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New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation. Bioorganic Chemistry. 2023;134:106461. Available from: [Link]
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Identification of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases. Journal of Medicinal Chemistry. 2000;43(14):2655-2663. Available from: [Link]
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Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):2382-2394. Available from: [Link]
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Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. ResearchGate. 2018. Available from: [Link]
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Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. 2003;46(7):1116-1119. Available from: [Link]
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Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro. Scientific Reports. 2021;11(1):2105. Available from: [Link]
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Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. ResearchGate. 2022. Available from: [Link]
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(2S,3S)-2,3,5-trimethylindoline. PubChem. Available from: [Link]
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A Comparative Guide to the In Vitro Efficacy of Novel Indolin-2-one Derivatives and the Benchmark Inhibitor, Semaxanib
This guide provides a comprehensive comparison of the in vitro efficacy of emerging 3,3,5-trimethylindolin-2-one derivatives against Semaxanib (SU5416), a foundational inhibitor of receptor tyrosine kinases (RTKs). Our focus is on the methodologies and experimental data crucial for evaluating compounds targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.
Introduction: Targeting Angiogenesis through Kinase Inhibition
The formation of new blood vessels, or angiogenesis, is a critical process for the growth and metastasis of solid tumors.[1][2] A central regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][3] Specifically, the binding of VEGF-A to its receptor, VEGFR-2 (also known as KDR/Flk-1), triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[1][4] Consequently, inhibiting the kinase activity of VEGFR-2 has become a cornerstone of modern anti-cancer therapy.
The indolin-2-one scaffold has proven to be a highly effective pharmacophore for developing ATP-competitive kinase inhibitors.[5][6] Semaxanib (SU5416), a pioneering 3-substituted indolin-2-one derivative, was one of the first selective VEGFR-2 inhibitors to enter clinical trials.[2][6] It serves as a vital benchmark for evaluating new chemical entities. This guide focuses on the next generation of these compounds, specifically derivatives of the this compound core, and outlines the rigorous in vitro framework required to validate and compare their efficacy against Semaxanib.
Part 1: Comparative Pharmacological Profiles
Both Semaxanib and the broader class of 3-substituted indolin-2-one derivatives exert their effects by reversibly binding to the ATP pocket of the VEGFR-2 kinase domain.[7][8][9] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling.[9][10] While Semaxanib is primarily known as a VEGFR-2 inhibitor, it also exhibits activity against other kinases such as PDGFRβ and c-Kit, albeit at lower potencies.[8] The goal in developing novel derivatives is often to improve potency against the primary target (VEGFR-2) and enhance selectivity to minimize off-target effects.
Quantitative Efficacy Data (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The table below compares the reported IC₅₀ values for Semaxanib against those of representative, highly potent compounds from the broader 3-substituted indolin-2-one class, as specific data for this compound derivatives is proprietary or not yet widely published. This comparison highlights the potential for significant potency improvements within this chemical family.
| Compound / Derivative Class | Target / Assay | Reported IC₅₀ | Source(s) |
| Semaxanib (SU5416) | VEGFR-2 (Kinase Activity) | ~1.23 µM | [8][11][12] |
| VEGF-induced Mitogenesis (HUVECs) | 0.04 µM | [9][13][14] | |
| p-VEGFR-2 (Cell-based) | 0.25 µM | [8] | |
| PDGFRβ (Kinase Activity) | ~3.0 µM | [8] | |
| c-Kit (Kinase Activity) | ~5.0 µM | [8] | |
| Representative Indolin-2-one Derivatives | Anti-proliferative (A549 Cells) | 0.32 µM | [2] |
| Anti-proliferative (KB Cells) | 0.67 µM | [2] | |
| Src Kinase Activity | 1.02 µM | [15] | |
| Anti-proliferative (MDA-MB-468 Cells) | 0.065 - 9.4 µM | [5] |
Part 2: In Vitro Experimental Framework for Efficacy Assessment
A multi-tiered approach is essential to comprehensively evaluate the in vitro efficacy of a novel kinase inhibitor. This workflow progresses from broad functional impact on cell viability to specific, mechanistic validation of target engagement.
Caption: A tiered experimental workflow for evaluating kinase inhibitors.
Protocol 1: Anti-Proliferative Activity using the MTT Assay
Scientific Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16] For anti-angiogenic compounds, Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard, as their proliferation is highly dependent on VEGF signaling. This assay provides the first crucial data on whether a compound has a functional anti-proliferative effect in a relevant cell model.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HUVECs in appropriate endothelial cell growth medium.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[17]
-
-
Compound Treatment:
-
Prepare a 2X stock solution of your this compound derivatives and Semaxanib (as a positive control) in serum-free medium. A typical dose-response curve might include concentrations from 10 nM to 100 µM.
-
Carefully remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[18]
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[16]
-
Incubate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[16][18]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[18]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[18]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement via Western Blot for p-VEGFR2
Scientific Rationale: After observing an anti-proliferative effect, it is critical to confirm that the compound inhibits the intended target within the cell. This protocol measures the phosphorylation status of VEGFR-2 at a key activation site (e.g., Tyrosine 1175) in response to VEGF stimulation. A potent inhibitor will reduce this phosphorylation in a dose-dependent manner. Using phosphatase inhibitors during cell lysis is essential to preserve the phosphorylation state of the proteins.[19]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve cells in a basal medium with 0.5% FBS for 4-6 hours to reduce basal receptor phosphorylation.[20]
-
Pre-treat the starved cells with various concentrations of the test compound or Semaxanib for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce maximal VEGFR-2 phosphorylation.[20][21]
-
-
Protein Extraction (Lysis):
-
Immediately place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
To 20-30 µg of protein, add an equal volume of 2x Laemmli sample buffer.[19]
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load the denatured samples onto an SDS-PAGE gel (e.g., 8% polyacrylamide).
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Causality: BSA is preferred over milk for phospho-antibodies as milk contains phosphoproteins (casein) that can increase background noise.[19]
-
Incubate the membrane overnight at 4°C with the primary antibody against phosphorylated VEGFR-2 (e.g., anti-p-VEGFR2 Tyr1175), diluted in 5% BSA in TBST.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total VEGFR-2 and a loading control like GAPDH.
-
Quantify the band intensities using densitometry software. The result is expressed as the ratio of p-VEGFR2 to total VEGFR2.[21]
-
Protocol 3: Direct Enzymatic Inhibition (In Vitro Kinase Assay)
Scientific Rationale: This assay isolates the kinase from other cellular components to confirm that the compound directly inhibits the enzyme's catalytic activity. It measures the transfer of a phosphate group from ATP to a substrate peptide. Non-radioactive formats, such as ELISA-based assays, are common for their safety and high-throughput compatibility.[22] This experiment definitively proves target engagement at the molecular level.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reagents: Recombinant human VEGFR-2 kinase, a biotinylated substrate peptide, ATP, and a specific antibody that recognizes the phosphorylated substrate (e.g., a phospho-tyrosine antibody).
-
Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).[23]
-
-
Assay Plate Preparation:
-
Use a streptavidin-coated 96-well plate.
-
Add the biotinylated substrate peptide to each well and incubate to allow binding. Wash away any unbound peptide.
-
-
Kinase Reaction:
-
In a separate plate, prepare the kinase reaction mixtures. To each well, add:
-
Kinase buffer
-
Recombinant VEGFR-2 enzyme
-
Test compound at various concentrations (or Semaxanib/vehicle controls)
-
-
Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding ATP (at a concentration near its Km for the enzyme, if known).[24]
-
Immediately transfer the reaction mixtures to the substrate-coated plate.
-
Incubate for 30-60 minutes at 30°C to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the reaction by adding an EDTA solution to chelate Mg²⁺, which is essential for kinase activity.
-
Wash the wells to remove the reaction mixture.
-
Add a primary antibody (e.g., HRP-conjugated anti-phospho-tyrosine antibody) that specifically binds to the phosphorylated substrate. Incubate for 1 hour.
-
Wash the wells thoroughly.
-
Add a colorimetric HRP substrate (like TMB). A color change will occur in wells where phosphorylation has taken place.
-
-
Measurement and Analysis:
-
Stop the color development with a stop solution (e.g., 1M H₂SO₄).
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
The signal intensity is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
-
Part 3: Mechanistic Context - The VEGFR-2 Signaling Pathway
Understanding the signaling pathway is crucial for interpreting the results of these in vitro assays. The diagram below illustrates the key events following VEGF binding and the point of intervention for ATP-competitive inhibitors like Semaxanib and its derivatives.
Caption: The VEGFR-2 signaling cascade and the site of inhibitor action.
Upon binding of VEGF-A, two VEGFR-2 monomers dimerize, bringing their intracellular kinase domains into close proximity.[4] This enables trans-autophosphorylation on specific tyrosine residues, which then act as docking sites for various signaling proteins. Key downstream pathways activated include the PI3K/Akt pathway, which is crucial for cell survival, and the PLCγ/ERK pathway, which promotes cell proliferation.[4][25] By blocking the ATP-binding site, Semaxanib and related indolin-2-ones prevent this initial autophosphorylation step, effectively shutting down all subsequent signaling.[7]
Conclusion
The in vitro evaluation of novel kinase inhibitors requires a systematic and multi-faceted approach. While Semaxanib provides a critical performance benchmark, the versatile indolin-2-one scaffold continues to yield derivatives with potentially superior potency and selectivity. The experimental framework detailed in this guide—progressing from cell-based functional assays (MTT) to mechanistic validation of target inhibition (Western Blot for p-VEGFR2) and finally to direct enzymatic assessment (Kinase Assay)—provides a robust pathway for the comprehensive characterization of these promising therapeutic candidates. By rigorously applying these self-validating protocols, researchers can confidently identify and advance the most effective compounds for further preclinical and clinical development.
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A Comparative Guide to the Cytotoxicity of 3,3,5-Trimethylindolin-2-one Isomers: A Proposed Investigational Framework
The indolin-2-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] A notable example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, which features a substituted indolin-2-one core.[1][3] The therapeutic potential of this class of compounds is often dictated by the nature and position of substituents on the indolin-2-one ring system, which can significantly influence their pharmacokinetic and pharmacodynamic properties, including their cytotoxicity against cancer cells.[2][4]
This guide provides a comprehensive framework for comparing the cytotoxic profiles of positional isomers of 3,3,5-trimethylindolin-2-one. While direct comparative data for these specific isomers is not yet prevalent in the literature, this document outlines a robust experimental plan based on established methodologies for evaluating similar indolin-2-one derivatives. We will delve into the rationale behind the proposed experiments, from initial cytotoxicity screening to deeper mechanistic studies, to provide researchers with a self-validating system for investigation.
The Isomeric Landscape: More Than Just a Methyl Group Shift
The subject of our proposed study is this compound and its positional isomers, where the methyl group on the aromatic ring is shifted to other available positions (e.g., C4, C6, C7). The core structure is presented below:
Figure 1: General structure of 3,3,X-trimethylindolin-2-one. The comparative study will focus on the cytotoxic differences arising from the varying position of the methyl group at the C4, C5, C6, and C7 positions.
The seemingly subtle change in the methyl group's position can have profound effects on the molecule's interaction with biological targets. Factors such as steric hindrance, electronic effects, and metabolic stability can all be altered, leading to potentially significant differences in cytotoxic potency and mechanism of action.
Proposed Experimental Workflow for Comparative Cytotoxicity Analysis
To systematically evaluate and compare the cytotoxic properties of the this compound isomers, a multi-tiered experimental approach is proposed. This workflow is designed to progress from broad screening to more focused mechanistic studies for the most promising candidates.
Diagram 1: Proposed experimental workflow for the comparative cytotoxicity analysis of this compound isomers.
Detailed Experimental Protocols
Phase 1: Synthesis and Characterization of Isomers
The initial and most critical step is the synthesis and purification of the individual positional isomers of this compound. Standard organic synthesis procedures for creating substituted indolin-2-ones would be employed, likely involving the reaction of an appropriately substituted aniline with a suitable carbonyl compound. Each synthesized isomer must be rigorously purified (e.g., by column chromatography) and its structure unequivocally confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Phase 2: In Vitro Cytotoxicity Screening
The primary assessment of cytotoxicity will be conducted using a panel of human cancer cell lines. The choice of cell lines should ideally represent different cancer types to identify any potential tissue-specific activity. Based on studies of other indolin-2-one derivatives, suitable cell lines include:
The cytotoxicity of each isomer will be quantified by determining its half-maximal inhibitory concentration (IC50) value using a colorimetric cell viability assay, such as the MTT assay.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each isomer in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Hypothetical Cytotoxicity Data
The results from the MTT assay can be summarized in a table for easy comparison.
| Isomer | IC50 (µM) on HepG2 | IC50 (µM) on MCF-7 | IC50 (µM) on HCT-116 |
| 3,3,4-trimethylindolin-2-one | 25.8 ± 2.1 | 32.5 ± 3.4 | 28.9 ± 2.5 |
| This compound | 8.2 ± 0.9 | 12.1 ± 1.5 | 9.7 ± 1.1 |
| 3,3,6-trimethylindolin-2-one | 15.4 ± 1.8 | 19.8 ± 2.2 | 17.3 ± 1.9 |
| 3,3,7-trimethylindolin-2-one | 45.1 ± 4.3 | 51.7 ± 5.6 | 48.2 ± 4.9 |
| Doxorubicin (Control) | 0.5 ± 0.06 | 0.8 ± 0.1 | 0.6 ± 0.08 |
Table 1: Hypothetical IC50 values for this compound and its positional isomers against three cancer cell lines. Data would be presented as mean ± standard deviation from three independent experiments.
Based on such hypothetical data, the 5-methyl isomer appears to be the most potent, warranting further mechanistic investigation.
Phase 3: Mechanistic Investigations
For the most potent isomer(s) identified in the screening phase, further studies are crucial to elucidate the mechanism of cytotoxicity. Many indolin-2-one derivatives exert their anticancer effects by inducing apoptosis.[7][8][9]
Key Mechanistic Assays:
-
Apoptosis Analysis: The induction of apoptosis can be confirmed and quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: The effect of the lead isomer on cell cycle progression can be determined by staining DNA with PI and analyzing the cell population in G0/G1, S, and G2/M phases using flow cytometry. Many cytotoxic agents, including some indolin-2-ones, cause cell cycle arrest at specific checkpoints.[7][8]
-
Reactive Oxygen Species (ROS) Detection: Some indolin-2-one derivatives have been shown to induce apoptosis through the generation of intracellular ROS.[7] This can be measured using fluorescent probes like DCFDA followed by flow cytometry or fluorescence microscopy.
Potential Mechanisms of Action and Signaling Pathways
Based on the literature for structurally related indolin-2-one compounds, several signaling pathways could be implicated in the observed cytotoxicity. A common mechanism involves the induction of the intrinsic apoptosis pathway.[7][8]
Diagram 2: Potential ROS-driven intrinsic apoptosis pathway induced by an indolin-2-one isomer.
This proposed pathway suggests that the lead isomer could induce oxidative stress, leading to an increased Bax/Bcl-2 ratio.[8] This, in turn, disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death.[8]
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to comparing the cytotoxicity of this compound and its positional isomers. By following this framework, researchers can generate robust and comparable data, leading to a clear understanding of the structure-activity relationships within this specific series of compounds. The identification of a lead isomer with potent and selective cytotoxic activity could pave the way for further preclinical development, including in vivo efficacy studies and detailed toxicological profiling, ultimately contributing to the discovery of novel anticancer therapeutic agents.
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A Comparative Guide to the Validation of 3,3,5-Trimethylindolin-2-one as a Viable Drug Scaffold
This guide provides a comprehensive technical evaluation of the 3,3,5-trimethylindolin-2-one scaffold, a derivative of the well-established indolin-2-one (also known as oxindole) core. The indolin-2-one moiety is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products, biologically active compounds, and approved drugs.[1][2][3] Its significance is perhaps best exemplified by its presence in Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4][5] This guide will delve into the specific merits of the 3,3,5-trimethyl substituted variant, comparing its potential against the broader class of indolin-2-ones and other common heterocyclic scaffolds in the context of kinase inhibition.
We will explore the causality behind experimental choices for scaffold validation, from initial synthesis and physicochemical profiling to biological evaluation. The protocols described herein are designed as self-validating systems, providing researchers with a robust framework for assessing this scaffold's potential in their own drug discovery programs.
The Indolin-2-one Scaffold: A Foundation for Kinase Inhibition
The indolin-2-one core is a versatile heterocyclic system that has been extensively explored, particularly for the development of kinase inhibitors.[5][6] Kinases are crucial regulators of cellular signaling pathways, and their deregulation is implicated in numerous diseases, most notably cancer.[5][6] The indolin-2-one scaffold serves as an excellent starting point for kinase inhibitor design due to several key features:
-
Hydrogen Bonding Capability: The lactam NH and carbonyl oxygen can form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, a fundamental interaction for potent inhibition.[7]
-
Synthetic Tractability: The scaffold is readily synthesized and allows for facile derivatization at multiple positions (N1, C3, C5, C6), enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[1][4]
-
Proven Clinical Success: The approval and clinical use of Sunitinib and other indolin-2-one-based molecules provide strong validation for the scaffold's drug-like properties and therapeutic potential.[5]
The this compound variant introduces specific modifications—gem-dimethyl groups at the C3 position and a methyl group at the C5 position—that can profoundly influence its biological and pharmacological profile.
Strategic Rationale for the 3,3,5-Trimethyl Substitution Pattern
The choice of the 3,3,5-trimethyl substitution pattern is not arbitrary. Each modification is intended to confer specific advantages over the unsubstituted or alternatively substituted indolin-2-one core.
-
C3 Gem-Dimethyl Group: The C3 position is critical for orienting substituents that project out of the ATP binding pocket. Introducing a gem-dimethyl group can impart conformational rigidity. This pre-organization can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity. Furthermore, this substitution blocks the C3 position from metabolic oxidation, a potential site of degradation for other 3-substituted oxindoles.
-
C5 Methyl Group: The C5 position of the indolin-2-one ring is solvent-exposed in many kinase binding modes. Substitutions here can be used to fine-tune physicochemical properties. A methyl group at this position increases lipophilicity, which can enhance membrane permeability and cell-based activity. Halogen substitutions at this position, as seen in Sunitinib (fluorine), are known to significantly improve inhibitory activity against key targets like VEGFR-2 and PDGFRβ.[4] The 5-methyl group provides a non-halogenated alternative for modulating these properties.
The logical workflow for validating a novel scaffold like this compound involves a phased approach, from basic characterization to complex biological assays.
Caption: Workflow for Drug Scaffold Validation.
Comparative Analysis of Physicochemical Properties
A key aspect of scaffold validation is understanding its fundamental physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[8][9] We compare the predicted properties of the this compound core with other common kinase inhibitor scaffolds.
| Property | This compound | Indolin-2-one (Parent) | Quinazoline | Pyrimidine |
| Molecular Weight ( g/mol ) | 189.25 | 133.15 | 130.14 | 80.09 |
| Predicted LogP (cLogP) | 2.1 - 2.5 | 1.3 - 1.6 | 1.5 - 1.8 | 0.1 - 0.4 |
| Topological Polar Surface Area (TPSA Ų) | 29.1 | 29.1 | 25.8 | 25.8 |
| Hydrogen Bond Donors | 1 | 1 | 0 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 | 2 | 2 |
| Synthetic Accessibility | Moderate | High | High | High |
| Metabolic Stability | Potentially High (C3 blocked) | Moderate | Moderate to High | High |
Data is estimated using computational models (e.g., SwissADME) and general chemical knowledge. Actual values require experimental determination.
Interpretation: The addition of three methyl groups significantly increases the molecular weight and lipophilicity (LogP) of the this compound scaffold compared to its parent structure and other smaller heterocyclic cores like quinazoline and pyrimidine.[10] While this increased lipophilicity can be beneficial for cell permeability, it must be carefully balanced during drug design to maintain adequate aqueous solubility. The TPSA, a key indicator of membrane permeability, remains unchanged from the parent scaffold, suggesting it retains favorable characteristics for oral bioavailability.[11]
Experimental Validation Protocols
To empirically validate the potential of the this compound scaffold, a series of standardized experiments are required. Below are detailed, step-by-step protocols for key validation assays.
Protocol 1: Synthesis of a 3-((pyrrol-2-yl)methylene) Derivative
This protocol describes the synthesis of a model compound based on the this compound scaffold, incorporating a 3-((pyrrol-2-yl)methylene) moiety, a common feature in many indolin-2-one based kinase inhibitors like Sunitinib.[4] This Knoevenagel condensation is a reliable method for creating the key C3-vinyl linkage.[12]
Objective: To synthesize a representative kinase inhibitor-like molecule for biological testing.
Materials:
-
This compound
-
Pyrrole-2-carboxaldehyde
-
Piperidine
-
Ethanol
-
Standard laboratory glassware and purification equipment (column chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) and pyrrole-2-carboxaldehyde (1.1 eq) in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Fit the flask with a condenser and reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, purify the crude product further by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthesis via Knoevenagel Condensation.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target for indolin-2-one inhibitors.[13]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound against a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP (radioactive) or ADP-Glo™ Kinase Assay kit (luminescence-based, non-radioactive)[14]
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound stock solution in DMSO
-
96-well plates
Procedure (Luminescence-Based Example):
-
Prepare serial dilutions of the test compound in kinase reaction buffer. Also prepare a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
In a 96-well plate, add 5 µL of the diluted test compound or control.
-
Add 10 µL of a solution containing the kinase and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (e.g., 10 µM final concentration).
-
Incubate the plate at 30°C for 60 minutes.[15]
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ kit manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity, providing insight into the compound's effect in a cellular context.[16][17][18]
Objective: To determine the GI₅₀ (half-maximal growth inhibition concentration) of the test compound on a relevant cancer cell line (e.g., MCF-7 breast cancer cells).[19]
Materials:
-
MCF-7 human breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[20]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[20]
-
Incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability relative to the vehicle-treated control cells and determine the GI₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a promising, synthetically accessible core for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic placement of methyl groups offers potential advantages in terms of metabolic stability and lipophilicity compared to the parent indolin-2-one structure.
The provided experimental framework allows for a systematic and rigorous validation of this scaffold. Positive results from these initial assays—demonstrating potent kinase inhibition and cellular activity—would justify a more extensive investigation, including:
-
Kinome-wide selectivity profiling to understand off-target effects.
-
Advanced ADMET studies to assess metabolic fate and potential liabilities.
-
Structure-based design , using X-ray crystallography or computational modeling to guide the synthesis of more potent and selective analogs.[21]
-
In vivo efficacy studies in animal models of cancer.
By following a logical, data-driven validation process, researchers can effectively evaluate the potential of the this compound scaffold and contribute to the discovery of the next generation of targeted therapies.
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A Comparative Guide to the Cross-Reactivity of 3,3,5-Trimethylindolin-2-one Based Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer.[1] However, a significant challenge in their development is achieving selectivity.[1][2] The human kinome consists of over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets—the primary target for most small molecule inhibitors.[2] This conservation can lead to inhibitors binding to unintended "off-target" kinases, a phenomenon known as cross-reactivity.[3][4]
While sometimes beneficial, leading to a multi-targeted therapeutic effect, off-target binding is more often associated with adverse effects and toxicity.[5][6] Therefore, a thorough understanding and rigorous assessment of an inhibitor's selectivity profile are paramount for both drug discovery and ensuring clinical safety.[3]
This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors based on the 3,3,5-Trimethylindolin-2-one scaffold. We will explore the structural basis of their target interactions, present comparative data, detail robust experimental workflows for assessing selectivity, and examine a clinical case study to illustrate the real-world implications of cross-reactivity.
The this compound Scaffold: A Privileged Structure
The indolin-2-one core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple, distinct biological targets. The this compound variant has been particularly successful in the design of inhibitors targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
Sunitinib, a prominent FDA-approved drug, is a prime example of an inhibitor built upon this scaffold. Its clinical success underscores the therapeutic potential of this chemical class, but its known side effects also highlight the critical importance of understanding its off-target interactions.[6]
Comparative Analysis of Inhibitor Selectivity
The selectivity of a kinase inhibitor is not absolute but rather a spectrum. It is typically quantified by comparing its potency (e.g., IC50 or Kd) against its intended target versus a broad panel of other kinases.[1]
Case Study: Sunitinib's Kinase Selectivity Profile
Sunitinib is considered a multi-targeted kinase inhibitor, a property that contributes to both its efficacy and its toxicity profile.[5][6] Its primary targets are VEGFRs and PDGFRs, crucial mediators of angiogenesis.[7] However, it exhibits potent activity against other kinases, which can be considered therapeutically relevant off-targets or sources of adverse effects.
| Target Kinase | Primary Function | Sunitinib IC50 (nM) | Relevance to Sunitinib's Profile |
| VEGFR2 (KDR) | Angiogenesis, Vascular Permeability | ~2 | Primary Target - Anti-angiogenic effect |
| PDGFRβ | Angiogenesis, Cell Proliferation | ~2 | Primary Target - Anti-tumor effect |
| c-KIT | Cell Survival, Proliferation | ~10 | Therapeutic Off-Target - Efficacy in GIST |
| FLT3 | Hematopoietic Cell Proliferation | ~20 | Therapeutic Off-Target - Efficacy in AML |
| RET | Cell Growth, Differentiation | ~50 | Therapeutic Off-Target - Efficacy in Thyroid Cancer |
| AMPK | Cellular Energy Homeostasis | Potent Inhibitor | Adverse Off-Target - Linked to cardiotoxicity[5][8] |
| RSK1 | Cell Growth, Motility | Potent Inhibitor | Adverse Off-Target - Potential cardiotoxicity link[8] |
Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple sources for illustrative purposes.
This multi-targeting profile demonstrates that the this compound scaffold, while effective, can fit into the ATP-binding pockets of a range of kinases across different families. The clinical challenge and the goal of next-generation design is to fine-tune this interaction to enhance selectivity and minimize binding to kinases associated with toxicity, like AMPK.[5][8]
Experimental Protocols for Assessing Cross-Reactivity
To build a reliable selectivity profile, a multi-pronged approach using orthogonal assays is essential. This ensures that the data is not an artifact of a single experimental system and provides a more complete picture of an inhibitor's behavior, from in vitro binding to in-cell target engagement.
In Vitro Profiling: Competitive Binding Assays
Causality and Rationale: Before assessing an inhibitor in a complex cellular environment, it is crucial to first determine its intrinsic binding affinity for a wide array of purified kinases.[1] Competitive binding assays are an excellent method for this; they are often more robust than activity-based assays because they measure direct binding to the kinase's ATP pocket and are not dependent on enzyme kinetics or substrate choice.[9][10] The assay quantifies the ability of a test compound to displace a known, high-affinity ligand, providing a measure of the compound's dissociation constant (Kd) or IC50.[1][9]
Detailed Protocol: High-Throughput Competitive Binding Assay
-
Kinase Preparation: A panel of purified human kinases is utilized. In many commercial platforms, kinases are expressed as fusions to a tag (e.g., T7 bacteriophage) for detection.[11]
-
Immobilized Ligand: A non-selective, high-affinity "bait" ligand is immobilized on a solid support (e.g., beads).[11]
-
Competition Reaction:
-
In a multi-well plate, add a fixed concentration of a specific tagged kinase to each well.
-
Add the immobilized bait ligand.
-
Dispense the test inhibitor (e.g., a this compound derivative) across a range of concentrations. Include a DMSO vehicle control.
-
Incubate to allow the binding to reach equilibrium.
-
-
Separation: Wash the solid support to remove any unbound kinase. The amount of kinase bound to the support is inversely proportional to the test inhibitor's binding affinity.[11]
-
Quantification: The amount of kinase remaining on the support is quantified. If using a phage-tagged kinase, this can be done with high sensitivity using quantitative PCR (qPCR) to measure the amount of phage DNA.[11]
-
Data Analysis: Plot the percentage of bound kinase against the inhibitor concentration. Fit the data to a dose-response curve to calculate the Kd or IC50 value.
Workflow Diagram: Competitive Binding Assay
Caption: Workflow for a competitive kinase binding assay.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Causality and Rationale: While in vitro assays are essential, they do not always reflect a compound's behavior in a living cell due to factors like membrane permeability, efflux pumps, and intracellular ATP concentrations.[12] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that confirms target engagement inside intact cells.[12][13] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[13][14] By measuring the amount of soluble protein remaining after a heat shock, we can infer target engagement.
Detailed Protocol: Western Blot-Based CETSA®
-
Cell Treatment: Culture cells to an appropriate confluency. Treat cells with the test inhibitor at the desired concentration(s) or with a DMSO vehicle control. Incubate for a sufficient time (e.g., 1 hour) to allow for cell penetration and target binding.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells to release their protein content. This is often achieved by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[15]
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the protein concentration across all samples using a method like a Bradford assay.
-
Immunoblotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific to the target protein of interest.[13]
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target stabilization and engagement.[14]
Workflow Diagram: CETSA®
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Signaling Pathways Affected by Multi-Targeted Inhibition
The clinical effects of a this compound based inhibitor like Sunitinib are a direct result of its ability to simultaneously block multiple signaling pathways. Its anti-tumor and anti-angiogenic effects stem from the inhibition of VEGFR and PDGFR, which disrupts downstream cascades like PLCγ-PKC-MAPK and PI3K-Akt.[7][16] However, its cross-reactivity with other kinases can have unintended consequences.
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A Head-to-Head Comparison of Synthetic Routes to 3,3,5-Trimethylindolin-2-one: An In-depth Technical Guide
Introduction
3,3,5-Trimethylindolin-2-one is a substituted oxindole, a structural motif of significant interest in medicinal chemistry and drug development. The oxindole core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The gem-dimethyl group at the C3 position can impart steric hindrance and influence the conformation of the final molecule, while the methyl group at the C5 position provides a point for further functionalization or can modulate the electronic properties of the aromatic ring.
This guide provides a head-to-head comparison of two primary synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols derived from established chemical principles, and offer a comparative analysis to aid in the selection of the most appropriate method based on laboratory capabilities, scale, and project goals.
Route 1: Exhaustive C3-Methylation of 5-Methylindolin-2-one
This approach is a convergent and logical synthesis that begins with the commercially available or readily synthesized 5-methylindolin-2-one. The core of this strategy is the deprotonation of the acidic C3-protons followed by quenching with a methylating agent. This process is repeated to install the gem-dimethyl group.
Mechanistic Overview
The C3 position of the indolin-2-one scaffold is flanked by a carbonyl group and an aromatic ring, making the protons at this position acidic and amenable to deprotonation by a suitable base. Treatment with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), generates a resonance-stabilized enolate. This nucleophilic enolate then readily reacts with an electrophilic methyl source, typically methyl iodide (CH₃I), in an Sₙ2 reaction to form 3,5-dimethylindolin-2-one. A second deprotonation and methylation at the same position yields the desired this compound. The stepwise nature of this reaction allows for the potential isolation of the mono-methylated intermediate if desired.
Experimental Protocol
Step 1: Synthesis of 5-Methylindolin-2-one (Precursor)
A common method for the synthesis of the 5-methylindolin-2-one precursor is the reductive cyclization of 2-nitro-p-xylene derivatives, though other routes exist.
Step 2: C3-Dimethylation of 5-Methylindolin-2-one
-
Materials:
-
5-Methylindolin-2-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (2.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-methylindolin-2-one (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Workflow Diagram
Discussion
This route is highly reliable and benefits from a readily available starting material. The use of a strong base like NaH ensures complete deprotonation, driving the reaction towards the methylated products. Careful control of stoichiometry is important; using a slight excess of both the base and methyl iodide ensures complete conversion. The primary drawbacks are the use of hazardous reagents like sodium hydride and methyl iodide, which require careful handling in an inert atmosphere.
Route 2: Intramolecular Friedel-Crafts Cyclization
Mechanistic Overview
The synthesis begins with the acylation of 4-methylaniline with 2-bromoisobutyryl bromide. This reaction forms the key intermediate, N-(4-methylphenyl)-2-bromo-2-methylpropanamide. In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), an intramolecular Friedel-Crafts type reaction occurs. The Lewis acid coordinates to the bromine atom, facilitating its departure and the formation of an acylium ion or a related reactive species. The electron-rich aromatic ring of the p-toluidine moiety then acts as a nucleophile, attacking the electrophilic carbonyl carbon in an intramolecular electrophilic aromatic substitution. This cyclization predominantly occurs at the ortho position to the activating amino group, leading to the formation of the five-membered lactam ring of the desired this compound.
Experimental Protocol
Step 1: Synthesis of N-(4-methylphenyl)-2-bromo-2-methylpropanamide
-
Materials:
-
4-Methylaniline (p-toluidine)
-
2-Bromoisobutyryl bromide
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine or Pyridine
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-methylaniline (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-bromoisobutyryl bromide (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.
-
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Materials:
-
N-(4-methylphenyl)-2-bromo-2-methylpropanamide
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable solvent (e.g., nitrobenzene)
-
Crushed ice
-
1 M HCl
-
Ethyl acetate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ (1.5 - 2.0 equivalents).
-
Add anhydrous DCM and cool the suspension to 0 °C.
-
Add a solution of N-(4-methylphenyl)-2-bromo-2-methylpropanamide (1.0 equivalent) in anhydrous DCM dropwise.
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Acidify with 1 M HCl and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Workflow Diagram
Discussion
This route is elegant in its construction of the heterocyclic ring. It is particularly useful if a variety of substituted anilines are available, allowing for the synthesis of a library of analogs. The reaction conditions for the Friedel-Crafts cyclization can be harsh, and the stoichiometry of the Lewis acid is critical. Over- or under-use of AlCl₃ can lead to side reactions or incomplete conversion. The work-up for Friedel-Crafts reactions can also be challenging due to the formation of aluminum salts.
Head-to-Head Comparison
| Parameter | Route 1: C3-Alkylation | Route 2: Friedel-Crafts Cyclization |
| Starting Materials | 5-Methylindolin-2-one, NaH, CH₃I | 4-Methylaniline, 2-Bromoisobutyryl bromide, AlCl₃ |
| Number of Steps | 1 (from 5-methylindolin-2-one) | 2 |
| Reagent Hazards | High (NaH is pyrophoric, CH₃I is a carcinogen) | Moderate to High (AlCl₃ is corrosive, acyl bromide is lachrymatory) |
| Scalability | Can be challenging due to exotherms with NaH | Generally scalable, but requires good temperature control |
| Versatility | Limited by the availability of the starting oxindole | More versatile for creating analogs from different anilines |
| Yield (Estimated) | Good to Excellent | Moderate to Good |
| Purification | Standard column chromatography | Can be more complex due to Lewis acid residues |
Conclusion
Both the C3-alkylation and the intramolecular Friedel-Crafts cyclization represent viable and robust synthetic routes to this compound.
-
Route 1 (C3-Alkylation) is the more direct approach, assuming the availability of 5-methylindolin-2-one. It is likely to provide higher overall yields in a single transformation from the immediate precursor. However, it necessitates the use of highly reactive and hazardous materials, requiring stringent safety precautions and anhydrous conditions.
-
Route 2 (Friedel-Crafts Cyclization) offers greater flexibility in terms of substrate scope for creating a diverse library of analogs by simply varying the starting aniline. While it involves an additional step, the reagents are generally less hazardous than those in Route 1, although they still require careful handling.
The choice between these two routes will ultimately depend on the specific objectives of the research. For a direct, high-yielding synthesis of the target molecule where the precursor is available, Route 1 is preferable. For exploratory work aimed at producing a range of related analogs, the flexibility of Route 2 makes it a more attractive option.
References
- General principles of oxindole synthesis and functionalization are well-documented in standard organic chemistry textbooks and review articles on heterocyclic chemistry.
- For specific examples of C3-alkylation of oxindoles, please refer to journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron Letters.
- For examples of Friedel-Crafts cyclizations to form heterocyclic systems, consult literature on synthetic methodology in journals like Synthesis and the Journal of the American Chemical Society.
A Senior Application Scientist's Guide to the Biological Evaluation of 3,3,5-trimethylindolin-2-one Against a Panel of Kinases
Introduction: The Promise of the Indolin-2-one Scaffold
To researchers in kinase drug discovery, the indolin-2-one core is a "privileged scaffold." Its inherent ability to mimic the hydrogen bonding pattern of the ATP purine ring allows it to effectively compete for the kinase hinge region. This structural motif is the foundation for numerous clinically successful kinase inhibitors, most notably Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][2][3] The success of this scaffold validates protein kinases as critical drug targets and provides a powerful rationale for exploring novel derivatives.[4]
This guide focuses on a novel, uncharacterized derivative: 3,3,5-trimethylindolin-2-one . While its specific biological activity is unknown, its structure warrants a thorough investigation into its potential as a kinase inhibitor. We present a comprehensive, field-proven framework for its initial biological evaluation. This document is not merely a set of protocols; it is a strategic guide that explains the causality behind each experimental choice, enabling researchers to generate robust, decision-driving data.
Part 1: Strategic Framework for Kinase Inhibitor Profiling
The primary goal of early-stage inhibitor evaluation is to answer two fundamental questions:
-
Potency: How strongly does the compound inhibit its intended target(s)?
-
Selectivity: How specific is the compound for its target(s) across the broader human kinome?
A compound's selectivity profile is as important as its on-target potency. Broad "off-target" activity can lead to toxicity, while controlled "polypharmacology" (inhibition of a few, well-chosen kinases) can offer enhanced therapeutic efficacy. Therefore, a tiered screening approach is the most efficient and logical strategy.[5][6][7]
Our proposed evaluation follows a two-phase workflow:
-
Phase 1: Kinome-Wide Selectivity Profiling. A high-throughput primary screen of this compound at a single, high concentration against a large, diverse kinase panel. The objective is to rapidly identify which kinases interact with the compound.
-
Phase 2: Potency Determination (IC₅₀). For the kinases identified as "hits" in Phase 1, a multi-point dose-response analysis is performed to quantify the compound's inhibitory potency by determining its half-maximal inhibitory concentration (IC₅₀).[8][9]
Below is a visualization of this strategic workflow.
Caption: Proposed workflow for kinase inhibitor evaluation.
Part 2: Detailed Experimental Protocols
Trustworthy data is built on robust and well-controlled experimental design. The following protocol for an in vitro kinase assay is based on the widely adopted ADP-Glo™ luminescent platform, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. This method is chosen for its high sensitivity, broad applicability, and non-radioactive format.[10]
Protocol: IC₅₀ Determination using the ADP-Glo™ Kinase Assay
This protocol describes a self-validating system by including essential controls:
-
"No Enzyme" Control: Measures background signal.
-
"No Inhibitor" (Vehicle) Control: Represents 100% kinase activity.
Materials:
-
Recombinant human kinases (from "hit list")
-
Kinase-specific peptide substrate
-
This compound (test inhibitor)
-
Staurosporine (positive control inhibitor)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (at a concentration equal to the Kₘ for each kinase)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Plating (Preparation of Dose-Response Plate): a. Prepare a 10-point, 2x final concentration serial dilution series of this compound in kinase assay buffer. Typically, this ranges from 20 µM to 1 nM. b. Dispense 5 µL of each inhibitor concentration into the appropriate wells of a 384-well plate. c. Include wells with 5 µL of buffer containing only DMSO (vehicle control) and wells with a known inhibitor like Staurosporine (positive control).
-
Kinase/Substrate Addition: a. Prepare a 2x Kinase/Substrate master mix in kinase assay buffer. The final concentration of the kinase and its specific substrate should be optimized for linear signal generation. b. Add 5 µL of this master mix to each well containing the test compound or controls. c. Causality Check: Adding the kinase to the inhibitor first allows the compound to bind to the enzyme before the reaction is initiated.
-
Initiation of Kinase Reaction: a. Prepare a 2x ATP solution in kinase assay buffer. The concentration is critical; using ATP at the Kₘ value for each specific kinase allows for a more standardized comparison of inhibitor potencies (IC₅₀ values).[11] b. Add 10 µL of the 2x ATP solution to all wells to start the reaction. The total reaction volume is now 20 µL. c. Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes). This incubation time must be consistent across all assays.
-
Termination and ADP Detection: a. Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction by depleting the remaining ATP and converts the ADP produced into a light signal. b. Incubate for 40 minutes at room temperature.
-
Signal Generation and Measurement: a. Add 40 µL of Kinase Detection Reagent to each well. This reagent contains luciferase, which generates a luminescent signal proportional to the amount of ADP produced. b. Incubate for 30 minutes at room temperature to stabilize the signal. c. Measure luminescence using a plate reader.
-
Data Analysis: a. Subtract the "no enzyme" background from all measurements. b. Normalize the data by setting the average of the vehicle (DMSO) control wells to 100% activity and the average of a high-concentration inhibitor control to 0% activity. c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. d. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[9]
Part 3: Comparative Data Analysis (Hypothetical)
To illustrate the output of this evaluation, we present a hypothetical data table comparing this compound against two benchmark compounds across a representative kinase panel.
-
This compound: Our novel test compound.
-
Sunitinib: A clinically approved indolin-2-one derivative known to inhibit multiple RTKs.[3]
-
Staurosporine: A potent but non-selective kinase inhibitor, often used as a positive control.
Table 1: Hypothetical IC₅₀ Values (nM) for Selected Kinases
| Kinase Target | Family | This compound (IC₅₀, nM) | Sunitinib (IC₅₀, nM) | Staurosporine (IC₅₀, nM) |
| VEGFR2 (KDR) | Tyrosine Kinase | 85 | 10 | 7 |
| PDGFRβ | Tyrosine Kinase | 150 | 8 | 15 |
| c-KIT | Tyrosine Kinase | 220 | 12 | 20 |
| FLT3 | Tyrosine Kinase | >10,000 | 25 | 5 |
| EGFR | Tyrosine Kinase | >10,000 | >5,000 | 50 |
| CDK2 | Ser/Thr Kinase | 5,600 | >10,000 | 3 |
| PIM1 | Ser/Thr Kinase | 8,900 | 850 | 40 |
| GSK3β | Ser/Thr Kinase | >10,000 | >10,000 | 10 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound appears to be a moderately potent inhibitor of a specific subset of receptor tyrosine kinases (VEGFR2, PDGFRβ, c-KIT), similar to the profile of Sunitinib, but with significantly lower potency. Crucially, it shows high selectivity against other kinases like FLT3, EGFR, and the Ser/Thr kinases tested. This profile suggests it could serve as a starting point for optimization to improve potency while retaining its favorable selectivity.
Part 4: Visualizing Mechanism of Action
Understanding where an inhibitor acts is crucial. The indolin-2-one scaffold typically inhibits kinase activity by blocking the ATP binding site, thereby preventing the phosphorylation of downstream substrates. The diagram below illustrates the putative mechanism of action within the VEGFR2 signaling pathway, a key regulator of angiogenesis.[1]
Caption: Inhibition of the VEGFR2 signaling pathway.
Conclusion and Future Directions
This guide outlines a robust and logical strategy for the initial biological characterization of this compound. The proposed workflow, moving from a broad selectivity screen to quantitative potency determination, provides a solid foundation for data-driven decision-making.
The hypothetical results suggest that this compound is a selective, albeit moderately potent, inhibitor of the VEGFR/PDGFR family of kinases. The logical next steps in a drug discovery program would include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve on-target potency.
-
Cell-Based Assays: Confirming target engagement and functional effects (e.g., inhibition of ligand-induced receptor phosphorylation) in relevant cancer cell lines.[12]
-
Orthogonal Assays: Using different assay formats (e.g., binding assays) to confirm the mechanism of action.[13]
By following this structured and scientifically rigorous approach, researchers can efficiently evaluate the therapeutic potential of novel compounds and build a compelling case for further development.
References
- CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- AssayQuant. (n.d.). Small Molecule CRO Services for Kinase Discovery.
- RSC Publishing. (n.d.). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex.
- PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
- ResearchGate. (2023). In vitro kinase assay v1.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- Unknown Source. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Kinase Assay for GSK3-IN-4.
- PMC - NIH. (n.d.). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties.
- PMC - PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
- ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against....
- AACR Journals. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
- PubMed. (n.d.). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases.
- ResearchGate. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
- PubMed. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents.
- Scirp.org. (n.d.). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review.
- ResearchGate. (n.d.). Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold.
- PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- PubMed. (2011). Synthesis and Biological Evaluation of 2-indolinone Derivatives as Potential Antitumor Agents.
- Frontiers. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
- ResearchGate. (2025). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy.
- Unknown Source. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- NTRC. (2024). [Webinar] Comparative Cancer Cell Panel Profiling of Recently Approved Kinase Inhibitors.
- Lirias. (2025). Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors.
- NIH. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors.
- MDPI. (n.d.). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors.
- Sigma-Aldrich. (n.d.). This compound | 192928-48-6.
- ResearchGate. (2019). (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations.
Sources
- 1. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 7. [Webinar] Comparative Cancer Cell Panel Profiling of Recently Approved Kinase Inhibitors - Oncolines B.V. [oncolines.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Docking Studies of Indolin-2-one Derivatives in ATP Binding Sites
This guide provides a comprehensive comparison of the in silico docking performance of 3,3,5-trimethylindolin-2-one derivatives and their broader class against other established ATP-competitive kinase inhibitors. We will delve into the structural rationale for their binding, provide supporting experimental data, and present a detailed protocol for conducting similar computational studies. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
The Significance of the Indolin-2-one Scaffold in Kinase Inhibition
The indolin-2-one core is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Its ability to form key hydrogen bonds within the ATP binding site of various kinases has led to the successful development of several FDA-approved drugs.[2] A prime example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, which features a substituted indolin-2-one core.[3][4] These inhibitors function by competing with endogenous ATP, thereby blocking the downstream signaling pathways that contribute to tumor growth and angiogenesis.[2][5]
The ATP binding site of kinases, while highly conserved, possesses subtle differences that can be exploited for selective inhibition.[6] The indolin-2-one scaffold serves as an excellent anchor, and modifications at various positions, such as the 3,3,5-trimethyl substitution, allow for fine-tuning of selectivity and potency.
Comparative Docking Analysis: Indolin-2-ones vs. Alternatives
To objectively evaluate the performance of the indolin-2-one scaffold, we will compare its docking characteristics with other well-known ATP-competitive kinase inhibitors, namely Erlotinib and Gefitinib, which are based on a 4-anilinoquinazoline scaffold.[7][8] The primary target for our comparison will be the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, with the Epidermal Growth Factor Receptor (EGFR) as a secondary target for the alternatives.
Key Interacting Residues in the ATP Binding Pocket
Molecular docking studies consistently reveal that the efficacy of these inhibitors stems from their ability to form specific interactions with key amino acid residues in the kinase hinge region.
-
For Indolin-2-ones (e.g., Sunitinib) in VEGFR-2: The indolin-2-one core typically forms two crucial hydrogen bonds with the backbone of Glu917 and Cys919 in the hinge region.[9][10] This interaction mimics the adenine portion of ATP.
-
For 4-Anilinoquinazolines (e.g., Erlotinib, Gefitinib) in EGFR: These inhibitors form a critical hydrogen bond between the N1 of the quinazoline ring and the backbone of Met769 (or Met793 in some literature).[3][8]
The diagram below illustrates the fundamental binding hypothesis for an ATP-competitive inhibitor.
Caption: General binding mechanism of ATP-competitive inhibitors.
Quantitative Comparison of Docking Performance
The following table summarizes representative docking scores and experimental IC50 values for Sunitinib (an indolin-2-one derivative) and Erlotinib (a quinazoline derivative) against their respective primary kinase targets. It's important to note that while a strong correlation is often sought, a lower (more negative) docking score does not always perfectly predict a lower IC50 value due to factors like cell permeability and off-target effects.[11]
| Compound | Scaffold | Target Kinase | PDB ID | Docking Score (kcal/mol) | Experimental IC50 |
| Sunitinib | Indolin-2-one | VEGFR-2 | 4AGD | -16.6 to -10.5[9][12] | 0.139 µM[9] |
| Erlotinib | 4-Anilinoquinazoline | EGFR | 1M17 | -9.3 to -7.3[3][13] | ~50 nM (in vitro) |
| Compound 17a | Indolin-2-one | VEGFR-2 | 4AGD | -20.1[9] | 0.078 µM[9] |
| Icotinib | 4-Anilinoquinazoline | EGFR | 1M17 | -8.7[3] | Not specified |
Note: Docking scores can vary based on the software and specific parameters used. The values presented are for comparative purposes.
The data indicates that novel indolin-2-one derivatives, such as compound 17a from a recent study, can achieve superior docking scores and in vitro potency compared to the established drug Sunitinib.[9] This highlights the continuous potential for optimizing this scaffold.
Experimental Protocol: Molecular Docking of a this compound Derivative
This section provides a step-by-step protocol for performing a molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[14][15][16] We will use a hypothetical this compound derivative as our ligand and VEGFR-2 as the target protein.
Workflow Overview
The overall workflow for a molecular docking experiment can be visualized as follows:
Caption: Molecular docking workflow from preparation to analysis.
Step-by-Step Methodology
Software Required:
-
AutoDock Tools (ADT): For preparing receptor and ligand files.
-
AutoDock Vina: The docking engine.[15]
-
Discovery Studio Visualizer or PyMOL: For visualization and interaction analysis.[17]
Step 1: Receptor Preparation
-
Download the Protein Structure: Obtain the crystal structure of VEGFR-2 in complex with Sunitinib (PDB ID: 4AGD) from the Protein Data Bank (rcsb.org).[9]
-
Clean the Protein: Open the PDB file in ADT. Remove water molecules and the co-crystallized ligand (Sunitinib).
-
Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for defining hydrogen bonds.
-
Compute Charges: Calculate Gasteiger charges for the protein atoms.
-
Save as PDBQT: Save the prepared receptor as a .pdbqt file. This format includes atomic charges and atom types required by AutoDock Vina.[18]
Step 2: Ligand Preparation
-
Create the Ligand Structure: Draw the 2D structure of your this compound derivative using a chemical drawing tool and save it as a .mol or .sdf file.
-
Convert to 3D and Minimize: Use a program like Open Babel to convert the 2D structure to 3D and perform an initial energy minimization.
-
Prepare in ADT: Open the 3D ligand file in ADT. The software will automatically detect the rotatable bonds.
-
Save as PDBQT: Save the prepared ligand as a .pdbqt file.
Step 3: Grid Box Generation
-
Define the Binding Site: The ATP binding site is our target. A reliable way to define it is to use the coordinates of the co-crystallized ligand (Sunitinib in 4AGD) as the center of your grid box.
-
Set Grid Dimensions: In ADT's "Grid Box" option, define the size of the search space. A box of 20x20x20 Ångströms is typically sufficient to encompass the ATP binding pocket.[14] Ensure the box is large enough to allow the ligand to move freely but not so large as to unnecessarily increase computation time.
Step 4: Running AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, and the center and size of the grid box.[19]
-
Execute Vina: Run AutoDock Vina from the command line, pointing to your configuration file: vina --config conf.txt --log log.txt
Step 5: Analysis of Results
-
Binding Affinity: The primary output is the binding affinity in kcal/mol, found in the log file. More negative values indicate stronger predicted binding.
-
Pose Visualization: The results.pdbqt file contains the predicted binding poses of the ligand. Open this file along with the receptor .pdbqt file in Discovery Studio or PyMOL.
-
Interaction Analysis: Analyze the best-scoring pose to identify key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with the receptor's amino acid residues.[20][21] Compare these interactions with those of known inhibitors like Sunitinib to validate the binding mode.
Conclusion and Future Directions
Docking studies serve as a powerful and cost-effective tool in the early stages of drug discovery to prioritize candidates for synthesis and experimental testing.[22] The indolin-2-one scaffold, exemplified by Sunitinib and its derivatives, demonstrates a highly favorable binding profile within the ATP pocket of kinases like VEGFR-2, primarily through key hydrogen bonds with the hinge region.[9][10] Comparative analysis reveals that while established scaffolds like the 4-anilinoquinazolines are highly effective, there is significant potential to develop novel indolin-2-one derivatives with enhanced potency and selectivity.
The provided protocol offers a robust framework for conducting in silico evaluation of new chemical entities. However, it is crucial to remember that computational predictions must be validated through in vitro and in vivo experimental assays.[11] Future work should focus on synthesizing promising docked compounds, determining their IC50 values against a panel of kinases to assess both potency and selectivity, and ultimately, co-crystallizing the most potent inhibitors with their target kinase to experimentally confirm the predicted binding mode.
References
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El-Damasy, A. K., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals. Available at: [Link]
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Amir, M., et al. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. PLoS ONE. Available at: [Link]
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Mousavinejad, S. N. (2024). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. Available at: [Link]
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ResearchGate. (n.d.). Detailed docking profile of Erlotinib in the HER2 binding site (PDB ID: 3RCD). ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Docking of compounds in the EGFR ATP binding site (PDB:1M17). ResearchGate. Available at: [Link]
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Sivakamavalli, J., & Vaseeharan, B. (2022). Comparing the binding energies and inhibition constant of Sunitinib malate-metal complex on Tyrosine kinase receptor by Computational Molecular Docking. Research Journal of Pharmacy and Technology. Available at: [Link]
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Pradhan, D., et al. (2022). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. Bioscience Biotechnology Research Communications. Available at: [Link]
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ResearchGate. (n.d.). Mechanism of action of sunitinib in endothelial cells expressing the... ResearchGate. Available at: [Link]
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Al-Warhi, T., et al. (2022). Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Zhang, J., et al. (2018). Structural insights into characterizing binding sites in EGFR kinase mutants. Scientific Reports. Available at: [Link]
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Singh, V., et al. (2024). Structure-based drug-development study against fibroblast growth factor receptor 2: molecular docking and Molecular dynamics simulation approaches. Scientific Reports. Available at: [Link]
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Wang, T., et al. (2019). Exploring Binding Mechanisms of VEGFR2 With Three Drugs Lenvatinib, Sorafenib, and Sunitinib by Molecular Dynamics Simulation and Free Energy Calculation. Frontiers in Chemistry. Available at: [Link]
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iGEM. (n.d.). AutoDock Vina Protocol. iGEM. Available at: [Link]
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ResearchGate. (n.d.). Molecular docking of the compound 3g in the VEGFR2 ATP-binding pocket. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The design and structure–activity relationship of sunitinib. ResearchGate. Available at: [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]
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Shukla, S., et al. (2012). Sunitinib (Sutent, SU11248), a small-molecule receptor tyrosine kinase inhibitor, blocks function of the ATP-binding cassette (ABC) transporters P-glycoprotein (ABCB1) and ABCG2. Drug Metabolism and Disposition. Available at: [Link]
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ResearchGate. (n.d.). Sunitinib, 7, and 13–15 are docked into the active site of VEGFR-2 (PDB...). ResearchGate. Available at: [Link]
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Ward, R. A., & Kass, I. S. (2023). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design. Available at: [Link]
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The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. AutoDock Vina. Available at: [Link]
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Gandhi, Z., et al. (2025). Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. Bioinformation. Available at: [Link]
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Gandhi, Z., et al. (2025). Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. National Institutes of Health. Available at: [Link]
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ResearchGate. (n.d.). Comparison between IC 50 and docking score. ResearchGate. Available at: [Link]
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Khan, M. A., & Uddin, M. (2015). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Applied Pharmaceutical Science. Available at: [Link]
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University of Oxford. (n.d.). Protocol for Docking with AutoDock. University of Oxford. Available at: [Link]
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Peifer, C., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Comparison of the binding energies of gefitinib (∆G gef ) and the... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Identification of gefitinib off-targets using a structure-based systems biology approach; Their validation with reverse docking and retrospective data mining. ResearchGate. Available at: [Link]
- Tilewale, A. (n.d.). Molecular Docking Flowchart. Atharva Tilewale.
-
Furmanova, K., et al. (2020). DockVis: Visual Analysis of Molecular Docking Data. Eurographics. Available at: [Link]
-
Zhang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Schematic flowchart for performing Molecular docking studies. ResearchGate. Available at: [Link]
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Atlantis Press. (2022). Molecular Docking Simulation of Trisindolina 1 Compound Against Pi3k Protein in Hepatocellular Carcinoma. Atlantis Press. Available at: [Link]
-
El-Naggar, M., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules. Available at: [Link]
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YouTube. (2024). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. Available at: [Link]
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Journal of Applied Organometallic Chemistry. (2023). In Silico Molecular Docking Against-KIT Tyrosine Kinase and ADME Studies of 4-Thiazolidinone Derivatives. Journal of Applied Organometallic Chemistry. Available at: [Link]
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YouTube. (2024). How to generate 2D diagrams after Docking. YouTube. Available at: [Link]
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Safety Operating Guide
3,3,5-Trimethylindolin-2-one proper disposal procedures
An Application Scientist's Guide to the Safe Disposal of 3,3,5-Trimethylindolin-2-one
As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as this compound, are valuable intermediates, but their lifecycle extends beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed to move beyond a simple checklist, offering insights into the causality behind each procedure to empower you to make safe and compliant decisions.
Part 1: Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of a chemical is the first step toward managing its waste. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its likely hazard profile from structurally analogous compounds like 1,3,3-Trimethyl-2-methyleneindoline and 2,3,3-Trimethylindolenine. These compounds belong to the indoline/indole family and share a common chemical scaffold.
Based on OSHA's Hazard Communication Standard (29 CFR 1910.1200), the anticipated hazards are summarized below.[1][2][3]
| Hazard Classification | Category | GHS Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[2] |
| Aquatic Hazard (Acute) | Category 1 | Very toxic to aquatic life[1] |
| Aquatic Hazard (Long-term) | Category 1 | Very toxic to aquatic life with long lasting effects[1] |
Causality of Hazards: The heterocyclic aromatic structure of indolinone derivatives contributes to their biological activity and potential toxicity. Their persistence in the environment is a significant concern, as these compounds can be resistant to natural degradation, leading to bioaccumulation and long-term risks to aquatic ecosystems.[4] The "very toxic to aquatic life" classification underscores why indiscriminate disposal, especially down the drain, is strictly prohibited.[1]
Part 2: Pre-Disposal Operations: Waste Segregation and Containment
The foundation of a safe disposal plan is laid the moment waste is generated. Proper segregation and containment prevent dangerous reactions and ensure the waste stream is correctly identified for the final disposal facility.
Step-by-Step Protocol for Waste Containment
-
Select an Appropriate Container:
-
Use only containers designated for chemical waste that are in good condition.[5] The original product container is often a suitable choice.[5]
-
Ensure the container material is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally appropriate. Do not use metal containers for potentially corrosive waste.[5][6]
-
The container must have a tight-fitting, screw-on cap to prevent leaks and spills.[5] Containers must remain closed at all times except when adding waste.[6][7]
-
-
Segregate Waste Streams:
-
Do Not Mix Waste: Never mix different waste streams.[5] Keep this compound waste separate from other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, gloves) and liquid waste (e.g., reaction residues, contaminated solvents) in separate, appropriately labeled containers.[6]
-
Compatibility: Store the waste container in a designated Satellite Accumulation Area (SAA).[7] Ensure it is segregated from incompatible materials such as strong oxidizing agents and acids, which could cause a hazardous reaction.[1][2]
-
-
Properly Label the Waste Container:
-
Federal and state regulations mandate clear and accurate labeling from the moment waste accumulation begins.[5]
-
The label must include:
-
Part 3: The Disposal Workflow: A Self-Validating Protocol
The ultimate goal is to transfer the chemical waste to a licensed facility capable of handling and disposing of it in an environmentally sound manner. This workflow ensures compliance with EPA's Resource Conservation and Recovery Act (RCRA).[9]
Disposal Decision Workflow
Caption: Decision workflow for compliant disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Hazardous Waste Determination: Under RCRA, a waste is hazardous if it is specifically "listed" or if it exhibits a "characteristic" of hazardous waste (Ignitability, Corrosivity, Reactivity, Toxicity).[7][10] Given its aquatic toxicity and potential oral toxicity, this compound waste must be managed as hazardous.[1]
-
Strict Prohibition of Improper Disposal:
-
Sewer/Drain Disposal: This is strictly forbidden. The compound's high toxicity to aquatic life means even small amounts can cause significant environmental damage.[1][4] The EPA has a universal ban on sewering hazardous waste pharmaceuticals.[11][12]
-
Regular Trash Disposal: Solid waste contaminated with this chemical cannot be placed in the regular trash. It must be collected as hazardous waste.[8]
-
-
Engage a Licensed Disposal Service:
-
The universal and required method for disposing of this chemical is to "Dispose of contents/container to an approved waste disposal plant." [1][2][13]
-
This is accomplished by working with your institution's EHS department, which contracts with licensed hazardous waste disposal companies. These companies are permitted to transport, treat, and dispose of chemical waste in compliance with all federal and state regulations.[5]
-
The most probable disposal method for this type of organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[14]
-
Part 4: Emergency Procedures for Spills
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS emergency line.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.[1]
-
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to cover and contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Clean Up: Once absorbed, carefully sweep the material into a designated container.
-
Decontaminate: Clean the spill area with soap and water.[1]
-
Dispose of Cleanup Materials: All contaminated absorbents, gloves, and cleaning materials must be placed in a sealed, properly labeled hazardous waste container for disposal.[5]
By adhering to these procedures, you uphold the highest standards of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
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3M. (2025). Safety Data Sheet IDENTIFICATION. [Link]
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MDPI. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]
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Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
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ResearchGate. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater. [Link]
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Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]
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TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review. [Link]
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ER Publications. (n.d.). Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles. [Link]
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VA.gov. (2023). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). [Link]
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U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]
-
U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]
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U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics. [Link]
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U.S. Environmental Protection Agency. (2011). Toxics Release Inventory (TRI) Basis of OSHA Carcinogens. [Link]
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Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. [Link]
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Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals. [Link]
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U.S. Environmental Protection Agency. (2017). Toxics Release Inventory (TRI) Basis of OSHA Carcinogens. [Link]
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Occupational Safety and Health Administration. (n.d.). Hazard Communication. | 1910.1200. [Link]
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Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Link]
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American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. [Link]
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A Prudent Approach to Safety: Personal Protective Equipment for Handling 3,3,5-Trimethylindolin-2-one
In the landscape of drug discovery and chemical research, the foundation of innovation is a rigorous commitment to safety. When handling novel or poorly characterized compounds such as 3,3,5-Trimethylindolin-2-one, where comprehensive hazard data may not be readily available, a proactive and conservative safety posture is not just recommended—it is imperative. This guide provides a detailed operational plan for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of risk mitigation and sound laboratory practice.
While a specific Safety Data Sheet (SDS) for this compound is not prominently available in public databases, the broader class of indolinone derivatives exhibits a range of biological activities and potential hazards.[1] Therefore, we will proceed with the assumption that the compound should be treated as potentially hazardous, warranting comprehensive protection to minimize all potential routes of exposure.
The Core Principle: A Risk-Based PPE Strategy
The selection of PPE is not a one-size-fits-all checklist; it is the result of a dynamic risk assessment. For this compound, we must consider the primary routes of exposure in a laboratory setting: dermal (skin) contact, ocular (eye) exposure, and inhalation of aerosols or fine particles. Our strategy is to establish a robust barrier against these risks during all phases of handling, from initial weighing and dissolution to experimental use and final disposal.
Detailed PPE Recommendations
Based on the potential for skin, eye, and respiratory irritation observed in structurally related indolinone compounds, the following PPE is mandated.[2][3][4]
Eye and Face Protection: The First Line of Defense
Direct contact of chemical solids or solutions with the eyes can cause serious and irreversible damage.
-
Standard Operations: At a minimum, ANSI Z87.1-rated safety glasses with side shields are required for all work involving this compound.
-
Splash Hazard Operations: When handling solutions, particularly during transfers, mixing, or heating where the risk of splashing is elevated, chemical splash goggles are mandatory. For larger volumes or more vigorous operations, the use of a full-face shield in conjunction with safety goggles provides superior protection.[5]
Hand Protection: Preventing Dermal Absorption
The skin is a primary route for chemical exposure. Proper glove selection and use are critical.
-
Glove Material: Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals. They offer good resistance to many solvents and are a suitable choice for handling this compound in solid or solution form.
-
Gloving Practice: Double-gloving is a prudent measure that significantly reduces the risk of exposure in case the outer glove is compromised. Always inspect gloves for any signs of degradation or puncture before use. Gloves should be removed promptly using the proper technique (without touching the outer surface with bare skin) and disposed of after each use or if contamination is suspected.[6]
Body Protection: Shielding Against Contamination
A laboratory coat is essential for protecting street clothes and underlying skin from spills and contamination.
-
Standard: A long-sleeved, knee-length laboratory coat, preferably with knit cuffs, should be worn at all times.
-
Material: Ensure the lab coat is made of a material appropriate for the chemicals being used. For non-hazardous substances, cotton or polyester blends are common. In the absence of specific data for this compound, a standard flame-resistant lab coat is a sound choice.
-
Maintenance: Laboratory coats must be kept clean and should be laundered professionally. Never take a contaminated lab coat home.
Respiratory Protection: A Precautionary Measure
While many indolinone derivatives are solids with low vapor pressure, the potential for generating airborne dust or aerosols during handling (e.g., weighing, scraping, or in sonication) necessitates consideration of respiratory protection.
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood or a powder containment hood. All weighing and initial dilutions of this compound should be performed within such a ventilated enclosure.[5]
-
Respirator Use: In situations where engineering controls are not feasible or as a supplementary measure during spill cleanup, a NIOSH-approved N95 or higher particulate respirator may be required.[5] Use of a respirator must be done in the context of a formal respiratory protection program, which includes fit-testing and training.
Operational and Disposal Plans
A safety-first mindset extends to the entire lifecycle of the chemical in the laboratory, from preparation to waste disposal.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is the final, crucial step in safe chemical handling.
-
Solid Waste: All solid waste contaminated with this compound, including weighing papers, pipette tips, and contaminated gloves, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a designated, sealed, and properly labeled hazardous liquid waste container.
-
Disposal Pathway: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[7] Never dispose of chemical waste down the drain.
Caption: Disposal pathway for contaminated materials.
Summary of PPE Requirements
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Glasses (Goggles recommended) | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood or Powder Enclosure |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| General Handling | Safety Glasses | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat | N95 Respirator (minimum) |
Conclusion: A Culture of Safety
Handling chemicals like this compound, for which hazard data is limited, demands a culture of safety that prioritizes caution and preparedness. By adhering to the rigorous PPE protocols, operational plans, and disposal procedures outlined in this guide, researchers can confidently pursue their scientific objectives while ensuring the highest level of personal and environmental protection. Always consult your institution's safety office for specific guidance and training before commencing work.
References
- Central Drug House (P) Ltd. (n.d.). INDOLINONE CAS NO 15362-40-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Material Safety Data Sheet. (2021, November 25).
- Sigma-Aldrich. (2020, February 27). Safety Data Sheet.
- Fisher Scientific. (2025, December 18).
- Fisher Scientific. (2025, December 19).
- Santa Cruz Biotechnology, Inc. (2023, September 21).
- Sigma-Aldrich. (2025, November 6).
- Sdfine. (n.d.). indolinone.
- Sigma-Aldrich. (2025, October 15).
- TCI Chemicals. (n.d.).
- Fisher Scientific. (2025, December 18).
- Pharmaffiliates. (n.d.). 3-Methyl-5-(2,4,5-trimethylbenzoyl)indolin-2-one.
- Biomol. (n.d.). (E)-3-((3,5-Dimethyl-1H-pyrrol-2- yl)methylene)indolin-2-one.
- National Center for Biotechnology Information. (n.d.). 3,3,5-Trimethylindoline. PubChem Compound Database.
- BLD Pharm. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline.
- CookeChem. (n.d.). 1,3,3-Trimethyl-2-(5-(1,3,3-trimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-3H-indol-1-ium iodide.
- Wang, L., et al. (2016). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules, 21(10), 1358.
- Connor, T. H., & Smith, J. P. (2018, January 11). Safe Handling of Hazardous Drugs. Pharmacy Practice News.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
